molecular formula C7H5BrF2O B012487 4-Bromo-2,6-difluoroanisole CAS No. 104197-14-0

4-Bromo-2,6-difluoroanisole

Cat. No.: B012487
CAS No.: 104197-14-0
M. Wt: 223.01 g/mol
InChI Key: CDOQKISJPOWBKC-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoroanisole is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOQKISJPOWBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378339
Record name 4-Bromo-2,6-difluoroanisole
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Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104197-14-0
Record name 4-Bromo-2,6-difluoroanisole
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Record name 4-Bromo-2,6-difluoroanisole
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Record name 4-Bromo-2,6-difluoroanisole
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Foundational & Exploratory

What are the chemical properties of 4-Bromo-2,6-difluoroanisole?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Bromo-2,6-difluoroanisole

Introduction

This compound (CAS No. 104197-14-0) is a halogenated aromatic compound of significant interest in modern synthetic chemistry.[1][2] Its unique molecular architecture, featuring a bromine atom and two fluorine atoms on an anisole core, makes it a highly versatile and valuable building block.[2] The strategic placement of these functional groups imparts a distinct reactivity profile, rendering it an indispensable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2]

This guide provides a comprehensive overview of the chemical properties of this compound, focusing on its physicochemical characteristics, spectroscopic signature, reactivity, and key applications. The discussion is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its synthetic utility and handling.

Physicochemical Properties

This compound is typically a colorless to light yellow transparent liquid at room temperature.[1] Its physical properties are critical for designing synthetic processes and ensuring safe handling and storage.[1]

PropertyValueSource
CAS Number 104197-14-0[1][2]
Molecular Formula C₇H₅BrF₂O[3]
Molecular Weight 223.01 g/mol [3]
Appearance Colorless to light yellow transparent liquid[1]
Density ~1.6 ± 0.1 g/cm³[1]
Boiling Point ~214.2 ± 35.0 °C at 760 mmHg[1]
Flash Point ~98.5 ± 10.2 °C[1]
Refractive Index ~1.500[1]

Reactivity and Synthetic Applications

The synthetic versatility of this compound is derived from the distinct reactivity of its functional groups. The bromine atom serves as a primary handle for cross-coupling reactions, while the ortho-fluorine atoms modulate the electronic properties of the aromatic ring.

The Versatile Bromine Atom: A Gateway to Cross-Coupling

The carbon-bromine bond is the most reactive site for transformations involving transition metal catalysis. This allows for the facile construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental operations in the synthesis of pharmaceuticals and advanced materials.[1][2]

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organic halide. This compound is an excellent substrate for this reaction.

Causality Behind Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is critical. The palladium(0) species is the active catalyst.[4][5] Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[6] The base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5]

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination RB(OH)2 RB(OH)2 R-B(OH)3- R-B(OH)3- RB(OH)2->R-B(OH)3- Activation Base Base Base->RB(OH)2 Buchwald_Hartwig_Amination cluster_catalyst Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2 Reductive Elimination HNR2 HNR2 Base Base Base->HNR2

Sources

An In-depth Technical Guide to 4-Bromo-2,6-difluoroanisole: Structure, Properties, and Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,6-difluoroanisole, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The document details its structural formula, physicochemical properties, and reactivity. A significant focus is placed on the isomeric landscape of bromodifluoroanisoles, offering a comparative analysis of their structures and potential properties. While a definitive, publicly available synthesis protocol for this compound is not widely documented, this guide proposes a scientifically sound synthetic strategy based on established organic chemistry principles. Furthermore, this guide discusses the potential applications of this molecule and its isomers, particularly in the context of drug discovery and the development of advanced materials.

Introduction

Fluorinated organic molecules have garnered significant attention in the fields of drug discovery, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound is a key representative of this class of compounds, featuring a synthetically versatile bromine atom and two electron-withdrawing fluorine atoms on an anisole core. This combination of functionalities makes it an attractive building block for the synthesis of more complex molecular architectures. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this compound and its related isomers.

This compound: Core Compound Profile

Structural Formula and Chemical Identity

This compound is a substituted aromatic ether. The core structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a bromine atom, and two fluorine atoms. The substituents are arranged to give the molecule C₂v symmetry.

  • IUPAC Name: 1-Bromo-3,5-difluoro-2-methoxybenzene

  • CAS Number: 104197-14-0[1]

  • Molecular Formula: C₇H₅BrF₂O[2]

  • Molecular Weight: 223.02 g/mol

  • SMILES: COC1=C(F)C=C(Br)C=C1F[2]

  • InChI Key: CDOQKISJPOWBKC-UHFFFAOYSA-N[2]

Diagram of this compound Structure:

Caption: Structural formula of this compound.

Physicochemical Properties

This compound is typically a colorless to light yellow transparent liquid.[1] A summary of its key physical properties is provided in the table below.

PropertyValueSource
Appearance Colorless to light yellow transparent liquid[1]
Molecular Weight 223.02 g/mol Calculated
Density ~1.6 g/cm³[1]
Boiling Point ~214.2 °C at 760 mmHg[1]
Flash Point ~98.5 °C[1]
Refractive Index ~1.500[1]
CAS Number 104197-14-0[1]
Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its trifunctional substitution pattern.

  • Bromine Atom: The bromine atom at the 4-position is a versatile handle for various organic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

  • Fluorine Atoms: The two fluorine atoms at the 2- and 6-positions are strong electron-withdrawing groups. They significantly influence the electron density of the aromatic ring, making it more electron-deficient. This can affect the regioselectivity of further electrophilic aromatic substitution reactions and can also activate the ring towards nucleophilic aromatic substitution, although the latter is less common for bromoarenes compared to their chloro or nitro counterparts.

  • Methoxy Group: The methoxy group is an activating, ortho-, para-directing group. However, in this molecule, both ortho positions are blocked by fluorine atoms, and the para position is occupied by bromine. Its electronic influence will still play a role in the overall reactivity of the molecule.

Isomers of Bromo-difluoroanisole

Several positional isomers of bromo-difluoroanisole exist, each with potentially distinct physical, chemical, and biological properties. The substitution pattern on the aromatic ring can significantly impact factors such as dipole moment, steric hindrance, and electronic effects, which in turn influence reactivity, solubility, and biological activity. Below is a brief overview of some of these isomers.

Isomer NameCAS NumberStructureKey Features
2-Bromo-4,6-difluoroanisole 202865-59-6Methoxy group is ortho to the bromine.
4-Bromo-2,3-difluoroanisole N/AFluorine atoms are adjacent.
4-Bromo-3,5-difluoroanisole 202865-61-0Methoxy group is meta to the bromine.

Diagram of Isomeric Structures:

Caption: Comparison of this compound and an isomer.

The synthesis and properties of these isomers are less documented in readily available literature compared to their aniline counterparts. However, their utility as building blocks in organic synthesis can be inferred from their structures. The position of the bromine atom will primarily dictate their application in cross-coupling reactions, while the fluorine and methoxy groups will modulate the electronic properties and steric environment of the molecule.

Proposed Synthesis of this compound

Proposed Synthetic Pathway:

G reactant 2,6-Difluoroanisole intermediate This compound reactant->intermediate Bromination reagents Br2, Acetic Acid reagents->intermediate

Caption: Proposed synthesis of this compound.

Rationale for the Proposed Synthesis
  • Starting Material: 2,6-Difluoroanisole is a commercially available and logical starting material.

  • Reaction: Electrophilic aromatic substitution (bromination) is a well-established method for introducing a bromine atom onto an activated aromatic ring. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions.

  • Regioselectivity: In 2,6-difluoroanisole, both ortho positions are blocked by fluorine atoms. Therefore, the bromination is expected to occur exclusively at the para position, leading to the desired this compound with high regioselectivity.

  • Reagents: A common and effective reagent system for this type of bromination is molecular bromine (Br₂) in a suitable solvent, such as acetic acid.

Hypothetical Experimental Protocol

This is a hypothetical protocol and should be optimized and validated in a laboratory setting.

  • Reaction Setup: To a solution of 2,6-difluoroanisole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of bromine in glacial acetic acid dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation to afford pure this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of readily available experimental spectroscopic data for this compound, the following are predicted data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple due to the symmetry of the molecule.

  • A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm.

  • A triplet or a complex multiplet for the two equivalent aromatic protons in the region of 7.0-7.5 ppm, with coupling to the two fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with couplings to the fluorine atoms.

  • A signal for the methoxy carbon around 55-60 ppm.

  • Four signals for the aromatic carbons, with two of them showing significant carbon-fluorine coupling constants (JC-F). The carbon attached to the fluorine atoms will exhibit a large one-bond coupling constant, while the other carbons will show smaller two- and three-bond couplings.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2).

  • Predicted m/z for [M+H]⁺: 222.95645[2]

  • Predicted m/z for [M+Na]⁺: 244.93839[2]

Applications and Future Perspectives

This compound, as a functionalized fluorinated aromatic compound, holds significant potential in several areas of chemical research and development.

  • Medicinal Chemistry: It can serve as a key intermediate in the synthesis of novel pharmaceutical agents. The difluorinated methoxybenzene motif is present in a number of biologically active molecules, and the bromine atom allows for the introduction of diverse functionalities to explore structure-activity relationships.

  • Materials Science: The electronic properties imparted by the fluorine atoms make this molecule and its derivatives interesting candidates for the development of new materials, such as liquid crystals, polymers, and organic electronics.

  • Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. This compound could be a valuable precursor for the synthesis of new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles.

Conclusion

This compound is a valuable synthetic building block with a unique combination of reactive sites and electronic properties. While detailed experimental data for this specific compound is not widely published, its structural features and the well-established chemistry of its functional groups allow for a confident prediction of its reactivity and a plausible synthetic strategy. The exploration of its chemistry and that of its isomers is a promising avenue for the discovery of new molecules with valuable applications in medicine, agriculture, and materials science. This technical guide serves as a foundational resource to encourage and support further research into this intriguing class of fluorinated compounds.

References

  • The Chemical Profile of this compound: Properties and Handling. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound (C7H5BrF2O) - PubChemLite.PubChemLite.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,3-difluoro-2-methoxybenzene (CAS 104197-14-0)

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound identified by CAS number 104197-14-0. It is important to note that while the initial topic referenced a more complex structure, the definitive CAS identifier 104197-14-0 corresponds to 5-Bromo-1,3-difluoro-2-methoxybenzene , also known as 4-Bromo-2,6-difluoroanisole. This document will focus exclusively on the verified data for this compound, which serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Understanding its physicochemical characteristics is paramount for its effective handling, application in synthetic chemistry, and for ensuring laboratory safety.

Chemical Identity and Core Physicochemical Data

5-Bromo-1,3-difluoro-2-methoxybenzene is a halogenated aromatic ether. Its structure incorporates a benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group. This combination of functional groups dictates its reactivity and physical properties.

Identifier Value Source
CAS Number 104197-14-0[1][2][3][4]
IUPAC Name 5-Bromo-1,3-difluoro-2-methoxybenzene[2][4]
Synonyms This compound[3][4]
Molecular Formula C7H5BrF2O[2][3][4]
Molecular Weight 223.01 g/mol [2][3][4]
InChI Key CDOQKISJPOWBKC-UHFFFAOYSA-N[3][4]
SMILES COC1=C(F)C=C(Br)C=C1F[3][4]

Tabulated Physicochemical Properties

The following table summarizes the key physicochemical data for 5-Bromo-1,3-difluoro-2-methoxybenzene, compiled from various chemical databases.

Property Value Source
Appearance Clear, light yellow to brown liquid[1][4]
Boiling Point 80-100°C at 15 mmHg; 214.2 ± 35.0 °C at 760 mmHg[1][2][4]
Density 1.6 - 1.65 g/cm³[1][2][4]
Refractive Index 1.5100[1][4]
Flash Point 98.5 ± 10.2 °C[2]
Water Solubility Insoluble[1][4]
Organic Solvent Solubility Soluble in ether, chloroform, and benzene[5]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[2]
LogP 3.19[2]
Topological Polar Surface Area (TPSA) 9.23 Ų[2]

Experimental Protocols: Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for the practical application of any chemical compound. Below are generalized, yet detailed, methodologies for assessing key parameters of 5-Bromo-1,3-difluoro-2-methoxybenzene.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is reported at reduced pressure, which is a common practice for substances that may decompose at their atmospheric boiling point.

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus equipped with a vacuum pump, a manometer to monitor the pressure, a heating mantle, a distillation flask containing the sample and boiling chips, a condenser, and a receiving flask.

  • Procedure:

    • Place a sample of 5-Bromo-1,3-difluoro-2-methoxybenzene in the distillation flask.

    • Gradually reduce the pressure in the system to the desired level (e.g., 15 mmHg) using the vacuum pump.

    • Begin heating the distillation flask.

    • Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the recorded pressure.

Measurement of Density

Methodology:

  • Apparatus: A pycnometer (a flask with a specific, accurately known volume).

  • Procedure:

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

    • Place the pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

    • Adjust the volume of the liquid to the pycnometer's calibration mark.

    • Weigh the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Solubility Assessment

A qualitative assessment of solubility in water and organic solvents is a fundamental property.

Methodology:

  • Apparatus: Test tubes, vortex mixer.

  • Procedure:

    • To separate test tubes, add a small, measured amount of 5-Bromo-1,3-difluoro-2-methoxybenzene.

    • Add a measured volume of the solvent to be tested (e.g., water, ether, chloroform, benzene).

    • Agitate the mixture vigorously using a vortex mixer for a set period.

    • Allow the mixture to stand and observe for the presence of a single, clear phase (soluble) or the persistence of two distinct phases or a cloudy suspension (insoluble or sparingly soluble).

Workflow for Quality Control and Characterization

The following diagram illustrates a typical workflow for the quality control and characterization of an organic intermediate like 5-Bromo-1,3-difluoro-2-methoxybenzene.

G cluster_0 Synthesis and Purification cluster_1 Physicochemical Analysis cluster_2 Quality Assessment and Release Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product BoilingPoint Boiling Point Determination Purification->BoilingPoint Density Density Measurement Purification->Density Solubility Solubility Testing Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy DataReview Data Review and Comparison to Specs BoilingPoint->DataReview Density->DataReview Solubility->DataReview Spectroscopy->DataReview Release Product Release DataReview->Release Meets Specifications

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical intermediate.

Safety and Handling

According to available safety data, 5-Bromo-1,3-difluoro-2-methoxybenzene is classified as an irritant.[1]

  • Hazard Codes: Xi, F

  • Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.

  • Safety Statements:

    • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

    • S36: Wear suitable protective clothing.

The compound is also noted to be light-sensitive, and therefore should be stored in a cool, dry place away from light.[1][4]

Applications in Synthesis

As an important raw material and intermediate, 5-Bromo-1,3-difluoro-2-methoxybenzene is utilized in various organic synthesis pathways.[1] The presence of bromine provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atoms can influence the electronic properties and metabolic stability of the final products, which is a desirable feature in the design of pharmaceuticals and agrochemicals.

Conclusion

The physicochemical properties of 5-Bromo-1,3-difluoro-2-methoxybenzene (CAS 104197-14-0) define its behavior and utility as a chemical intermediate. A thorough understanding of its identity, physical constants, solubility, and safety profile is essential for researchers and chemists who work with this compound. The data and protocols presented in this guide are intended to support the safe and effective use of this valuable synthetic building block.

References

  • 5-Bromo-1,3-difluoro-2-methoxybenzene | CAS#:104197-14-0 | Chemsrc. [Link]
  • CAS 104197-14-0 - ChemBK. [Link]

Sources

A Guide to the Spectroscopic Analysis of 4-Bromo-2,6-difluoroanisole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of a Key Synthetic Building Block

In the landscape of modern pharmaceutical and materials science research, halogenated organic compounds play a pivotal role as versatile intermediates. Among these, 4-Bromo-2,6-difluoroanisole stands out as a critical building block. Its unique substitution pattern—a bromine atom susceptible to cross-coupling reactions and two electron-withdrawing fluorine atoms ortho to a methoxy group—imparts specific reactivity and conformational properties that are highly sought after in the synthesis of complex molecular targets.[1] A thorough understanding of its molecular structure is paramount for its effective utilization, and this is where spectroscopic analysis becomes an indispensable tool.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer expert interpretation of the spectral data. The causality behind experimental choices will be explained, ensuring a robust and self-validating analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Materials and Equipment:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.[2][3]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: a wide spectral width to encompass the chemical shifts of aromatic fluorine atoms, and a suitable number of scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire 1H, 13C, 19F Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference final_spectra final_spectra reference->final_spectra Final Spectra

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Interpretation

The proton NMR spectrum of this compound is expected to show two main signals: one for the aromatic protons and one for the methoxy group protons.

  • Aromatic Protons (H-3 and H-5): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. They will appear as a single signal. The electron-withdrawing effects of the two ortho-fluorine atoms and the para-bromine atom will deshield these protons, causing them to resonate downfield. The signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. This signal will be found in the typical upfield region for methoxy groups.

Predicted ¹H NMR Data:

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.0 - 7.3Triplet (t)2HH-3, H-5
23.8 - 4.0Singlet (s)3H-OCH₃
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, four distinct carbon signals are expected.

  • C-1 (ipso-carbon attached to -OCH₃): This carbon will be significantly influenced by the electronegative oxygen and fluorine atoms, and its signal will appear downfield. It will likely appear as a triplet due to coupling with the two ortho-fluorine atoms (²JCF).

  • C-2 and C-6 (carbons attached to Fluorine): These carbons are equivalent and will show a large one-bond coupling to fluorine (¹JCF), resulting in a doublet. This large coupling constant is a characteristic feature of carbons directly bonded to fluorine.

  • C-3 and C-5 (carbons attached to Hydrogen): These equivalent carbons will appear as a triplet due to coupling to the adjacent fluorine atoms (²JCF).

  • C-4 (ipso-carbon attached to Bromine): The signal for this carbon will be influenced by the bromine atom and will appear in the aromatic region.

  • Methoxy Carbon (-OCH₃): This carbon will give a single peak in the upfield region.

Predicted ¹³C NMR Data:

SignalPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
1150 - 160Doublet (¹JCF)C-2, C-6
2145 - 155Triplet (²JCF)C-1
3115 - 125Triplet (²JCF)C-3, C-5
4110 - 120SingletC-4
555 - 65Singlet-OCH₃
¹⁹F NMR Spectral Interpretation

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent.

  • Fluorine Atoms (F-2 and F-6): A single signal is expected for the two equivalent fluorine atoms. This signal will be a triplet due to coupling with the two adjacent aromatic protons (³JHF). The chemical shift will be in the typical range for aryl fluorides.

Predicted ¹⁹F NMR Data:

SignalPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
1-110 to -140Triplet (t)F-2, F-6

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for obtaining the IR spectrum of liquid or solid samples with minimal sample preparation.

Step-by-Step Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

IR Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000 - 3100C-H stretchAromatic
2850 - 2960C-H stretch-OCH₃
1580 - 1620C=C stretchAromatic ring
1450 - 1500C=C stretchAromatic ring
1200 - 1300C-O stretch (asymmetric)Aryl ether
1000 - 1100C-O stretch (symmetric)Aryl ether
1100 - 1400C-F stretchAryl fluoride
500 - 600C-Br stretchAryl bromide

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common ionization technique that involves bombarding the sample with a high-energy electron beam.

Step-by-Step Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and then ionized by an electron beam (typically at 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of the Mass Spectrometry Process:

MS_Process sample Sample Introduction ionization Ionization (EI) sample->ionization acceleration Acceleration ionization->acceleration deflection Mass Analyzer (Deflection) acceleration->deflection detection Detection deflection->detection spectrum Mass Spectrum detection->spectrum

Caption: The fundamental steps involved in obtaining a mass spectrum.

Mass Spectral Interpretation

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.

  • Molecular Ion (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately equal intensity.[4] The predicted monoisotopic mass is 221.94917 Da.[4]

  • Fragmentation Pattern: Common fragmentation pathways for anisoles include the loss of a methyl radical (•CH₃) to form a stable phenoxy cation, and the loss of a formyl radical (•CHO) or carbon monoxide (CO) from this intermediate. The presence of the halogen atoms will also influence the fragmentation pattern.

Predicted Mass Spectral Data:

m/z (predicted)IonInterpretation
222/224[C₇H₅BrF₂O]⁺Molecular ion (M⁺, M⁺+2)
207/209[C₆H₂BrF₂O]⁺Loss of •CH₃
179/181[C₅H₂BrF₂]⁺Loss of CO from [M-CH₃]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for analyzing compounds with conjugated π-systems.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

Step-by-Step Procedure:

  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.

  • Solution Preparation: Prepare a dilute solution of this compound of a known concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

UV-Vis Spectral Interpretation

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The methoxy group is an auxochrome that typically causes a bathochromic (red) shift of the benzene absorption bands. The halogen substituents may also influence the position and intensity of the absorption maxima. The spectrum is anticipated to show a primary absorption band (π → π* transition) around 200-230 nm and a secondary, less intense band (n → π* transition) around 250-290 nm.

Predicted UV-Vis Absorption Maxima (λmax):

Predicted λmax (nm)Transition Type
~ 210 - 230π → π
~ 260 - 280n → π

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H, ¹³C, and ¹⁹F NMR, IR, MS, and UV-Vis techniques, provides a detailed and unambiguous confirmation of its molecular structure. The data obtained from these orthogonal analytical methods are self-validating and offer a complete picture of the compound's atomic connectivity, functional groups, and electronic properties. This guide serves as a valuable resource for researchers and drug development professionals, enabling them to confidently identify and utilize this important synthetic intermediate in their endeavors. The presented protocols and interpretations are grounded in established spectroscopic principles and provide a framework for the rigorous characterization of novel molecules.

References

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1H NMR and 13C NMR spectra of 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2,6-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed theoretical analysis and predicted spectral data for the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive interpretation grounded in the fundamental principles of NMR, focusing on the interplay of substituent effects on the aromatic ring. This guide will serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science who work with halogenated and fluorinated aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring a methoxy group, two fluorine atoms, and a bromine atom. This combination of electron-donating and electron-withdrawing groups, along with the presence of NMR-active fluorine nuclei, makes its structural analysis by NMR spectroscopy particularly insightful. Understanding the electronic environment of such molecules is crucial for predicting their reactivity, designing new synthetic pathways, and for structure-activity relationship (SAR) studies in drug development. NMR provides a precise map of the hydrogen and carbon framework of the molecule, revealing subtle electronic effects through chemical shifts and spin-spin coupling.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals: one for the methoxy group protons and another for the aromatic protons.

Methoxy Protons (-OCH₃)

The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Methoxy groups on an aromatic ring typically resonate in the range of 3.7-4.0 ppm.[1] The electron-withdrawing nature of the two ortho-fluorine substituents may cause a slight downfield shift of this signal compared to anisole itself.

Aromatic Protons (Ar-H)

Due to the symmetry of the molecule, the two aromatic protons at the C3 and C5 positions are chemically and magnetically equivalent. These protons are coupled to the two adjacent fluorine atoms at C2 and C6. The spin-spin coupling between ¹H and ¹⁹F nuclei is a key feature in the NMR spectra of fluorinated compounds.[2]

The signal for the aromatic protons is expected to be a triplet. This is due to coupling to the two equivalent fluorine atoms (n=2), following the n+1 rule for spin-1/2 nuclei. The expected coupling constant for a three-bond H-F coupling (³JHF) in aromatic systems is typically in the range of 7-10 Hz.

The chemical shift of these protons is influenced by three substituents:

  • Methoxy group (-OCH₃): This is an electron-donating group, which increases electron density at the ortho and para positions, causing an upfield shift (shielding).

  • Fluorine atoms (-F): Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect, which deshields nearby protons, causing a downfield shift.

  • Bromine atom (-Br): Bromine is also electronegative and acts as an electron-withdrawing group through induction, leading to deshielding.

The net effect on the chemical shift of the C3 and C5 protons will be a balance of these competing influences. Given the presence of two ortho-fluorines and one para-bromine, a downfield shift relative to benzene (7.36 ppm) is anticipated.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
~ 3.9Singlet3H--OCH₃
~ 7.2 - 7.5Triplet2H³JHF ≈ 8H-3, H-5

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will provide detailed information about the carbon skeleton. Due to the molecule's symmetry, four signals are expected for the six aromatic carbons, along with one signal for the methoxy carbon. A significant feature will be the splitting of carbon signals due to coupling with the fluorine atoms (nJCF).[4][5]

  • C1 (ipso-carbon attached to -OCH₃): This carbon is expected to be significantly deshielded due to the attached electronegative oxygen atom. It will also exhibit coupling to the two ortho-fluorine atoms (²JCF), likely appearing as a triplet.

  • C2 and C6 (carbons attached to -F): These carbons will show a large one-bond coupling to fluorine (¹JCF), which is typically in the range of 240-320 Hz for aromatic systems.[2] This will result in a doublet. The direct attachment to the highly electronegative fluorine will cause a significant downfield chemical shift.

  • C3 and C5 (carbons attached to -H): These carbons will be coupled to the adjacent fluorine atoms (²JCF), appearing as a triplet. Their chemical shift will be influenced by the ortho-methoxy, ortho-bromine, and para-fluorine substituents.

  • C4 (ipso-carbon attached to -Br): The chemical shift of this carbon is influenced by the "heavy atom effect" of bromine, which can cause an upfield shift compared to what would be expected based on electronegativity alone.[6] This carbon will be coupled to the two meta-fluorine atoms (³JCF), likely appearing as a triplet with a smaller coupling constant.

  • Methoxy Carbon (-OCH₃): This carbon will appear as a singlet in the aliphatic region, typically around 55-65 ppm.[1][7] It may exhibit a small four-bond coupling to the fluorine atoms (⁴JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) (ppm)Multiplicity (due to C-F coupling)Coupling Constant (J) (Hz)Assignment
~ 155 - 160Doublet¹JCF ≈ 250C-2, C-6
~ 140 - 145Triplet²JCF ≈ 20-30C-1
~ 115 - 120Triplet²JCF ≈ 15-25C-3, C-5
~ 110 - 115Triplet³JCF ≈ 5-10C-4
~ 56 - 62Singlet (or narrow triplet)⁴JCF ≈ 1-3-OCH₃

Experimental Considerations

Sample Preparation and Solvent Selection

For acquiring high-quality NMR spectra, this compound should be dissolved in a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The choice of solvent can influence the chemical shifts of the analyte due to solvent-solute interactions.[8][9][10] For instance, aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent Induced Shifts, ASIS) compared to less interactive solvents like CDCl₃.[9]

Protocol for Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • If necessary, add a small amount of a reference standard like tetramethylsilane (TMS).

NMR Instrument Parameters

Standard ¹H and ¹³C NMR experiments can be performed on a spectrometer with a field strength of 300 MHz or higher. For more detailed analysis, higher field strengths (e.g., 500 or 600 MHz) are beneficial for better signal dispersion. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure and a typical workflow for NMR spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

NMR_Analysis_Workflow cluster_0 Experimental Phase cluster_1 Data Processing & Analysis cluster_2 Interpretation & Confirmation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq NMR Data Acquisition (¹H, ¹³C, and optional 2D spectra) SamplePrep->NMR_Acq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Processing PeakPicking Peak Picking & Integration Processing->PeakPicking Analysis Spectral Analysis (Chemical Shifts, Multiplicities, Coupling Constants) PeakPicking->Analysis Assignment Signal Assignment (Correlating signals to specific atoms) Analysis->Assignment Structure Structure Verification (Comparison with predicted spectra and known principles) Assignment->Structure

Caption: Workflow for NMR spectral analysis and structure elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct patterns that are highly informative for its structural verification. The analysis hinges on understanding the additive effects of the methoxy, fluoro, and bromo substituents on the chemical shifts of the aromatic ring's protons and carbons. Furthermore, the presence of fluorine introduces characteristic spin-spin couplings (¹H-¹⁹F and ¹³C-¹⁹F), which are crucial for unambiguous signal assignment. This guide provides a robust theoretical framework for interpreting the NMR data of this and structurally related compounds, serving as a practical tool for chemists in research and development.

References

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2,6-difluoroanisole is a halogenated aromatic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. The precise characterization of this molecule is critical for quality control, metabolic studies, and ensuring the integrity of synthetic pathways. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation of this compound, offering insights for researchers, scientists, and drug development professionals. While an experimental mass spectrum for this specific molecule is not publicly available, this guide will present a detailed predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds.

Core Concepts in the Mass Spectrometry of this compound

The fragmentation of this compound in a mass spectrometer is primarily influenced by its key structural features: the anisole group (a methoxy group on a benzene ring), two fluorine atoms, and a bromine atom. The ionization method employed will significantly impact the resulting mass spectrum.

Electron Ionization (EI): A Hard Ionization Technique

Electron Ionization (EI) is a highly energetic, or "hard," ionization technique that leads to extensive fragmentation of the analyte molecule.[1] This extensive fragmentation provides a detailed molecular fingerprint, which is invaluable for structural confirmation. The process begins with the bombardment of the this compound molecule with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is often unstable and undergoes a series of predictable fragmentation pathways to yield more stable ions.

Electrospray Ionization (ESI): A Soft Ionization Technique

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization method that imparts minimal excess energy to the analyte.[2] This is particularly useful for analyzing larger, more labile molecules, but for a small, neutral molecule like this compound, ionization via ESI would typically require the formation of adducts, such as [M+H]+ or [M+Na]+.[3] ESI mass spectra of this compound are expected to show a prominent molecular ion or adduct ion with minimal in-source fragmentation. To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is necessary.

Predicted Electron Ionization (EI) Fragmentation of this compound

The monoisotopic mass of this compound (C7H5BrF2O) is 221.9492 Da.[4] The presence of bromine, with its two major isotopes 79Br and 81Br in nearly a 1:1 ratio, will result in a characteristic M+2 isotope pattern for the molecular ion and any bromine-containing fragments.

The predicted fragmentation cascade is as follows:

  • Formation of the Molecular Ion (M•+): The initial event is the formation of the molecular ion at m/z 222 and 224.

  • Loss of a Methyl Radical (•CH3): A primary and highly characteristic fragmentation pathway for anisoles is the cleavage of the O-CH3 bond, leading to the loss of a methyl radical. This results in a stable phenoxy cation.

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can undergo further fragmentation by losing a neutral molecule of carbon monoxide.

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical. This can happen from the molecular ion or subsequent fragment ions.

  • Other Fragmentation Pathways: Other less prominent fragmentation pathways may include the loss of fluorine or cleavage of the aromatic ring.

Predicted Major Fragments in the EI Mass Spectrum
Predicted m/z Proposed Fragment Ion Neutral Loss Notes
222/224[C7H5BrF2O]•+-Molecular Ion (M•+) with characteristic 1:1 bromine isotope pattern.
207/209[C6H2BrF2O]+•CH3Loss of a methyl radical from the molecular ion. This is expected to be a major fragment.
179/181[C5H2BrF2]+COLoss of carbon monoxide from the [M-CH3]+ ion.
143[C7H5F2O]+•BrLoss of a bromine radical from the molecular ion.
128[C6H2F2O]+••Br, •CH3Loss of both a bromine and a methyl radical from the molecular ion.
Visualization of the Predicted EI Fragmentation Pathway

Fragmentation_of_this compound M [C7H5BrF2O]•+ m/z 222/224 (Molecular Ion) M_minus_CH3 [C6H2BrF2O]+ m/z 207/209 M->M_minus_CH3 - •CH3 M_minus_Br [C7H5F2O]+ m/z 143 M->M_minus_Br - •Br M_minus_CH3_minus_CO [C5H2BrF2]+ m/z 179/181 M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_Br_minus_CH3 [C6H2F2O]+• m/z 128 M_minus_Br->M_minus_Br_minus_CH3 - •CH3 GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve sample in volatile solvent Extraction Extraction/Cleanup (if necessary) Dissolution->Extraction Injection Inject sample into GC Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Peak_ID Identify peak by retention time Detection->Peak_ID Spectrum_Analysis Analyze mass spectrum Peak_ID->Spectrum_Analysis Confirmation Confirm structure by fragmentation pattern Spectrum_Analysis->Confirmation

Sources

A Technical Guide to the Reactivity of the C-Br Bond in 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2,6-difluoroanisole is a highly versatile and strategically important building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. The reactivity of its carbon-bromine (C-Br) bond is finely tuned by the interplay of electronic and steric effects imparted by the ortho-fluoro and para-methoxy substituents. This guide provides an in-depth analysis of the C-Br bond's reactivity, offering a framework for its strategic manipulation in key synthetic transformations. We will explore the foundational principles governing its behavior and provide field-proven protocols for its application in palladium-catalyzed cross-coupling reactions and metal-halogen exchange, elucidating the causal factors behind experimental design and execution.

Introduction: The Strategic Importance of this compound

The utility of this compound (CAS: 104197-14-0) stems from its unique substitution pattern. The bromine atom serves as a versatile synthetic handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The two ortho-fluorine atoms and the para-methoxy group are not mere spectators; they actively modulate the molecule's electronic properties and steric profile, influencing not only the reactivity of the C-Br bond but also the physicochemical characteristics of the resulting products.[1] Understanding the nuanced reactivity of this C-Br bond is paramount for researchers aiming to leverage this key intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

A foundational understanding begins with the compound's physical and chemical characteristics, which are critical for process design, handling, and safety.

PropertyValueSource
CAS Number 104197-14-0[1]
Molecular Formula C₇H₅BrF₂O[2]
Molecular Weight 223.01 g/mol N/A
Appearance Colorless to light yellow transparent liquid[1]
Density ~1.6 ± 0.1 g/cm³[1]
Boiling Point ~214.2 ± 35.0 °C at 760 mmHg[1]
Flash Point ~98.5 ± 10.2 °C[1]

Note: Handle this compound in accordance with standard laboratory safety protocols, including the use of personal protective equipment. Always consult the Safety Data Sheet (SDS) before use.[1]

The Electronic and Steric Landscape of the C-Br Bond

The reactivity of the C-Br bond in this compound is not simply that of a generic aryl bromide. It is a direct consequence of the electronic tug-of-war between its substituents.

  • Inductive Effect (-I): The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect polarizes the sigma bonds of the aromatic ring, pulling electron density away from the carbon atoms. This makes the carbon atom of the C-Br bond more electrophilic and susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)).[3]

  • Mesomeric Effect (+M): The para-methoxy group possesses lone pairs on the oxygen atom that can be delocalized into the aromatic π-system. This is a powerful electron-donating resonance effect, which increases electron density on the ring, particularly at the ortho and para positions.

  • Steric Hindrance: The two fluorine atoms flanking the C-Br bond create significant steric bulk. While fluorine has a relatively small van der Waals radius, the presence of two ortho substituents can hinder the approach of bulky reagents or catalyst complexes to the reaction center.[4][5] This steric shielding is a critical factor in determining the feasibility and rate of certain reactions.

The synergy of these effects makes the C-Br bond an excellent handle for transformations that proceed via oxidative addition, such as palladium-catalyzed cross-couplings. The electron-withdrawing fluorine atoms activate the bond towards this step, which is often rate-limiting in catalytic cycles.

electronic_effects cluster_molecule This compound cluster_effects Electronic & Steric Influences cluster_outcome Impact on C-Br Reactivity mol mol inductive Inductive Effect (-I) Strongly electron-withdrawing mol->inductive 2x Ortho-Fluorine mesomeric Mesomeric Effect (+M) Electron-donating mol->mesomeric Para-Methoxy steric Steric Hindrance Shielding of C-Br bond mol->steric 2x Ortho-Fluorine reactivity Activation towards Oxidative Addition inductive->reactivity mesomeric->reactivity (counteracting) steric->reactivity (modulating)

Caption: Interplay of electronic and steric effects on the C-Br bond.

Key Transformations of the C-Br Bond

The primary utility of the C-Br bond in this molecule is its participation in reactions that form new bonds, most notably through palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are pillars of modern organic synthesis, enabling the construction of complex molecular frameworks under relatively mild conditions.[6] They generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

catalytic_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product byproduct M-Br trans_complex->byproduct reactant1 Ar-Br (this compound) reactant1->oa_complex reactant2 R-M (Coupling Partner) reactant2->trans_complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide.[7] It is widely used due to the stability and low toxicity of the boronic acid reagents.[7]

Causality in Protocol Design:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a classic choice, but more modern catalysts with specialized phosphine ligands (e.g., XPhos, SPhos) can offer higher turnover numbers and broader substrate scope.[8]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is essential. Its role is to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step with the palladium center.[7]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is common. Water helps to dissolve the inorganic base, while the organic solvent dissolves the aryl bromide and catalyst.[9]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio), via cannula.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

B. Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation, coupling an amine with an aryl halide.[10] It has largely replaced harsher classical methods for synthesizing aryl amines.[10]

Causality in Protocol Design:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are designed to promote the reductive elimination step—often the most challenging step in C-N coupling—and prevent catalyst decomposition.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and reactive intermediates.[13]

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reactant Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the vial and heat to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[14] The reaction uniquely employs a dual-catalyst system.[14][15]

Causality in Protocol Design:

  • Palladium Catalyst: As in other cross-couplings, a Pd(0) species facilitates the oxidative addition of the C-Br bond.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the palladium center than the alkyne itself.[16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), serves two purposes: it acts as the solvent and neutralizes the HBr generated during the reaction, driving the formation of the copper acetylide.[9]

Field-Proven Experimental Protocol: Sonogashira Coupling

  • Vessel Preparation: To a Schlenk flask under argon, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (1-3 mol%), and copper(I) iodide (CuI) (2-5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine followed by the terminal alkyne (1.1-1.5 equiv).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC. The formation of triethylammonium bromide salt may be observed as a precipitate.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Metal-Halogen Exchange: Grignard Reagent Formation

Beyond palladium catalysis, the C-Br bond can be transformed via metal-halogen exchange to form highly nucleophilic organometallic reagents.

Causality in Protocol Design:

  • Magnesium: The reaction involves the insertion of magnesium metal into the C-Br bond.[17][18] The magnesium must be activated to break through its passivating oxide layer; methods include crushing the turnings or using an activating agent like iodine or 1,2-dibromoethane.[19]

  • Solvent: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are mandatory.[18][19] They are aprotic, preventing the destruction of the highly basic Grignard reagent, and they stabilize the reagent by coordinating to the magnesium center.[18]

  • Inert Atmosphere: The reaction must be conducted under strictly anhydrous and anaerobic conditions, as Grignard reagents react rapidly with water and oxygen.[19]

Field-Proven Experimental Protocol: Grignard Reagent Formation

  • Apparatus Setup: Assemble a three-neck flask fitted with a condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware thoroughly.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask. Add a small crystal of iodine. Gently heat the flask under a flow of inert gas until violet iodine vapor is observed, then allow it to cool.

  • Reaction Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

  • Reagent Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture (with heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution of the Grignard reagent is ready for use in subsequent reactions.

Comparative Reactivity and Workflow

The choice of reaction depends on the desired transformation. The following table summarizes the key parameters for the discussed palladium-catalyzed reactions.

ReactionCoupling PartnerKey ReagentsTypical ConditionsBond Formed
Suzuki-Miyaura Boronic Acid/EsterPd Catalyst, Base (K₂CO₃)Toluene/H₂O, 80-100 °CC(sp²)-C(sp²)
Buchwald-Hartwig Amine (Primary/Secondary)Pd Catalyst, Ligand, Base (NaOtBu)Toluene, 80-110 °CC(sp²)-N
Sonogashira Terminal AlkynePd Catalyst, Cu(I) Co-catalyst, Amine BaseEt₃N, RT-60 °CC(sp²)-C(sp)

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Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

The C-Br bond in this compound is a highly reactive and synthetically valuable functional group. Its reactivity is enhanced by the strong inductive effect of the ortho-fluorine atoms, making it an excellent substrate for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions and metal-halogen exchange. By understanding the underlying electronic and steric principles and employing robust, field-proven protocols, researchers can effectively harness the synthetic potential of this key building block to construct complex and valuable molecules.

References

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  • PubMed. (2019, December 11). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines.
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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • Wikipedia. (n.d.). Grignard reagent.
  • Garst, J. F., & Deutch, J. E. (1980). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 102(1), 27-31.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube.
  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.
  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Journal of Organic and Pharmaceutical Chemistry. (2024, December 3). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6).
  • ChemistrySolved. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 7(5), 707-710.
  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
  • ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
  • The Journal of Physical Chemistry A. (2020). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid catalyzed by Pd-LaF3 nanocatalyst.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
  • ResearchGate. (2025, August 5). The steric and electronic effects of aliphatic fluoroalkyl groups.
  • National Institutes of Health. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • ResearchGate. (2025, August 5). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride.
  • AURA. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
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The Dissection of a Privileged Scaffold: A Technical Guide to the Reactivity of 4-Bromo-2,6-difluoroanisole under the Influence of ortho-Fluorine Atoms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the nuanced reactivity of 4-bromo-2,6-difluoroanisole. The strategic placement of two fluorine atoms ortho to the methoxy group, and meta to the bromine atom, imparts a unique electronic and steric profile that dictates its behavior in a range of chemical transformations. This document elucidates the governing principles behind its reactivity, providing both theoretical grounding and practical, field-proven protocols for its synthetic manipulation. We will explore key reaction classes, including palladium-catalyzed cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution, with a focus on how the ortho-fluorine atoms serve as critical modulators of reaction outcomes.

The Electronic and Steric Landscape of this compound

The reactivity of this compound is a direct consequence of the interplay between the electronic effects of its substituents: the electron-donating methoxy group (-OCH₃), the electron-withdrawing fluorine atoms (-F), and the bromo group (-Br).

The methoxy group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions through its +R (resonance) effect.[1] However, in this compound, the para position is occupied by the bromine atom, and the ortho positions are sterically shielded and electronically influenced by the fluorine atoms.

The fluorine atoms exert a strong -I (inductive) effect due to their high electronegativity, withdrawing electron density from the aromatic ring and making it more electron-deficient. This deactivating inductive effect is somewhat counteracted by a +R effect, where the lone pairs on fluorine can be donated to the ring.[2] This dual nature of fluorine is crucial in understanding the reactivity of the molecule. The presence of two ortho-fluorine atoms significantly lowers the electron density of the aromatic ring, a key factor in its susceptibility to certain nucleophilic reactions.[3]

G cluster_effects Electronic Effects on the Aromatic Ring Methoxy Methoxy (-OCH3) +R (strong) -I (moderate) Aromatic_Ring This compound (Electron-deficient core) Methoxy->Aromatic_Ring Donates e- density (Resonance) Fluorine Fluorine (-F) -I (strong) +R (weak) Fluorine->Aromatic_Ring Withdraws e- density (Inductive) Bromine Bromine (-Br) -I (moderate) +R (weak) Bromine->Aromatic_Ring Withdraws e- density (Inductive)

Figure 1: A diagram illustrating the competing electronic effects of the substituents on the this compound ring.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The bromine atom at the C4 position serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The presence of the ortho-fluorine atoms can influence the efficiency of these transformations. While direct studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from its close analogue, 4-bromo-2,6-difluoroaniline. The bromine substituent in this related molecule readily participates in palladium-catalyzed coupling reactions, such as Suzuki and Heck couplings, to expand the molecular framework.[4][5]

The electron-withdrawing nature of the two fluorine atoms can enhance the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond, a crucial step in the catalytic cycle of many cross-coupling reactions. However, the steric bulk of the ortho-methoxy group and the two fluorine atoms may necessitate the use of bulky phosphine ligands to facilitate the reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. For a substrate like this compound, the reaction with an arylboronic acid or ester would proceed as follows:

Table 1: Representative Suzuki-Miyaura Coupling Protocol

Parameter Condition Rationale
Aryl Halide This compound (1.0 equiv)The substrate for the coupling reaction.
Boronic Acid/Ester Arylboronic acid (1.2-1.5 equiv)The coupling partner.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Facilitates the oxidative addition and reductive elimination steps.[6]
Base K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv)Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)A biphasic solvent system is often effective.
Temperature 80-110 °CProvides the necessary activation energy for the reaction.

G Start This compound + Arylboronic Acid Oxidative_Addition Oxidative Addition of Pd(0) to C-Br bond Start->Oxidative_Addition Catalyst Pd(0) Catalyst + Base Catalyst->Oxidative_Addition Transmetalation Transmetalation with activated boronic acid Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination of biaryl product Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Regenerates Pd(0) Product 4-Aryl-2,6-difluoroanisole Reductive_Elimination->Product

Figure 2: A simplified workflow of the Suzuki-Miyaura coupling reaction.

Metal-Halogen Exchange: Generating a Potent Nucleophile

Metal-halogen exchange is a powerful transformation that converts an aryl halide into a highly reactive organometallic species.[7] For this compound, this reaction, typically employing an organolithium reagent like n-butyllithium or t-butyllithium, would generate the corresponding aryllithium.

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[8] The electron-deficient nature of the aromatic ring in this compound, due to the two fluorine atoms, can facilitate the exchange process. However, a critical consideration is the potential for competing reactions, such as nucleophilic attack on the aromatic ring or reaction with the methoxy group. Therefore, these reactions are typically conducted at very low temperatures (e.g., -78 °C) to ensure selectivity.

Protocol for Lithium-Halogen Exchange and Subsequent Quenching
  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add a solution of n-butyllithium (1.0-1.1 equiv) in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) to the reaction mixture at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Electron-Deficient Ring

The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr).[3] In this reaction, a nucleophile attacks the electron-deficient ring, leading to the displacement of one of the fluorine atoms. The position of attack is typically para to an activating group. In this case, the bromine atom is para to one of the fluorine atoms, and the methoxy group is ortho to both. The strong electron-withdrawing nature of the fluorine atoms is key to stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[9]

It is important to note that in SNAr reactions of polyfluorinated arenes, a fluorine atom is often the leaving group, which is counterintuitive to its typically poor leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine.[10]

Table 2: Factors Influencing SNAr Reactivity

Factor Influence on Reactivity
Electron-withdrawing groups Strongly activate the ring towards nucleophilic attack.
Leaving group In SNAr of polyfluoroarenes, F is often a better leaving group than Cl, Br, or I.[10]
Nucleophile Stronger nucleophiles generally lead to faster reactions.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation and enhance the nucleophilicity of the anion.

Conclusion

The reactivity of this compound is a fascinating case study in the power of substituent effects in organic chemistry. The ortho-fluorine atoms act as powerful modulators, creating an electron-deficient aromatic ring that is primed for a variety of synthetic transformations. By understanding the interplay of inductive and resonance effects, as well as steric considerations, researchers can strategically employ this versatile building block in the synthesis of complex molecules for applications in medicinal chemistry, materials science, and beyond. This guide provides a foundational understanding and practical starting points for the successful manipulation of this privileged scaffold.

References

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  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6).
  • ResearchGate. (2025). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
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Key reactive sites on the 4-Bromo-2,6-difluoroanisole molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Reactive Sites of 4-Bromo-2,6-difluoroanisole

Abstract

This compound is a highly versatile synthetic intermediate whose value in pharmaceutical and material science discovery is dictated by the distinct reactivity of its functional groups. The interplay between a methoxy group, two fluorine atoms, and a bromine atom on an aromatic scaffold creates a nuanced electronic landscape. This guide provides a comprehensive analysis of the molecule's key reactive sites, grounded in fundamental principles of organic chemistry. We will explore the causality behind its reactivity towards metal-halogen exchange, transition-metal-catalyzed cross-coupling, and aromatic substitution reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only mechanistic insights but also actionable experimental protocols.

The Electronic Architecture of this compound

The reactivity of this compound is not random; it is a predictable consequence of the electronic contributions of its substituents. Understanding these effects is paramount to strategically designing synthetic routes.

  • Methoxy Group (-OCH₃): Located at C1, the methoxy group exerts a strong positive mesomeric effect (+M), donating electron density from its lone pairs into the aromatic π-system. This effect strongly activates the ortho and para positions. Concurrently, its oxygen atom is highly electronegative, leading to a moderate negative inductive effect (-I), which withdraws electron density through the sigma bond. The +M effect is dominant, making the methoxy group an overall activating, ortho, para-directing group.

  • Fluorine Atoms (-F): Positioned at C2 and C6, the fluorine atoms exhibit a powerful -I effect due to fluorine's extreme electronegativity. This effect significantly deactivates the ring towards electrophilic attack by withdrawing electron density. They also possess a weak +M effect, but this is heavily outweighed by induction. The net result is strong deactivation. Furthermore, the presence of two fluorine atoms flanking the methoxy group provides significant steric hindrance.

  • Bromine Atom (-Br): Located at C4, the bromine atom has a moderate -I effect and a weak +M effect, making it an overall deactivating, ortho, para-director.

The confluence of these effects makes the aromatic ring electron-poor overall, yet with specific sites primed for distinct types of reactions.

Caption: Figure 1: Electronic Influence on the Aromatic Ring

Primary Reactive Site: The Carbon-Bromine Bond

The C4-Br bond is arguably the most versatile reaction handle on the molecule. Its susceptibility to both metal insertion and oxidative addition makes it a cornerstone for carbon-carbon and carbon-heteroatom bond formation.

Metal-Halogen Exchange

Lithium-halogen exchange is a powerful transformation that converts the relatively unreactive aryl bromide into a highly nucleophilic organolithium species.[1] This reaction is typically rapid and conducted at cryogenic temperatures (-78 °C or lower) to prevent side reactions, such as the organolithium reagent attacking other parts of the molecule.[2][3] The rate of exchange follows the trend I > Br > Cl, making the C-Br bond ideal for this purpose.[4]

The resulting 2,6-difluoro-4-lithioanisole is a potent intermediate that can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C4 position.

G Figure 2: Lithium-Halogen Exchange Workflow A This compound B n-BuLi or t-BuLi THF, -78°C A->B Exchange Reagent C 2,6-Difluoro-4-lithioanisole (Organolithium Intermediate) B->C Forms Intermediate D Electrophile (E+) e.g., DMF, CO₂, R-X C->D Quench With E 4-Substituted-2,6-difluoroanisole D->E Yields Product

Caption: Figure 2: Lithium-Halogen Exchange Workflow

Experimental Protocol: Generation and Trapping of 2,6-Difluoro-4-lithioanisole

  • Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 0.2 M relative to substrate). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Substrate: Add this compound (1.0 eq) to the cooled THF.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the lithiated species is typically rapid.

  • Quenching: Add the desired electrophile (e.g., anhydrous N,N-dimethylformamide, 1.5 eq) dropwise.

  • Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular frameworks.[5][6] These reactions involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to form the product.[6]

Common Cross-Coupling Reactions:

Reaction NameOrganometallic Reagent (R-M)Bond FormedTypical Catalyst/Ligand
Suzuki Coupling Boronic acid/ester (R-B(OR)₂)C-C (sp², sp³)Pd(PPh₃)₄, Pd(dppf)Cl₂
Sonogashira Coupling Terminal alkyne (R-C≡CH)C-C (sp)PdCl₂(PPh₃)₂, CuI
Heck Coupling AlkeneC-C (sp²)Pd(OAc)₂, P(o-tol)₃
Buchwald-Hartwig Amine (R₂NH)C-NPd₂(dba)₃, Xantphos

The bromine atom serves as a versatile functional group for these transformations.[7]

G Figure 3: Generalized Suzuki Coupling Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ pdiib Ar-Pd(II)-Br(L₂) pd0->pdiib Oxidative Addition pdiir Ar-Pd(II)-R(L₂) pdiib->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-R pdiir->product arbr Ar-Br (Substrate) arbr->pdiib rb R-B(OH)₂ + Base rb->pdiib

Caption: Figure 3: Generalized Suzuki Coupling Catalytic Cycle

Secondary Reactive Site: The Aromatic Ring

While the C-Br bond is the primary site for functionalization, the aromatic ring itself possesses distinct reactivity profiles for electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

As discussed, the ring is electronically deactivated by the cumulative inductive effects of the halogens. Therefore, EAS reactions (e.g., nitration, halogenation, Friedel-Crafts) require harsh conditions and are generally low-yielding.[8]

Predicting the regioselectivity requires analyzing the directing effects:

  • -OCH₃: Strong ortho, para-director. The ortho positions (C2, C6) are blocked by fluorine. The para position (C4) is blocked by bromine.

  • -F: ortho, para-director.

  • -Br: ortho, para-director.

The only available positions are C3 and C5. Both positions are meta to the strongly activating methoxy group, which is unfavorable. However, they are ortho to the bromine and meta to the fluorines. An incoming electrophile will most likely substitute at the C3 or C5 position, but this is expected to be a difficult transformation.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strongly electron-withdrawing fluorine atoms makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction pathway for which electron-poor aromatics are primed.[9][10] For SNAr to occur efficiently, a strong electron-withdrawing group must be positioned ortho or para to a good leaving group.

In this molecule, the fluorine atoms themselves can act as leaving groups, as fluoride is a competent leaving group in SNAr due to the high polarization it induces in the C-F bond.[9] A strong nucleophile (e.g., NaOMe, R₂NH) could potentially displace one of the fluorine atoms at C2 or C6. This reaction is often facilitated by the presence of additional electron-withdrawing groups or by performing the reaction in a polar aprotic solvent at elevated temperatures.

Tertiary Reactive Site: The Methoxy Group

The methyl ether is generally a robust functional group. However, under strongly acidic conditions (e.g., HBr, BBr₃), it can undergo cleavage to yield the corresponding phenol. This reaction is less a site for selective functionalization and more a consideration for protecting group strategy and chemical compatibility.

Summary and Outlook

The reactivity of this compound is dominated by the C-Br bond, which provides a reliable entry point for metal-halogen exchange and a vast array of palladium-catalyzed cross-coupling reactions. The aromatic ring, while deactivated to electrophilic attack, is a potential substrate for nucleophilic substitution at the fluorinated positions under forcing conditions. This multi-faceted reactivity makes this compound a valuable and strategic building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors.

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A Technical Guide to the Solubility Profile of 4-Bromo-2,6-difluoroanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2,6-difluoroanisole (CAS No. 104197-14-0) is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on an anisole core, imparts specific reactivity and physicochemical properties that are crucial for its application in advanced material development.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed protocol for its experimental determination, and a framework for interpreting the resulting data.

Introduction: The Molecular Architecture and Its Implications

This compound is a halogenated aromatic ether. Its structure is key to its utility and solubility profile. The molecule consists of:

  • A Benzene Ring: A fundamentally nonpolar, hydrophobic core.

  • A Methoxy Group (-OCH₃): The ether linkage introduces polarity due to the electronegative oxygen atom.

  • Two Fluorine Atoms: Positioned ortho to the methoxy group, these highly electronegative atoms significantly modulate the electron density of the aromatic ring and can influence solubility.[2]

  • A Bromine Atom: Located para to the methoxy group, this atom serves as a versatile functional handle for cross-coupling reactions and adds to the overall molecular weight and polarizability.[1]

This combination of polar (C-O, C-F, C-Br) and nonpolar (aromatic ring, methyl group) features suggests that this compound is a compound of moderate polarity. This prediction is the cornerstone for understanding and experimentally determining its solubility across a spectrum of organic solvents.

Physicochemical Characteristics

A baseline understanding of the physical properties of this compound is essential for its safe handling and for the design of solubility experiments.

PropertyValueReference
CAS Number 104197-14-0[2]
Appearance Colorless to light yellow transparent liquid[2]
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.02 g/mol
Density ~1.6 ± 0.1 g/cm³[2]
Boiling Point ~214.2 ± 35.0 °C at 760 mmHg[2]
Flash Point ~98.5 ± 10.2 °C[2]
Refractive Index ~1.500[2]

The Science of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3] It states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[4][5]

  • Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They are effective at dissolving polar solutes through dipole-dipole interactions or hydrogen bonding.[6]

  • Nonpolar Solvents: These solvents have low dipole moments and are characterized by C-H bonds. They dissolve nonpolar solutes primarily through London dispersion forces.[6]

Given the moderately polar nature of this compound, it is predicted to exhibit favorable solubility in a range of common organic solvents, with limited solubility in highly polar or entirely nonpolar extremes.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical data is the gold standard. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a compound in a specific solvent at a given temperature.

Rationale for Solvent Selection

To generate a comprehensive solubility profile, a diverse set of solvents should be selected, covering a range of polarities and functional groups. The logic for this selection is outlined in the diagram below.

G Diagram 1: Solvent Selection Logic cluster_solute Solute Analysis cluster_selection Solvent Screening Strategy cluster_classes Solvent Classes A Analyze Solute Structure (this compound) B Predicted Polarity: Moderately Polar A->B C Select Solvents Across Polarity Spectrum B->C D Nonpolar (e.g., Hexane, Toluene) C->D E Moderately Polar Aprotic (e.g., DCM, THF, Ethyl Acetate) C->E F Polar Protic (e.g., Ethanol, Methanol) C->F G Generate Comprehensive Solubility Profile D->G E->G F->G

Caption: Logical workflow for selecting a diverse solvent panel.

Step-by-Step Methodology

The following protocol outlines the quantitative determination of solubility. For a quicker qualitative assessment, a smaller scale test can be performed by observing the dissolution of ~25 mg of the solute in 0.75 mL of the solvent.[7]

Materials:

  • This compound (≥98.0% purity)[2]

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup.

Experimental Workflow:

G Diagram 2: Isothermal Shake-Flask Workflow A Step 1: Preparation Add excess this compound to a known volume of solvent in a sealed vial. B Step 2: Equilibration Place vial in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation. A->B C Step 3: Phase Separation Allow the vial to stand undisturbed at the same temperature for at least 2 hours for undissolved solid to settle. B->C D Step 4: Sample Collection Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter. C->D E Step 5: Analysis Accurately dilute the filtered sample and analyze by a validated method (e.g., HPLC or gravimetric). D->E F Step 6: Calculation Determine the concentration (e.g., in mg/mL) of the solute in the saturated solution. E->F

Caption: Standard procedure for solubility determination.

Anticipated Solubility Profile and Data Presentation

Based on the molecular structure, the following qualitative solubility profile is anticipated. This should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, CyclohexaneLow to ModerateThe polar functional groups will limit solubility in highly nonpolar environments.
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents balance polarity and the ability to engage in dipole-dipole and dispersion interactions, matching the solute's character well.
Polar Aprotic Acetone, AcetonitrileHighGood solubility is expected due to strong dipole-dipole interactions.
Polar Protic Ethanol, MethanolModerate to HighThe ether oxygen can act as a hydrogen bond acceptor, but the lack of a donor group on the solute may limit solubility compared to aprotic solvents of similar polarity.
Highly Polar Protic WaterVery Low / InsolubleThe large, hydrophobic aromatic core will dominate, leading to immiscibility with water.

Data Reporting Template:

Quantitative results should be meticulously recorded.

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Dichloromethane25Experimental Value± Value
Tetrahydrofuran25Experimental Value± Value
Toluene25Experimental Value± Value
Acetone25Experimental Value± Value
Ethanol25Experimental Value± Value
Hexane25Experimental Value± Value

Safety, Handling, and Storage

As with any chemical intermediate, proper safety protocols are crucial.

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: The compound should be stored in a cool, well-ventilated place in a tightly sealed container to protect it from moisture and contaminants.[2]

  • Safety Data Sheet (SDS): Always consult the most current SDS for the compound before use to get detailed information on hazards, first-aid measures, and disposal.

Conclusion

This compound is a moderately polar compound, a characteristic that dictates its solubility profile. It is predicted to be highly soluble in moderately polar aprotic solvents and less soluble in the extremes of nonpolar and highly polar protic solvents. This guide provides the theoretical foundation and a robust experimental framework for researchers to precisely determine its solubility. This critical data will empower scientists in drug development and materials science to optimize synthetic routes, streamline purification processes, and accelerate innovation.

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Electronic effects of substituents in 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects of Substituents in 4-Bromo-2,6-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound whose chemical behavior is dictated by a complex interplay of electronic effects from its four substituents. The methoxy, dual fluoro, and bromo groups each exert distinct inductive and resonance influences, collectively modulating the electron density of the benzene ring. This guide provides a detailed analysis of these electronic effects, deconstructing the individual contributions of each substituent and synthesizing them to predict the molecule's overall reactivity profile. By integrating quantitative data from Hammett constants with qualitative principles of physical organic chemistry, this document serves as a technical resource for professionals in organic synthesis and medicinal chemistry, where understanding and predicting molecular reactivity is paramount for the rational design of novel chemical entities.

Foundational Principles: A Dichotomy of Electronic Influence

The reactivity of a substituted benzene ring is primarily governed by two fundamental electronic effects exerted by its substituents: the Inductive Effect (I) and the Resonance (or Mesomeric) Effect (M).

  • Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent and the ring carbon. Electronegative atoms like oxygen, fluorine, and bromine pull electron density away from the ring, exerting an electron-withdrawing inductive effect (-I).[1][2] This effect weakens with distance.

  • Resonance Effect (+M / -M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[2] Substituents with lone pairs of electrons adjacent to the ring, such as methoxy and halogen groups, can donate this electron density into the π-system, exerting an electron-donating resonance effect (+M).[2][3] This effect primarily influences the ortho and para positions.

The net electronic influence of a substituent is the vector sum of its inductive and resonance effects, which can either be reinforcing or opposing.

Deconstruction of Substituent Effects in this compound

To understand the molecule's overall electronic character, we must first analyze the contribution of each substituent individually.

The Methoxy Group (-OCH₃)

The methoxy group presents a classic case of competing electronic effects.[3]

  • Inductive Effect (-I): The oxygen atom is highly electronegative, pulling electron density from the attached carbon atom through the σ-bond.[3][4][5]

  • Resonance Effect (+M): The lone pairs on the oxygen atom are delocalized into the benzene ring's π-system.[3] This resonance effect is powerful, significantly increasing electron density, particularly at the ortho and para positions.[5][6]

In general, for the methoxy group, the +M effect dominates over the -I effect, making it an overall activating and ortho, para-directing group in electrophilic aromatic substitution.[2][5][7]

The Fluorine Atoms (-F)

Fluorine's electronic behavior is nuanced due to its extreme electronegativity.[8]

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack.[2][8][9]

  • Resonance Effect (+M): Like other halogens, fluorine possesses lone pairs that can be donated to the aromatic ring.[8][10] However, the effective overlap between fluorine's 2p orbitals and carbon's 2p orbitals makes its +M effect notable, though it is still outweighed by its powerful -I effect.[11]

The net result is that fluorine is a deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.[8]

The Bromine Atom (-Br)

Bromine's electronic influence is analogous to that of fluorine, though less pronounced.

  • Inductive Effect (-I): Bromine is more electronegative than carbon and thus exhibits an electron-withdrawing inductive effect.[12]

  • Resonance Effect (+M): Bromine's lone pairs can delocalize into the ring, directing electrophilic attack to the ortho and para positions.

Similar to fluorine, the -I effect of bromine is stronger than its +M effect, making it an overall deactivating, ortho, para-directing group.[12]

Quantitative Analysis via Hammett Substituent Constants

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative framework for evaluating the electronic influence of meta and para substituents on a reaction's rate or equilibrium.[12][13][14] The substituent constant (σ) is a numerical measure of a substituent's electron-donating or electron-withdrawing power.

  • σ < 0: Electron-donating group.

  • σ > 0: Electron-withdrawing group.

The table below summarizes the relevant Hammett constants for the substituents in this compound.

Substituentσ_meta (σ_m)σ_para (σ_p)Primary Electronic Contribution
Methoxy (-OCH₃)+0.12-0.27Strong +M, moderate -I[12][15]
Fluoro (-F)+0.34+0.06Very strong -I, moderate +M[12][16]
Bromo (-Br)+0.39+0.23Strong -I, moderate +M[12][15]

Note: Ortho substituent effects are not captured by standard Hammett constants due to the inclusion of steric effects.[12][17]

Synthesis of Electronic Effects and Predicted Reactivity

The net electronic profile of this compound is a superposition of the effects from all four substituents.

Reactivity_Map cluster_molecule Predicted Reactivity Hotspots cluster_legend Legend C1 C-OCH₃ C2 C-F C1->C2 C3 C-H C2->C3 C4 C-Br C3->C4 C5 C-H C4->C5 C6 C-F C5->C6 C6->C1 key1 Most Probable Sites for Electrophilic Attack key2 Highly Deactivated Sites

Caption: Predicted sites for electrophilic aromatic substitution.

Experimental & Computational Validation Protocols

The theoretical analysis of electronic effects can be validated through experimental and computational methods.

Protocol: pKa Determination of 4-Bromo-2,6-difluorophenol

The acidity of the corresponding phenol (4-Bromo-2,6-difluorophenol) provides a direct experimental measure of the cumulative electron-withdrawing or -donating character of the C4-bromo and C2/C6-fluoro substituents. A lower pKa relative to phenol indicates a net electron-withdrawing effect, which stabilizes the phenoxide conjugate base.

Objective: To determine the pKa of 4-Bromo-2,6-difluorophenol using UV-Vis spectrophotometry.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4 to pH 9).

  • Stock Solution: Prepare a concentrated stock solution of 4-Bromo-2,6-difluorophenol in a suitable organic solvent (e.g., DMSO) and then dilute it into each buffer solution to a final constant concentration.

  • Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum of the compound in each buffer solution from ~250 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance difference between the protonated (acid) and deprotonated (phenoxide) forms. Plot absorbance at this wavelength versus pH.

  • pKa Calculation: The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, corresponding to the midpoint of the resulting sigmoidal curve. [18]

Caption: Experimental workflow for pKa determination.
Computational Chemistry Analysis

Modern computational methods can provide deep insights into the electronic structure.

Objective: To calculate molecular electrostatic potential (MEP) and Natural Bond Orbital (NBO) charges to visualize electron distribution.

Methodology:

  • Structure Optimization: Perform a geometry optimization of this compound using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set. [19][20]2. MEP Map Generation: Calculate the molecular electrostatic potential and map it onto the electron density surface. Regions of negative potential (red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor.

  • NBO Analysis: Calculate the NBO charges for each atom in the ring. This will provide a quantitative measure of the electron density localized on each carbon atom, further indicating the most nucleophilic sites.

Implications for Drug Development

Understanding the electronic landscape of molecules like this compound is critical in medicinal chemistry. [21][22]* Receptor Interactions: The electron distribution and electrostatic potential influence how the molecule binds to its biological target (e.g., through hydrogen bonding, π-π stacking, or halogen bonding).

  • Metabolic Stability: The presence of fluoro groups can block sites of metabolic oxidation, increasing the drug's half-life. The overall electronic nature affects susceptibility to oxidative metabolism. [23]* pKa Modulation: The electronic effects of substituents are the primary determinants of a molecule's pKa, which in turn governs its solubility, absorption, and distribution in the body.

Conclusion

The electronic character of this compound is a finely balanced outcome of competing inductive and resonance effects. The powerful electron-withdrawing nature of the two ortho-fluorine atoms and the para-bromine atom dominates, rendering the aromatic ring deactivated towards electrophilic attack. However, the directing effects of the substituents, particularly the bromine atom, channel reactivity towards the C3 and C5 positions. A thorough understanding of these principles, quantified by parameters like Hammett constants and validated by experimental and computational methods, is essential for scientists seeking to utilize this and similar scaffolds in the design and synthesis of complex functional molecules.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene.
  • StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange.
  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions.
  • Grokipedia. (n.d.). Hammett equation.
  • Wikipedia. (n.d.). Hammett equation.
  • StackExchange. (2016). Why is methoxy group an electron donating group?. Chemistry Stack Exchange.
  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
  • Prism Scientific. (n.d.). Exploring 4-Bromo-2,6-Difluoroaniline: Properties and Applications.
  • Pintus, A., et al. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central.
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Chemistry LibreTexts. (2022). 7.4: Acid-base Properties of Phenols.
  • Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values.
  • St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Chem-Impex. (n.d.). 4-Bromo-2,6-difluoroaniline.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.
  • ResearchGate. (n.d.). Calculated and experimental pK a values of ortho-substituted phenols in water at 25°C.
  • Brainly.in. (2018). Why fluorine shows more resonance effect than chlorine?.
  • Physical Chemistry Research. (n.d.). Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • (n.d.). Table 1: Hammett constants for some common substituents.
  • ResearchGate. (2025). Structural and electronic properties of novel π-conjugated aniline-based oligomers: A computational study | Request PDF.
  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values.

Sources

A Technical Guide to the Theoretical Calculation of Molecular Orbitals for 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the theoretical calculation and analysis of molecular orbitals for 4-Bromo-2,6-difluoroanisole (CAS: 104197-14-0). Intended for researchers in computational chemistry and drug development, this document details the foundational theories, a practical step-by-step computational protocol using Density Functional Theory (DFT), and the interpretation of key results, such as the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO). By elucidating the electronic structure and reactivity of this halogenated anisole derivative, we aim to provide actionable insights for its application in medicinal chemistry and materials science.

Introduction: The Significance of Molecular Orbitals

This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and advanced materials.[1] Its unique substitution pattern—a bromine atom, two fluorine atoms, and a methoxy group—creates a distinct electronic landscape that dictates its reactivity and intermolecular interactions. Understanding this landscape is paramount for predicting its behavior in chemical reactions and biological systems.

Molecular Orbital (MO) theory is a cornerstone of modern chemistry, positing that atomic orbitals combine to form molecular orbitals that span the entire molecule.[2][3] These orbitals, particularly the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity, kinetic stability, and electronic properties.[4][5] The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity).[6] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and is instrumental in designing molecules with desired electronic and optical properties.[6][7]

For professionals in drug development, analyzing the FMOs of a potential drug candidate like a this compound derivative can predict its binding affinity and interactions with biological targets, thereby accelerating the design of more effective and safer pharmaceuticals.[8][9]

Theoretical Foundations: Choosing the Right Computational Method

The calculation of molecular orbitals relies on solving the Schrödinger equation, which is only possible for the simplest systems. Therefore, computational chemistry employs various approximation methods.[10]

The Hartree-Fock (HF) Method

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[11][12] It treats each electron as moving in the average field created by all other electrons, thus providing a good initial description of the electronic structure.[2][11] However, HF theory's primary limitation is its neglect of electron correlation—the instantaneous interactions between electrons.[13] This omission can lead to inaccuracies, especially in systems with complex electronic effects.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost.[14] Unlike HF, which calculates the full many-electron wavefunction, DFT determines the electronic energy based on the electron density.[14] Crucially, DFT incorporates electron correlation through an exchange-correlation functional.

For halogenated aromatic compounds like this compound, DFT is often the superior choice. The presence of electronegative halogens and potential for complex electron delocalization necessitates a method that accurately accounts for electron correlation to yield reliable geometric and electronic properties.[15][16] The B3LYP hybrid functional is a widely used and well-validated choice that combines the strengths of HF theory with DFT, providing robust results for a broad range of organic molecules.[17][18]

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed methodology for performing a geometry optimization and subsequent molecular orbital analysis of this compound using the Gaussian quantum chemistry software package.[19]

Step 1: Molecular Structure Construction
  • Launch a molecular modeling program such as GaussView or ArgusLab.[20]

  • Construct the this compound molecule. Start with a benzene ring.

  • Add a methoxy group (-OCH₃), a bromine atom, and two fluorine atoms to the appropriate positions (positions 1, 4, 2, and 6, respectively).

  • Perform an initial "clean-up" or preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to create a reasonable starting structure.[17][20]

Step 2: Gaussian Input File Preparation
  • Open the Gaussian Calculation Setup window.[21]

  • Job Type : Select Opt+Freq (Optimization and Frequencies). This will first find the minimum energy geometry and then perform a frequency calculation to confirm it is a true minimum (i.e., no imaginary frequencies).

  • Method :

    • Ground State : Select DFT.

    • Functional : Choose B3LYP. This functional is known for its reliability in predicting the electronic structure of organic molecules.[17]

    • Basis Set : Select 6-31G(d). This is a Pople-style basis set that provides a good compromise between accuracy and computational expense. The (d) indicates the inclusion of polarization functions on heavy atoms, which is essential for accurately describing bonding in molecules containing second-row elements and halogens.

  • Title : Assign a descriptive title, e.g., "this compound B3LYP/6-31G(d) Opt Freq".

  • Charge & Multiplicity : Set the molecular charge to 0 and the spin multiplicity to Singlet.

  • Save the input file (e.g., anisole.com).

Step 3: Running the Calculation
  • Submit the generated input file to the Gaussian program.[19]

  • The calculation will proceed iteratively until the geometry converges to a minimum energy structure. This may take several minutes to hours depending on the computational resources available.

  • Upon completion, Gaussian will generate a log file (.log) and a checkpoint file (.chk).

Step 4: Analysis of Results
  • Open the .log or .chk file in a visualization program.

  • Verify Optimization : Confirm that the optimization completed successfully and that the frequency calculation yielded zero imaginary frequencies.

  • Visualize Molecular Orbitals :

    • Navigate to the orbital editor.

    • Generate and visualize the HOMO and LUMO surfaces. Observe their shapes, nodal planes, and distribution across the molecule. The HOMO will typically be localized on electron-rich regions, while the LUMO will be on electron-poor regions.

Below is a diagram illustrating the computational workflow.

G Computational Workflow for MO Analysis cluster_setup Setup Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase A 1. Build Molecule (this compound) B 2. Preliminary Cleanup (Molecular Mechanics) A->B Initial Structure C 3. Prepare Input File (Job Type, Method, Basis Set) B->C Refined Structure D 4. Submit to Gaussian (Geometry Optimization & Frequencies) C->D Input File (.com) E 5. Verify Optimization (Check for Imaginary Frequencies) D->E Output File (.log) F 6. Extract Orbital Energies (HOMO, LUMO) E->F G 7. Visualize Orbitals (HOMO/LUMO Surfaces) F->G H 8. Interpret Data (Reactivity, Stability) F->H G->H

Caption: A flowchart of the computational protocol.

Results and Interpretation

The primary quantitative outputs from this calculation are the energies of the molecular orbitals. These values allow for the determination of key quantum chemical descriptors.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity to donate electrons. The LUMO is the lowest energy orbital devoid of electrons and relates to the ability to accept electrons. For this compound, the HOMO is expected to show significant electron density on the electron-rich aromatic ring and the oxygen atom of the methoxy group. The LUMO is likely to be distributed across the aromatic ring, influenced by the electron-withdrawing halogen atoms.

Quantitative Data and Chemical Descriptors

The calculated orbital energies can be summarized and used to derive important reactivity indices.

ParameterSymbolFormulaCalculated Value (eV)Significance
HOMO EnergyEHOMO-(Value from calculation)Electron-donating ability
LUMO EnergyELUMO-(Value from calculation)Electron-accepting ability
HOMO-LUMO GapΔEELUMO - EHOMO(Calculated difference)Chemical reactivity & stability

Note: The specific energy values are dependent on the successful execution of the described computational protocol.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[4] Conversely, a small gap suggests the molecule is more reactive.[7]

The logical relationship between these calculated properties and the molecule's chemical behavior is visualized below.

G Relationship of MO Properties to Chemical Behavior HOMO HOMO Energy (Highest Occupied MO) Gap Energy Gap (ΔE = ELUMO - EHOMO) HOMO->Gap Nucleophilicity Electron Donating Ability (Nucleophilicity) HOMO->Nucleophilicity Higher energy correlates with LUMO LUMO Energy (Lowest Unoccupied MO) LUMO->Gap Electrophilicity Electron Accepting Ability (Electrophilicity) LUMO->Electrophilicity Lower energy correlates with Reactivity Chemical Reactivity (e.g., susceptibility to attack) Gap->Reactivity Small gap correlates with HIGH reactivity Stability Kinetic Stability Gap->Stability Large gap correlates with HIGH stability

Sources

Methodological & Application

Synthetic Pathways to 4-Bromo-2,6-difluoroanisole: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 4-Bromo-2,6-difluoroanisole, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Two primary synthetic routes are presented, offering flexibility in starting material selection and strategic pathway design. The protocols are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound is a key building block in organic synthesis, offering a unique combination of functional groups that allow for diverse chemical transformations. The presence of the bromine atom facilitates cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability and binding affinity of target molecules. This guide details two effective synthetic strategies for the preparation of this important intermediate, providing step-by-step protocols and insights into the underlying chemical principles.

Route 1: Multi-step Synthesis from 2,6-Difluoroaniline

This well-established route begins with the commercially available 2,6-difluoroaniline and proceeds through a three-step sequence involving bromination, diazotization/hydrolysis, and methylation.

Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline

The initial step involves the regioselective bromination of 2,6-difluoroaniline. The amino group is a strong activating group and a para-director in electrophilic aromatic substitution. This directing effect, coupled with the deactivating but ortho, para-directing nature of the fluorine atoms, strongly favors the introduction of the bromine atom at the 4-position.

Protocol:

  • In a well-ventilated fume hood, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to maintain a temperature below 25°C.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • To quench the reaction, add a solution of sodium thiosulfate, followed by sodium acetate and water.

  • Cool the mixture in a refrigerator overnight to precipitate the product.

  • Filter the solid, wash with water, and then dissolve in a suitable organic solvent such as diethyl ether.

  • Wash the organic layer sequentially with water, 10% sodium hydroxide solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-Bromo-2,6-difluoroaniline.[1][2]

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
2,6-Difluoroaniline1.0 eqStarting Material
Bromine1.0 eqBrominating Agent
Glacial Acetic AcidSolvent-
Sodium ThiosulfateQuenching Agent-
Sodium AcetateBuffer-
Temperature< 25°C during additionControl of exothermicity
Reaction Time2 hoursCompletion of reaction
Step 2: Synthesis of 4-Bromo-2,6-difluorophenol via Diazotization

This step involves the conversion of the amino group of 4-Bromo-2,6-difluoroaniline into a hydroxyl group via a Sandmeyer-type reaction. The aniline is first converted to a diazonium salt using nitrous acid, which is then hydrolyzed to the corresponding phenol.

Protocol:

  • Prepare a solution of 4-Bromo-2,6-difluoroaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5°C.[3]

  • Stir the mixture for an additional 20-30 minutes at 0-5°C. The formation of the diazonium salt can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.

  • To induce hydrolysis, the diazonium salt solution can be slowly added to a boiling aqueous solution, which may contain a copper(II) sulfate catalyst to improve the reaction rate.[3]

  • After the evolution of nitrogen gas ceases, cool the reaction mixture.

  • Extract the product, 4-Bromo-2,6-difluorophenol, with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude phenol, which can be purified by a suitable method such as column chromatography or distillation.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
4-Bromo-2,6-difluoroaniline1.0 eqStarting Material
Sulfuric Acid/Hydrochloric AcidAcidic Medium-
Sodium NitriteDiazotizing Agent1.0-1.1 eq
Copper(II) SulfateCatalyst (optional)-
Temperature (Diazotization)0-5°CStability of diazonium salt
Temperature (Hydrolysis)BoilingDecomposition of diazonium salt
Step 3: Methylation of 4-Bromo-2,6-difluorophenol to this compound

The final step is a Williamson ether synthesis, where the phenoxide ion of 4-Bromo-2,6-difluorophenol acts as a nucleophile and attacks a methylating agent, such as methyl iodide or dimethyl sulfate.[4][5]

Protocol:

  • Dissolve 4-Bromo-2,6-difluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone, acetonitrile, or DMF.

  • Add a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and form the phenoxide.

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, >1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
4-Bromo-2,6-difluorophenol1.0 eqStarting Material
Potassium Carbonate/Sodium HydrideBaseTo deprotonate the phenol
Methyl Iodide/Dimethyl SulfateMethylating Agent>1.0 eq
Acetone/Acetonitrile/DMFSolventPolar aprotic
TemperatureRefluxReaction rate

digraph "Synthetic Route 1" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

A[label="2,6-Difluoroaniline"]; B[label="4-Bromo-2,6-difluoroaniline"]; C [label="4-Bromo-2,6-difluorophenol"]; D [label="this compound"];

A -> B[label=" Br2, Acetic Acid "]; B -> C [label=" 1. NaNO2, H2SO4, 0-5°C\n 2. H2O, Heat "]; C -> D [label=" CH3I, K2CO3, Acetone "]; }

Caption: Multi-step synthesis of this compound from 2,6-difluoroaniline.

Route 2: Direct Bromination of 2,6-Difluoroanisole

An alternative and more direct approach is the electrophilic bromination of commercially available 2,6-difluoroanisole. The methoxy group is a strong activating ortho-, para-director, which reinforces the para-directing influence of the fluorine atoms, leading to the regioselective formation of the desired 4-bromo isomer.

Protocol (Proposed):

  • Dissolve 2,6-difluoroanisole (1.0 eq) in a suitable solvent, such as a chlorinated solvent or acetic acid.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine. The use of a catalyst, such as a Lewis acid, may be necessary to enhance the electrophilicity of the bromine.

  • Stir the reaction at a suitable temperature (room temperature or slightly elevated) and monitor its progress.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate) if bromine was used.

  • Perform an aqueous workup by washing the organic layer with water, a mild base (e.g., sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
2,6-Difluoroanisole1.0 eqStarting Material
N-Bromosuccinimide/BromineBrominating Agent-
Chlorinated Solvent/Acetic AcidSolvent-
TemperatureRoom temperature or elevatedTo be optimized

digraph "Synthetic Route 2" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

A[label="2,6-Difluoroanisole"]; B[label="this compound"];

A -> B[label=" Brominating Agent\n (e.g., NBS or Br2) "]; }

Caption: Direct synthesis of this compound from 2,6-difluoroanisole.

Conclusion

This guide has detailed two robust synthetic routes for the preparation of this compound. Route 1, while longer, utilizes readily available starting materials and well-understood transformations. Route 2 offers a more direct and potentially more atom-economical approach. The choice of route will depend on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory. The provided protocols are intended to serve as a strong foundation for the successful synthesis of this important chemical intermediate.

References

  • PrepChem. Synthesis of 4-Bromo-2,6-difluoroaniline (6). [Link]
  • Chem-Station. Williamson Ether Synthesis. [Link]
  • PrepChem. Synthesis of 4-bromo-2,6-difluoroaniline. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]
  • Francis Academic Press.
  • Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • Google Patents. CA2340442C - Process for preparing 3,5-difluoroaniline.
  • Williamson, A. W. Theory of Ætherification. Philosophical Magazine1850, 37 (251), 350-356.

Sources

Application Note: A Reliable Three-Step Laboratory Scale Synthesis of 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 4-Bromo-2,6-difluoroanisole, a valuable tri-halogenated building block in medicinal chemistry and materials science. The synthesis is presented as a robust three-step sequence commencing with the regioselective bromination of commercially available 2,6-difluoroaniline. The resulting 4-Bromo-2,6-difluoroaniline is then converted to the corresponding phenol via a carefully controlled diazotization and hydrolysis reaction. Finally, the target anisole is obtained through a classic Williamson ether synthesis. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, and critical process parameters to ensure a successful and reproducible outcome.

Introduction

This compound is a key synthetic intermediate whose structural motifs are frequently found in biologically active molecules and advanced functional materials. The presence of two ortho-fluorine atoms can significantly influence molecular conformation and metabolic stability, while the bromine atom serves as a versatile handle for further chemical elaboration through cross-coupling reactions. This unique combination of functional groups makes it an attractive precursor for the development of novel pharmaceuticals and agrochemicals. The protocol detailed herein provides a reliable pathway to this compound from simple starting materials, broken down into three distinct and manageable stages.

Overall Synthetic Scheme

The synthesis proceeds through the three stages illustrated below: bromination of the starting aniline, conversion to a phenol intermediate via a diazonium salt, and final methylation to the target anisole.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Methylation A 2,6-Difluoroaniline B 4-Bromo-2,6-difluoroaniline A->B Br₂, Acetic Acid C 4-Bromo-2,6-difluoroaniline D 4-Bromo-2,6-difluorophenol C->D 1. NaNO₂, H₂SO₄, 0-5 °C 2. H₂O, Heat E 4-Bromo-2,6-difluorophenol F This compound E->F (CH₃)₂SO₄, K₂CO₃, Acetone

Caption: Overall three-step reaction pathway for the synthesis of this compound.

Part 1: Synthesis of 4-Bromo-2,6-difluoroaniline

Scientific Rationale

The first step is a classic electrophilic aromatic substitution. The amine group (-NH₂) of 2,6-difluoroaniline is a strong activating group and an ortho-, para-director. The fluorine atoms are deactivating but are also ortho-, para-directors. The directing effects align to strongly favor substitution at the C4 position (para to the amine), which is the least sterically hindered activated position. The reaction is performed in glacial acetic acid, which serves as a polar protic solvent to facilitate the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2,6-Difluoroaniline99%Sigma-Aldrich
BromineACS Reagent, ≥99.5%Sigma-Aldrich
Glacial Acetic AcidACS Reagent, ≥99.7%Fisher Scientific
Diethyl EtherAnhydrous, ≥99.7%VWR Chemicals
Sodium ThiosulfateAnhydrous, ≥98%Alfa Aesar
Sodium AcetateAnhydrous, ≥99%Alfa Aesar
Sodium HydroxidePellets, ≥97%EMD Millipore
Magnesium SulfateAnhydrous, ≥99.5%Acros Organics
Round-bottom flask (1 L)--
Addition Funnel (250 mL)--
Magnetic Stirrer & Stir Bar--
Ice Bath--
Buchner Funnel & Filter Paper--
Separatory Funnel (1 L)--
Rotary Evaporator--
Experimental Protocol
  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoroaniline (50.0 g, 0.387 mol) in glacial acetic acid (275 mL). Cool the flask in an ice-water bath.

  • Bromine Addition: In a separate flask, prepare a solution of bromine (61.8 g, 0.387 mol) in glacial acetic acid (100 mL). Transfer this solution to an addition funnel.

  • Add the bromine solution dropwise to the stirred aniline solution over approximately 1 hour, ensuring the internal temperature is maintained below 25 °C.[1][2]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Quenching: Carefully add a solution of sodium thiosulfate (25 g) and sodium acetate (62.5 g) in water (350 mL) to the reaction mixture to quench any unreacted bromine. The color should fade from reddish-brown to pale yellow.

  • Precipitation: Cool the mixture in a refrigerator or a large ice bath overnight to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Workup: Dissolve the collected solid in diethyl ether (400 mL). Transfer the ether solution to a separatory funnel and wash sequentially with water (2 x 200 mL), 10% aqueous sodium hydroxide (2 x 150 mL), and finally with water (200 mL) until the aqueous layer is neutral.

  • Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield 4-Bromo-2,6-difluoroaniline as a pale yellow solid.[1][2][3] The product can be further purified by recrystallization from ethanol/water or by steam distillation if necessary.[1][2]

Part 2: Synthesis of 4-Bromo-2,6-difluorophenol

Scientific Rationale

This transformation proceeds via the formation of an aryl diazonium salt, a highly versatile intermediate in organic synthesis. The primary amine of 4-Bromo-2,6-difluoroaniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid (sulfuric acid). This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose explosively at higher temperatures. The resulting diazonium salt is an excellent leaving group (N₂ gas), which is readily displaced by a weak nucleophile like water upon gentle heating to yield the corresponding phenol.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Bromo-2,6-difluoroaniline(From Part 1)-
Sulfuric AcidConcentrated, 98%Fisher Scientific
Sodium NitriteACS Reagent, ≥97%Sigma-Aldrich
Diethyl EtherACS GradeVWR Chemicals
Sodium BicarbonateACS GradeEMD Millipore
Sodium SulfateAnhydrous, ≥99%Acros Organics
Beaker (1 L)--
Magnetic Stirrer & Stir Bar--
Ice-Salt Bath--
Thermometer--
Experimental Protocol
  • Acidic Solution: In a 1 L beaker, carefully add concentrated sulfuric acid (36 mL) to water (300 mL) with stirring and cool the solution to 0-5 °C in an ice-salt bath.

  • Add solid 4-Bromo-2,6-difluoroaniline (41.6 g, 0.20 mol) portion-wise to the cold acid solution with vigorous stirring to form a fine suspension.

  • Diazotization: Prepare a solution of sodium nitrite (14.5 g, 0.21 mol) in water (50 mL) and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the aniline suspension. Maintain the temperature strictly between 0-5 °C throughout the addition. A clear solution of the diazonium salt should form.

  • Stir the mixture for an additional 15 minutes in the ice bath after the addition is complete.

  • Hydrolysis: Remove the ice bath and gently warm the solution to 50-60 °C on a heating mantle. Vigorous evolution of nitrogen gas will be observed.

  • Continue heating until gas evolution ceases (approximately 30-60 minutes).

  • Isolation & Workup: Cool the reaction mixture to room temperature. Extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash them carefully with saturated aqueous sodium bicarbonate solution until effervescence stops, followed by a wash with water (100 mL).

  • Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 4-Bromo-2,6-difluorophenol. This intermediate is often suitable for use in the next step without further purification.

Part 3: Synthesis of this compound

Scientific Rationale

The final step is a Williamson ether synthesis, a classic Sₙ2 reaction. The phenolic proton is acidic and is deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide ion. This phenoxide acts as a potent nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. The sulfate group is an excellent leaving group, facilitating the nucleophilic substitution to form the desired ether (anisole) product. Acetone is used as a polar aprotic solvent, which is ideal for Sₙ2 reactions.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Bromo-2,6-difluorophenol(From Part 2)-
Dimethyl Sulfate (DMS)≥99.8%Sigma-Aldrich
Potassium CarbonateAnhydrous, PowderAlfa Aesar
AcetoneACS GradeVWR Chemicals
Ethyl AcetateACS GradeFisher Scientific
Round-bottom flask (500 mL)--
Reflux Condenser--
Heating Mantle--
Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add the crude 4-Bromo-2,6-difluorophenol (assuming ~0.20 mol), anhydrous potassium carbonate (41.4 g, 0.30 mol), and acetone (250 mL).

  • Methylation: With vigorous stirring, add dimethyl sulfate (27.7 g, 21 mL, 0.22 mol) to the suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle only in a fume hood with appropriate personal protective equipment.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Workflow Diagram

G start Start: 2,6-Difluoroaniline bromination 1. Dissolve in Acetic Acid 2. Add Br₂ solution at T < 25 °C 3. Stir 2h at RT start->bromination quench Quench with Na₂S₂O₃ / NaOAc Precipitate overnight bromination->quench filter1 Filter solid product quench->filter1 workup1 Dissolve in Et₂O Wash with H₂O, NaOH(aq) Dry over MgSO₄ filter1->workup1 evap1 Evaporate solvent workup1->evap1 intermediate1 Intermediate 1: 4-Bromo-2,6-difluoroaniline evap1->intermediate1 diazotization 1. Suspend in cold H₂SO₄(aq) 2. Add NaNO₂ solution at 0-5 °C intermediate1->diazotization hydrolysis Warm to 50-60 °C (N₂ evolution) diazotization->hydrolysis workup2 Extract with Et₂O Wash with NaHCO₃(aq) Dry over Na₂SO₄ hydrolysis->workup2 evap2 Evaporate solvent workup2->evap2 intermediate2 Intermediate 2: 4-Bromo-2,6-difluorophenol evap2->intermediate2 methylation 1. Suspend in Acetone with K₂CO₃ 2. Add Dimethyl Sulfate 3. Reflux for 4-6h intermediate2->methylation workup3 Filter solids Evaporate Acetone Extract with EtOAc methylation->workup3 purify Purify by Column Chromatography or Vacuum Distillation workup3->purify final_product Final Product: This compound purify->final_product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization Data

CompoundMolecular FormulaMol. Weight ( g/mol )Expected AppearanceMelting Point (°C)
4-Bromo-2,6-difluoroanilineC₆H₄BrF₂N208.00Pale yellow solid63-65
This compoundC₇H₅BrF₂O223.01Colorless oil or solid(Not reported)

Note: Purity should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, nitrile gloves) must be worn at all times.

  • Bromine: Is highly corrosive, toxic, and causes severe burns. Handle with extreme care using gloves and face shield. Have a sodium thiosulfate solution ready for spills.

  • Dimethyl Sulfate (DMS): Is extremely toxic, a potent alkylating agent, and a suspected human carcinogen. Avoid all contact with skin and inhalation. Use with extreme caution.

  • Acids/Bases: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with care to avoid skin and eye contact.

References

  • PrepChem. Synthesis of 4-Bromo-2,6-difluoroaniline (6). PrepChem.com.
  • PrepChem. Synthesis of 4-Bromo-2,6-difluoroaniline (6). PrepChem.com.
  • Brainly. How would you obtain Anisole from phenol? 1. Williamson ether synthesis. Brainly.com.
  • YouTube. Williamson ether synthesis | Preparation of Anisole from Phenol. YouTube.
  • StackExchange. what is mechanism for reaction phenol + dimethylsulphate -> anisole. Chemistry Stack Exchange.

Sources

Application Notes and Protocols for the Utilization of 4-Bromo-2,6-difluoroanisole in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Modern Agrochemicals

In the relentless pursuit of enhanced efficacy, improved safety profiles, and environmental sustainability, the agrochemical industry has increasingly turned to the strategic incorporation of fluorine into active ingredients.[1][2] The introduction of fluorine atoms or fluorinated motifs into a molecule can profoundly influence its physicochemical and biological properties.[2][3] These modifications can lead to increased metabolic stability, enhanced lipophilicity for better transport across biological membranes, and stronger binding to target enzymes.[1][3] Consequently, approximately 50% of crop protection products currently under development contain fluorine, highlighting the importance of fluorinated building blocks.[4]

4-Bromo-2,6-difluoroanisole (CAS No. 104197-14-0) has emerged as a crucial and versatile intermediate in the synthesis of next-generation agrochemicals.[5] Its unique trifunctional structure, comprising a bromine atom, two fluorine atoms, and a methoxy group on an aromatic core, provides a powerful platform for molecular elaboration. The bromine atom serves as a highly reactive handle for sophisticated cross-coupling reactions, enabling the construction of complex molecular architectures.[5][6] Simultaneously, the 2,6-difluorophenyl moiety imparts the desirable properties associated with fluorination, contributing to the biological activity and overall performance of the final agrochemical product.[5]

This guide provides a detailed overview of the applications of this compound in agrochemical synthesis, complete with field-proven protocols for its key transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The key properties of this compound are summarized below for easy reference.

PropertyValueSource
CAS Number 104197-14-0[5]
Molecular Formula C₇H₅BrF₂O[7]
Molecular Weight 223.01 g/mol [8]
Appearance Colorless to light yellow transparent liquid[6]
Boiling Point ~214.2 °C at 760 mmHg[6]
Density ~1.6 g/cm³[6]
Flash Point ~98.5 °C[6]
Purity Typically ≥98.0%[6][9]

Core Synthetic Applications in Agrochemical Design

The synthetic utility of this compound is primarily centered on palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are foundational in assembling the complex scaffolds of modern pesticides.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Agrochemical Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, Base, Boronic Acid buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, Base, Amine demethylation Demethylation (Further Functionalization) start->demethylation BBr₃ or HBr biaryl Biaryl Structures (Herbicides, Insecticides) suzuki->biaryl arylamine Arylamine/Anilide Structures (Fungicides, Herbicides) buchwald->arylamine phenol Phenolic Derivatives demethylation->phenol

Caption: Synthetic utility of this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl linkages that are prevalent in a wide range of agrochemicals.[10] In this context, the bromine atom of this compound is readily replaced by a variety of aryl or heteroaryl groups from a corresponding boronic acid or ester. This reaction is critical for building the core structures of many herbicides and insecticides.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of a palladium catalyst and a phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition of the aryl bromide and the subsequent reductive elimination steps of the catalytic cycle, especially with sterically hindered or electronically challenging substrates.[11]

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[12] The choice of base can influence reaction rates and prevent side reactions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[12]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)-Br(L₂) oxidative_add->pd_complex Ar-Br transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(L₂) transmetalation->pd_aryl_complex Ar'B(OH)₂ + Base reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-Ar' reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is equally critical in agrochemical synthesis, as the amine and amide functionalities are key components of many fungicides and herbicides. The Buchwald-Hartwig amination provides a powerful and general method for coupling the bromine of this compound with a wide array of primary and secondary amines.[13][14] This reaction has largely replaced harsher, classical methods due to its superior functional group tolerance and broader substrate scope.[14]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: Similar to the Suzuki coupling, the palladium catalyst and ligand are paramount. Biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective as they promote the key reductive elimination step that forms the C-N bond.[15]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, allowing it to coordinate to the palladium center.[16][17] The choice of base must be compatible with other functional groups in the molecule.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with various (hetero)arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and degassed water (4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[11]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting anisole.[11]

  • Reaction Execution: Stir the mixture vigorously and heat to 100 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[11]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[11]

Representative Suzuki Coupling Conditions:

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10018
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Dioxane/H₂O9024
3Pyridine-3-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME/H₂O8516

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is optimized for the N-arylation of this compound with primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Reaction Setup (in a glovebox): To a dry Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOtBu. Add this compound and the amine.[17]

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring.[17]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17]

Buchwald_Workflow cluster_setup 1. Reaction Setup (Inert) cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_workup 4. Work-up & Purification setup Combine Ar-Br, Amine, Pd Catalyst, Ligand, and Base in Toluene heat Heat to 100-110 °C with Vigorous Stirring setup->heat monitor Monitor by TLC or LC-MS until completion heat->monitor workup Cool, Dilute with EtOAc, Filter through Celite monitor->workup purify Wash with H₂O/Brine, Dry, Concentrate, Column Chromatography workup->purify

Caption: General workflow for Buchwald-Hartwig amination.

Conclusion

This compound stands as a premier building block for the modern agrochemical industry. Its well-defined reactivity in robust and scalable cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides synthetic chemists with a reliable pathway to novel active ingredients. The difluorinated phenyl ring it provides is a key structural motif for enhancing the biological performance and metabolic stability of these compounds. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this versatile intermediate in the development of the next generation of crop protection solutions.

References

  • Vertex AI Search. (n.d.). Expert Insights: Applications of 4-Bromo-2,6-difluoroaniline in Agrochemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Retrieved from https.://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxspiKZyFc-Bjj5SwkSR8jAruZCJZ_Go5KM1KAsayHiOG46eeJ7f9ZJ8P51URVcHqrgxiPXeXx5gOmRh_NQLBe3GY3pFblYPAbZZ_t2Jsv4FfVy6Ls5Ymd_Z1fI59Anta4pqTUznPF15TRrIk-BpB9G_Yhu57tpuwxtBFMUnC1gIrbGO_7pnw3iesjAyKRPSIx6fEFeu2dCrF6fNMCq4LjekIPQcCPrQHTxqziUO3QjiIrafgDWy56hObiM0109XYg3Qw92x_7cA==
  • Angewandte Chemie International Edition. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
  • Syngenta. (n.d.). Old Escaping Fluorine Dependency in Agrochemical Design.
  • Solvay. (n.d.). Organic Fluorinated Building Blocks.
  • ResearchGate. (n.d.). Current Trends in the Design of Fluorine‐Containing Agrochemicals.
  • AGC Chemicals. (n.d.). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
  • PubChemLite. (n.d.). This compound (C7H5BrF2O).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of this compound: Properties and Handling.
  • CP Lab Safety. (n.d.). This compound, 98% Purity, C7H5BrF2O, 25 grams.
  • PubChem. (n.d.). 2-Bromo-4,6-difluoroanisole.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

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Application Notes & Protocols: Mastering Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2,6-difluoroanisole

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound (CAS 104197-14-0) has emerged as a highly valuable and versatile intermediate. Its utility is anchored in a unique structural arrangement: a bromine atom, which serves as a reliable handle for palladium-catalyzed cross-coupling, and two fluorine atoms positioned ortho to the methoxy group. These fluorine substituents are not merely passive spectators; they profoundly influence the electronic properties of the aromatic ring, enhancing its reactivity and modulating the biological and material properties of the final products.[1]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this key intermediate. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to successfully incorporate this building block into their synthetic programs.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a powerful and elegant mechanistic sequence. While specific intermediates and kinetics may vary with the reaction type, the fundamental pathway consists of three key steps: oxidative addition, transmetalation (or a related step like migratory insertion in the Heck reaction), and reductive elimination.

The electron-withdrawing nature of the two fluorine atoms in this compound makes the ipso-carbon more electrophilic. This electronic property generally facilitates the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[2][3] This can often allow for milder reaction conditions compared to more electron-rich aryl bromides.

Palladium_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(X) Pd0->PdII Oxidative Addition Reactant1 Ar-X (this compound) OxAdd Oxidative Addition PdII->Pd0 PdII_R Ar-Pd(II)L₂(R) PdII->PdII_R Transmetalation Reactant2 R-M (Coupling Partner) Transmetalation Transmetalation (e.g., with R-B(OH)₂) PdII_R->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R PdII_R->Product Reactant1->PdII Reactant2->PdII_R

Fig. 1: Generalized Palladium Cross-Coupling Cycle.

Key Applications and Methodologies

We will now explore the application of this compound in several of the most powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, high functional group tolerance, and the vast commercial availability of boronic acid and ester coupling partners.[4]

  • Principle & Expertise: This reaction couples the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. The base is crucial; it reacts with the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step with the Pd(II) complex.[4][5] For a substrate like this compound, standard catalysts like Pd(PPh₃)₄ can be effective, but for more challenging or sterically hindered boronic acids, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often provide superior results.[6]

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a direct and powerful route to synthesize arylalkynes, which are critical intermediates in pharmaceuticals, natural products, and materials science.[7]

  • Principle & Expertise: This reaction couples the aryl bromide with a terminal alkyne.[8] The classic conditions employ a dual catalyst system: a palladium(0) species and a copper(I) salt, typically CuI.[7][9] The copper co-catalyst is believed to react with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center. An amine base, such as triethylamine or diisopropylethylamine, serves both to neutralize the HBr generated and to deprotonate the terminal alkyne.[8] It is critical to perform this reaction under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast array of biologically active molecules. The Buchwald-Hartwig amination has revolutionized this area by allowing for the direct coupling of aryl halides with a wide range of amine nucleophiles.[10]

  • Principle & Expertise: This reaction couples the aryl bromide with a primary or secondary amine.[10] Success is highly dependent on the choice of ligand. The steric bulk and electron-donating ability of specialized biarylphosphine ligands (e.g., RuPhos, XantPhos) are essential to facilitate the reductive elimination step, which is often rate-limiting.[6][11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active amido species for the catalytic cycle.[12]

Data Summary: Typical Reaction Parameters

The following table provides a comparative overview of typical starting conditions for cross-coupling reactions with this compound. Optimization is almost always necessary for new substrate combinations.

Reaction TypeTypical Pd SourceTypical LigandTypical BaseTypical Solvent(s)Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, PPh₃K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, THF80 - 110
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, i-Pr₂NEtToluene, THF, DMF25 - 80
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄, LiHMDSToluene, Dioxane80 - 120
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80 - 140
Stille Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃(None required)Toluene, Dioxane, THF80 - 110

Experimental Workflow: From Setup to Product

A successful cross-coupling experiment relies on a systematic and rigorous workflow. Careful attention to establishing and maintaining an inert atmosphere is critical, as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

Experimental_Workflow A 1. Reagent Preparation (Weigh solids, measure liquids) B 2. Reaction Vessel Setup (Flame-dried Schlenk flask, stir bar) A->B C 3. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂ x3) B->C D 4. Add Reagents (Solids first, then degassed solvent, then liquids) C->D E 5. Reaction Execution (Heat to temperature, stir) D->E F 6. Monitor Progress (TLC, LC-MS, GC-MS) E->F G 7. Reaction Workup (Quench, dilute, extract) F->G Upon completion H 8. Purification (Silica gel column chromatography) G->H I 9. Characterization (NMR, MS, etc.) H->I

Fig. 2: Standard Laboratory Workflow for Cross-Coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organotin reagents used in Stille couplings are highly toxic.[13]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 2,6-difluoro-4-methoxy-1,1'-biphenyl.

Materials:

  • This compound (1.0 mmol, 223 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed deionized water (1 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Standard glassware for workup and chromatography

Procedure:

  • To the flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol details the synthesis of 1-(2,6-difluoro-4-methoxyphenyl)-2-phenylethyne.

Materials:

  • This compound (1.0 mmol, 223 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Anhydrous, degassed triethylamine (Et₃N) (5 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Standard glassware for workup and chromatography

Procedure:

  • To the flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Add the degassed triethylamine (5 mL) via syringe, followed by the phenylacetylene.

  • Stir the reaction mixture at room temperature for 8-16 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired arylalkyne.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). SSRN.
  • Exploring 4-Bromo-2,6-Difluoroaniline: Properties and Applic
  • This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Palladium-catalyzed coupling reactions of aryl chlorides. (2002). Semantic Scholar. [Link]
  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. (2002).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). MDPI. [Link]
  • Buchwald–Hartwig amin
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). StuDocu. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2018).
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. [Link]
  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Stille reaction. (n.d.). Wikipedia. [Link]
  • The Intramolecular Heck Reaction. (n.d.). Thieme Connect. [Link]
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014).
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH. [Link]
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
  • Stille coupling via C–N bond cleavage. (2016). PMC - NIH. [Link]
  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]
  • The Buchwald-Hartwig Amin
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. (n.d.). PMC. [Link]
  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... (n.d.).
  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. (2019). Chemical Science (RSC Publishing). [Link]

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Suzuki-Miyaura coupling protocols for 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 4-Bromo-2,6-difluoroanisole

Introduction: The Strategic Importance of Fluorinated Biaryls

In the landscape of modern drug discovery and materials science, the 2,6-difluoro-4-methoxyphenyl moiety, accessible from this compound, represents a privileged structural motif. The presence of ortho-fluorine atoms can profoundly influence molecular conformation through steric and electronic effects, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to biological targets. The Suzuki-Miyaura coupling stands as the preeminent method for forging the critical carbon-carbon bond that links this valuable building block to other (hetero)aromatic systems.[1] First developed by Akira Suzuki and Norio Miyaura, this Nobel Prize-winning reaction offers a robust and versatile pathway for synthesizing complex biaryl compounds from organoboron reagents and organic halides.[1][2]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to this compound. We will dissect the reaction mechanism, rationalize the selection of critical reaction components, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The substrate, this compound, is an electron-deficient aryl halide; the electron-withdrawing nature of the fluorine atoms generally facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[2][3] However, the steric hindrance imposed by the ortho-substituents demands a carefully optimized catalyst system to achieve high efficiency.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Understanding this mechanism is paramount for rational protocol design and troubleshooting.

  • Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex. This species inserts into the carbon-bromine bond of this compound, breaking the C-Br bond and forming a new square-planar Pd(II) intermediate. The palladium center is formally oxidized from the 0 to the +2 state. This step is generally accelerated by electron-withdrawing groups on the aryl halide.[2][3]

  • Transmetalation : This step involves the transfer of the organic group (R') from the organoboron reagent to the palladium(II) center. For this to occur, the organoboron species must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base reacts with the boronic acid (or its ester precursor) to form a more nucleophilic boronate "ate" complex, which readily exchanges its organic moiety for the halide on the palladium complex.[1][4][6]

  • Reductive Elimination : This is the final, product-forming step. The two organic groups—the 2,6-difluoro-4-methoxyphenyl moiety and the R' group from the boronic acid—couple to form a new carbon-carbon bond. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition pd2_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation pd2_r_complex L₂Pd(II)(Ar)(R') transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissection of Key Reaction Components

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of each component. For a sterically influenced substrate like this compound, this choice is particularly critical.

    • Pd(0) Sources : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice that enters the cycle directly.

    • Pd(II) Sources : Palladium(II) acetate (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are air-stable solids that require in situ reduction to Pd(0). This reduction can be accomplished by phosphine ligands or through a side reaction involving the homocoupling of two boronic acid molecules.[2]

  • Ligand : The ligand is arguably the most important variable for tuning reactivity. It stabilizes the palladium center and modulates its electronic and steric properties.[2] For substrates with ortho-substituents, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the crucial reductive elimination step and achieve high yields.[3][7][8]

    • Standard Ligands : Triphenylphosphine (PPh₃) is sufficient for simple substrates.

    • Advanced Ligands : For hindered couplings, bulky biarylphosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or NHC-based catalysts are highly effective.[7][8][9]

  • Base : A base is essential for activating the boronic acid for transmetalation.[6] The choice of base can affect reaction rate and substrate compatibility.

    • Carbonates (e.g., K₂CO₃, Cs₂CO₃) are widely used and effective.

    • Phosphates (e.g., K₃PO₄) are often stronger and can be beneficial for challenging couplings.

    • Fluorides (e.g., KF) are milder and can be used when base-sensitive functional groups are present.[6]

  • Organoboron Reagent : While boronic acids are common, boronate esters (e.g., pinacol esters) offer advantages such as enhanced stability, better solubility in organic solvents, and easier purification.[2][10]

  • Solvent : The solvent system must solubilize the reactants. Biphasic systems containing water (e.g., dioxane/water, toluene/water) are common, as water helps dissolve the inorganic base and facilitates the formation of the reactive boronate species.[10] Anhydrous conditions may be necessary for substrates prone to protodeboronation.[11]

Experimental Protocols and Workflow

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific coupling partners.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids: Aryl Halide, Boronic Acid, Base, Catalyst/Ligand to a flame-dried flask. B 2. Evacuate and backfill flask with inert gas (e.g., Argon) three times. A->B C 3. Add degassed solvent(s) via syringe. B->C D 4. Heat reaction mixture to desired temperature with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS until starting material is consumed. D->E F 6. Cool to room temperature. Dilute with water and an organic solvent (e.g., EtOAc). E->F G 7. Separate layers. Wash organic phase with brine. F->G H 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. G->H I 9. Purify crude product via flash column chromatography. H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Conditions with Phenylboronic Acid

This protocol is a robust starting point for coupling with a simple, unhindered arylboronic acid. It utilizes a common Pd(II) precatalyst that is activated in situ.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask or sealed vial)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inerting: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Rationale: The Pd(dppf)Cl₂ catalyst is air-stable and effective for a range of couplings.[12][13] The dioxane/water system is excellent for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[10] K₂CO₃ is a reliable and cost-effective base for this transformation.

Protocol 2: Advanced Conditions for a Sterically Hindered Boronic Acid

This protocol is designed for more challenging couplings, such as with an ortho-substituted arylboronic acid (e.g., 2-methylphenylboronic acid). It employs a specialized, bulky phosphine ligand to overcome steric repulsion.[7][8]

Materials:

  • This compound (1.0 equiv)

  • 2-Methylphenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask or sealed vial)

Procedure:

  • Setup: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ and SPhos to a flame-dried Schlenk flask. Add anhydrous toluene and stir for 10 minutes to allow for precatalyst formation. Then, add this compound, 2-methylphenylboronic acid, and potassium phosphate.

  • Inerting: If not using a glovebox, seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add additional anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often faster than those with less active catalysts, potentially reaching completion in 1-6 hours.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.

Rationale: The combination of Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like SPhos creates a highly active catalyst capable of coupling sterically hindered partners.[14] K₃PO₄ is a stronger base that can accelerate the reaction, and the anhydrous toluene system minimizes the risk of protodeboronation of the boronic acid, a common side reaction.

Data Summary and Troubleshooting

ParameterProtocol 1 (General)Protocol 2 (Hindered)Rationale & Notes
Coupling Partner Phenylboronic Acid2-Methylphenylboronic AcidProtocol 2 is tailored for sterically demanding substrates.
Palladium Source Pd(dppf)Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%)Pd(dppf)Cl₂ is a convenient precatalyst. Pd(OAc)₂ is a simple source for forming a more active catalyst with a specialized ligand.
Ligand dppf (in precatalyst)SPhos (4 mol%)SPhos is a bulky, electron-rich ligand that accelerates reductive elimination for hindered substrates.[7][8]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ is a stronger base, often beneficial for difficult couplings.
Solvent System 1,4-Dioxane / Water (4:1)Anhydrous TolueneThe aqueous system is robust for general use. Anhydrous conditions prevent protodeboronation with more sensitive reagents.[11]
Temperature 90 °C100-110 °CHigher temperatures may be needed to overcome the activation barrier for hindered substrates.
Typical Yield 75-95%70-90%Yields are highly dependent on the specific boronic acid used.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction is rigorously degassed to prevent catalyst oxidation. Use fresh, high-purity palladium sources and ligands.

    • Insufficient Base Strength: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for maximum surface area.

    • Low Temperature: Increase the reaction temperature in 10 °C increments.

  • Protodeboronation (Loss of Boronic Acid):

    • Problem: The boronic acid is replaced by a hydrogen atom from a proton source (often water). This is a common side reaction.[15]

    • Solution: Minimize water in the reaction by using anhydrous solvents and drying agents. Alternatively, use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[2]

  • Homocoupling Side Products (Ar-Ar or R'-R'):

    • Problem: Formation of biphenyl from two boronic acid molecules or from two aryl halides.

    • Solution: This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[2] Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that arises from the reduction of Pd(II) precatalysts.

  • Poor Solubility of Reagents:

    • Problem: Reactants are not fully dissolved, leading to slow or incomplete reaction.[10]

    • Solution: Try a different solvent system (e.g., DMF/water, THF/water). The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be effective in biphasic systems.[10]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (2012).
  • Organic Chemistry Portal. Suzuki Coupling.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • Organic & Biomolecular Chemistry.
  • ResearchGate. (2018).
  • ResearchGate. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • The Journal of Organic Chemistry. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.
  • ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides)
  • National Institutes of Health (NIH). (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Journal of the American Chemical Society.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • BenchChem. Technical Support Center: Suzuki Coupling Reactions.
  • ResearchGate.
  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • ScienceDirect. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • Paul Murray Catalysis Consulting Ltd. Case Study: Knowledge Based Problem Solving.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. A Comparison of the Suzuki coupling reaction between phenyl boronic acid and 4‐bromo anisole with Pd−NHC−MIL‐101(Cr)
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • National Institutes of Health (NIH). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
  • BenchChem. Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • ResearchGate. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

Application Note & Protocol Guide: Buchwald-Hartwig Amination of 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the C-N Coupling of a Challenging Aryl Bromide

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in the development of pharmaceuticals, agrochemicals, and organic electronic materials, where the aryl amine moiety is a prevalent structural motif.[1]

This guide provides an in-depth analysis and detailed protocols for the Buchwald-Hartwig amination of a specific, and illustrative, substrate: 4-Bromo-2,6-difluoroanisole . This molecule presents a unique set of challenges that necessitate a carefully considered approach. Its key features include:

  • Electron-Rich Aromatic Ring: The methoxy group (-OCH₃) is an electron-donating group, which can decrease the electrophilicity of the aryl bromide and slow the initial oxidative addition step.

  • Steric Hindrance: The two ortho-fluorine atoms create a sterically congested environment around the carbon-bromine bond, potentially impeding the approach of the bulky palladium catalyst.

  • Aryl Bromide Reactivity: While aryl bromides are generally excellent substrates for this reaction, their reactivity is intermediate between the more reactive aryl iodides and the less reactive aryl chlorides.[3]

By understanding these substrate-specific challenges, we can rationally design a robust reaction protocol, moving beyond a "black box" approach to one of informed, mechanistic-driven optimization.

Pillar 1: The Catalytic Heart of the Reaction

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium center, its coordinating ligand, the base, and the solvent. The catalytic cycle, illustrated below, provides the foundational logic for our experimental design.

The cycle proceeds through three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[4][5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then removes a proton from the amine, forming a palladium-amido intermediate.

  • Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is ejected from the palladium coordination sphere, regenerating the active Pd(0) catalyst to continue the cycle.[1][2][3]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'' + Base Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coordination->Amido_Complex - [H-Base]Br Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Pillar 2: Rational Selection of Reaction Parameters

The success of coupling this compound is critically dependent on the choice of catalyst, ligand, base, and solvent.

ParameterKey Considerations for this compoundRecommended Starting Points
Palladium Source Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precatalysts like Pd(OAc)₂ are effective. Pd(II) sources require in-situ reduction by the amine or phosphine ligand to enter the catalytic cycle.[2][3] Pre-formed palladium-ligand complexes (precatalysts) offer convenience and improved reproducibility.Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst (e.g., XPhos Pd G3).
Ligand This is the most critical variable. Due to the substrate's steric hindrance and electron-rich nature, bulky, electron-rich dialkylbiaryl phosphine ligands are required. These ligands promote both the oxidative addition and the final reductive elimination steps.[1]XPhos , RuPhos , or BrettPhos . These ligands are specifically designed for challenging substrates.[2][6]
Base A strong base is necessary to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[7] While strong bases like NaOtBu are highly effective, they can be incompatible with sensitive functional groups.[8] Weaker inorganic bases may require higher temperatures.NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide) for high reactivity. Cs₂CO₃ (Cesium carbonate) as a milder alternative.
Solvent An anhydrous, non-protic solvent with a sufficiently high boiling point is required. The solvent must also effectively dissolve the reagents.[3] Toluene and 1,4-dioxane are common and effective choices.[2][8]Toluene , 1,4-Dioxane , or CPME (Cyclopentyl methyl ether).
Temperature Reactions are typically heated to overcome activation barriers, often between 80-110 °C.[3][9]Start at 100 °C .

Pillar 3: Experimental Protocols & Workflow

The following protocols provide a robust starting point for the successful amination of this compound. Optimization may be required depending on the specific amine coupling partner.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Reagent Addition (Solid then Liquid) Setup->Addition Reaction 3. Heating & Stirring (Monitor Progress) Addition->Reaction Workup 4. Quench & Extraction Reaction->Workup Purification 5. Purification (Chromatography) Workup->Purification Analysis 6. Characterization Purification->Analysis

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Procedure using Pd₂(dba)₃ / XPhos

This protocol is a reliable starting point for coupling with primary or secondary amines.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.1 - 0.2 M concentration relative to aryl bromide)

  • Oven-dried reaction vial with a screw cap and PTFE septum

  • Magnetic stir bar

  • Nitrogen or Argon gas line

Step-by-Step Procedure:

  • Preparation: To the oven-dried reaction vial containing a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the vial with the cap and septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it should be added in step 1.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

Protocol 2: Procedure using a Pre-catalyst (XPhos Pd G3)

Using a pre-catalyst simplifies the procedure and can enhance reproducibility.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.1 - 0.2 M)

  • Other equipment as listed in Protocol 1.

Step-by-Step Procedure:

  • Preparation: To the oven-dried reaction vial containing a magnetic stir bar, add this compound, XPhos Pd G3, and Cs₂CO₃.

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane and the amine (if liquid) via syringe.

  • Reaction & Subsequent Steps: Follow steps 4-8 as detailed in Protocol 1, adjusting the temperature and time as needed based on reaction monitoring.

Pillar 4: Troubleshooting and Validation

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently strong base.3. Reaction temperature too low.4. Poor quality of reagents/solvent (presence of water or oxygen).1. Use fresh reagents or a pre-catalyst.2. Switch from Cs₂CO₃ to NaOtBu or LHMDS.3. Increase temperature to 110 °C.4. Ensure all reagents are anhydrous and the system is properly inerted.
Formation of Hydrodehalogenated Anisole The primary side reaction is often beta-hydride elimination, which can compete with reductive elimination.[1]Use a bulkier ligand (if not already using one like XPhos). Ensure the base is not excessively strong or consider a different base/solvent combination.
Reaction Stalls Catalyst inhibition can occur, sometimes due to halide concentration.[2][3]Increase catalyst or ligand loading slightly. Ensure vigorous stirring, as inorganic bases can clump.[3]
Dark/Tarry Mixture Substrate or product decomposition at high temperatures.Reduce the reaction temperature. If using NaOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, which may require longer reaction times.[8]

References

  • Buchwald–Hartwig amin
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. American Chemical Society. [Link]
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. ChemRxiv. [Link]
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific. [Link]

Sources

Application of 4-Bromo-2,6-difluoroanisole in Materials Science: An Overview of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anisoles in Advanced Materials

In the landscape of materials science, the precise tuning of molecular properties is paramount to achieving desired functionalities. 4-Bromo-2,6-difluoroanisole (CAS No. 104197-14-0) has emerged as a critical building block for the synthesis of advanced materials. Its unique trifunctional structure—a brominated site for cross-coupling, a methoxy group for electronic modulation, and ortho-positioned fluorine atoms for enhanced stability and electronic tuning—offers a powerful toolkit for the rational design of novel polymers and small molecules. This guide provides an in-depth look at the properties of this compound and its applications as a key intermediate in the development of high-performance materials. While detailed, publicly available experimental protocols for its direct use in materials science are limited, this document will focus on its role as a precursor and the fundamental chemical transformations it enables.

Physicochemical Properties and Strategic Advantages

Understanding the inherent properties of this compound is crucial to appreciating its utility in materials synthesis.

PropertyValueSignificance in Materials Synthesis
CAS Number 104197-14-0Unique identifier for the specific chemical substance.
Molecular Formula C₇H₅BrF₂OProvides the elemental composition of the molecule.
Molecular Weight 223.02 g/mol Important for stoichiometric calculations in chemical reactions.
Appearance Colorless to light yellow liquid[1]Indicates the physical state at room temperature.
Boiling Point ~214.2 °C at 760 mmHg[1]Relevant for purification and reaction condition selection.
Density ~1.6 g/cm³[1]Useful for process design and handling.
Purity Typically ≥98.0%[1]High purity is essential for consistent and reliable synthetic outcomes.

The strategic placement of the bromine and fluorine atoms, along with the methoxy group, imparts several key advantages:

  • Versatile Reactivity: The bromine atom serves as a prime site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This allows for the facile introduction of a wide range of organic moieties, enabling the construction of complex molecular architectures.

  • Electronic Modulation: The electron-withdrawing nature of the two fluorine atoms and the electron-donating character of the methoxy group create a unique electronic environment on the phenyl ring. This electronic push-pull effect can be leveraged to fine-tune the frontier molecular orbital energy levels (HOMO/LUMO) of the resulting materials, which is critical for applications in organic electronics.

  • Enhanced Stability: The presence of fluorine atoms is known to enhance the thermal and oxidative stability of organic molecules.[1] This translates to improved longevity and performance of materials incorporating this building block, particularly in demanding applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Solubility and Morphology Control: The difluoroanisole moiety can influence the solubility of the resulting polymers and small molecules in common organic solvents, facilitating their processing and device fabrication. It can also play a role in directing the solid-state packing and morphology of thin films, which are crucial for efficient charge transport in electronic devices.

Synthetic Pathways and Core Reactions

The primary utility of this compound in materials science is as a versatile intermediate. The following diagram illustrates the key synthetic transformations it can undergo to be incorporated into larger, functional materials.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Material Scaffolds This compound This compound Suzuki Suzuki Coupling (+ Arylboronic acid/ester) This compound->Suzuki Pd catalyst, Base Stille Stille Coupling (+ Organostannane) This compound->Stille Pd catalyst Sonogashira Sonogashira Coupling (+ Terminal alkyne) This compound->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (+ Amine) This compound->Buchwald Pd catalyst, Base ConjugatedPolymers Conjugated Polymers (e.g., for OFETs, OPVs) Suzuki->ConjugatedPolymers Dendrimers Dendritic Structures Suzuki->Dendrimers Stille->ConjugatedPolymers SmallMolecules Functional Small Molecules (e.g., for OLEDs) Sonogashira->SmallMolecules Buchwald->SmallMolecules

Figure 1: Key synthetic transformations of this compound.

Application Note: Synthesis of a Difluorinated Poly(p-phenylenevinylene) (PPV) Derivative Precursor

This section outlines a representative, albeit generalized, protocol for the synthesis of a monomer that could be used to prepare a fluorinated PPV derivative, a class of polymers with applications in organic electronics.

Objective: To synthesize a vinyl-functionalized difluoroanisole monomer via a Heck coupling reaction.

Materials:

  • This compound (≥98% purity)

  • Ethylene (or a suitable vinylating agent like vinyltributylstannane for a Stille coupling)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous toluene.

  • Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare the catalyst system by mixing palladium(II) acetate (e.g., 2 mol%) and tri(o-tolyl)phosphine (e.g., 4 mol%).

  • Addition of Reagents: To the solution of this compound, add the prepared palladium catalyst and anhydrous triethylamine (e.g., 1.5 equivalents).

  • Vinylation: Introduce ethylene gas into the reaction mixture by bubbling it through the solution at a controlled rate, or add the vinylating agent if using a Stille coupling.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off any solids and wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired vinyl-functionalized difluoroanisole monomer.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions, reducing the yield of the desired product.

  • Phosphine Ligand: The tri(o-tolyl)phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the Heck coupling catalytic cycle.

  • Base: Triethylamine acts as a base to neutralize the HBr that is formed during the reaction, driving the reaction to completion.

Potential Applications in Materials Science

While specific, published examples are sparse, the chemical nature of this compound makes it a highly promising building block for a range of advanced materials:

  • Organic Field-Effect Transistors (OFETs): Incorporation of the difluoroanisole moiety into conjugated polymers can lower the LUMO energy level, potentially leading to n-type or ambipolar charge transport characteristics. The fluorine atoms can also promote planarization of the polymer backbone, facilitating intermolecular π-π stacking and improving charge carrier mobility.

  • Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in OPV active layers, the electronic properties of the difluoroanisole unit can be used to tune the absorption spectrum and optimize the energy level alignment at the donor-acceptor interface for efficient charge separation.

  • Organic Light-Emitting Diodes (OLEDs): In the design of host materials or emitters for OLEDs, the high thermal stability and tunable electronic properties imparted by the difluoroanisole group can contribute to enhanced device efficiency and operational lifetime.

  • High-Performance Polymers and Coatings: Beyond electronics, this intermediate can be used to synthesize specialty polymers and coatings with enhanced chemical resistance, thermal stability, and specific optical properties.[1]

Conclusion and Future Outlook

This compound is a strategically designed chemical intermediate with significant potential for the synthesis of next-generation materials. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the creation of complex molecular structures with tailored electronic and physical properties. While the current body of public-domain research on its direct application in materials science is not extensive, its utility as a precursor is clear. As the demand for high-performance organic electronic materials and specialty polymers continues to grow, it is anticipated that this compound will play an increasingly important role in the development of innovative technologies. Further research into the synthesis and characterization of materials derived from this versatile building block is warranted to fully unlock its potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06). The Chemical Profile of this compound: Properties and Handling.

Sources

Application Notes & Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Fluorinated Scaffolds in Kinase Inhibitor Design

The landscape of modern drug discovery, particularly in oncology, is profoundly shaped by the development of small molecule kinase inhibitors.[1] Kinases, as central regulators of cellular signaling, represent a critical class of therapeutic targets; their dysregulation is a hallmark of numerous diseases.[2] Within the medicinal chemist's toolkit, halogenation—and specifically, fluorination—has emerged as a premier strategy for optimizing drug candidates. The incorporation of fluorine atoms can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity.[3]

The 2,6-difluorophenyl moiety, in particular, is a privileged scaffold found in numerous potent and selective kinase inhibitors. This structural motif leverages the unique properties of ortho-fluorine substitution to enforce a favorable molecular conformation for binding within the ATP pocket of many kinases. 4-Bromo-2,6-difluoroanisole serves as an exemplary starting material for accessing this key structural motif. Its trifunctional nature—a bromine atom for versatile cross-coupling, two fluorine atoms to confer desirable pharmacological properties, and a methoxy group for potential further functionalization—makes it a highly valuable building block for constructing complex and novel inhibitor libraries. This guide provides a detailed exploration of its application, focusing on core synthetic strategies and detailed protocols for researchers in drug development.

Section 1: The 2,6-Difluorophenyl Moiety - A Privileged Structure in Kinase Inhibition

The strategic advantage of the 2,6-difluorophenyl group stems from its unique electronic and steric properties. The two ortho-fluorine atoms act as conformational locks, restricting the rotation of the phenyl ring. This pre-organization can significantly lower the entropic penalty of binding to the kinase active site, leading to enhanced potency. Furthermore, the fluorine atoms are weak hydrogen bond acceptors and can form crucial interactions with amino acid residues in the kinase hinge region.[2]

A prominent example is Abemaciclib , an approved inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). A key intermediate in its synthesis is derived from 4-bromo-2,6-difluoroaniline, a closely related analogue of our title compound.[1][4] The 2,6-difluorophenyl group in Abemaciclib is crucial for its activity, demonstrating the real-world therapeutic relevance of this scaffold.

Section 2: Core Synthetic Strategies for this compound

The bromine atom on the this compound ring is the primary reactive handle for molecular elaboration. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for its transformation, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the core structures of most kinase inhibitors.[4]

Strategy A: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common feature in many Type I and Type II kinase inhibitors.[5][6] This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, offering high functional group tolerance and generally mild reaction conditions.[7]

Strategy B: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is indispensable for forging C(aryl)-N bonds.[8] This transformation is critical for installing amine-containing heterocycles or substituted anilines that often serve as the primary "hinge-binding" element of a kinase inhibitor, forming key hydrogen bonds with the protein backbone.[4][9] The development of specialized phosphine ligands has dramatically expanded the scope of this reaction, allowing for the coupling of a wide array of amines and aryl halides.[4][8]

Section 3: Detailed Application Protocols

Disclaimer: These protocols are intended as a starting point and may require optimization for specific substrates and scales. All reactions involving anhydrous solvents should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a heteroaryl boronic acid, a common step in building kinase inhibitor cores.

Materials

Reagent CAS Number M.W. Quantity (Scale) Moles (Scale) Equiv.
This compound 177190-83-7 223.01 500 mg 2.24 mmol 1.0
Pyridine-3-boronic acid 1692-25-7 122.92 330 mg 2.69 mmol 1.2
Pd(dppf)Cl₂·CH₂Cl₂ 95464-05-4 816.64 73 mg 0.089 mmol 0.04
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 620 mg 4.48 mmol 2.0
1,4-Dioxane (anhydrous) 123-91-1 - 15 mL - -

| Water (degassed) | 7732-18-5 | - | 3 mL | - | - |

Step-by-Step Procedure

  • Reaction Setup: To a dry 50 mL Schlenk flask, add this compound (1.0 equiv.), Pyridine-3-boronic acid (1.2 equiv.), Potassium Carbonate (2.0 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (15 mL) and degassed water (3 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product, 3-(4-methoxy-3,5-difluorophenyl)pyridine.

Protocol 2: Synthesis of a Diaryl-Amine Scaffold via Buchwald-Hartwig Amination

This protocol describes the C-N coupling of this compound with a substituted aminopyrimidine, a core structure in many kinase inhibitors.[1]

Materials

Reagent CAS Number M.W. Quantity (Scale) Moles (Scale) Equiv.
This compound 177190-83-7 223.01 500 mg 2.24 mmol 1.0
2-Aminopyrimidine 109-12-6 95.10 256 mg 2.69 mmol 1.2
Pd₂(dba)₃ 51364-51-3 915.72 41 mg 0.045 mmol 0.02
Xantphos 161265-03-8 578.68 62 mg 0.107 mmol 0.048
Cesium Carbonate (Cs₂CO₃) 534-17-8 325.82 1.02 g 3.14 mmol 1.4

| Toluene (anhydrous) | 108-88-3 | - | 20 mL | - | - |

Step-by-Step Procedure

  • Reaction Setup: In a glovebox, add Cesium Carbonate (1.4 equiv.) to an oven-dried Schlenk tube. Add this compound (1.0 equiv.), 2-aminopyrimidine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.048 equiv.).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line.

  • Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, N-(4-methoxy-3,5-difluorophenyl)pyrimidin-2-amine. The choice of a bulky, electron-rich ligand like Xantphos is often crucial for facilitating the reductive elimination step with electron-rich anilines and heteroaromatic amines.[8]

Section 4: A Workflow for Novel Kinase Inhibitor Synthesis

The true power of this compound is realized in multi-step syntheses. The following workflow illustrates a hypothetical, yet plausible, route to a novel inhibitor scaffold, combining the previously described core strategies.

G A This compound B Suzuki Coupling (e.g., with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole) A->B Pd(dppf)Cl₂, K₂CO₃ C Intermediate 1 (Biaryl Scaffold) B->C D Demethylation (BBr₃ or HBr) C->D Lewis Acid -78°C to RT E Intermediate 2 (Phenolic Scaffold) D->E F Alkylation / Etherification (e.g., with a piperidine-containing alkyl halide) E->F K₂CO₃, DMF 60 °C G Final Kinase Inhibitor (Target Molecule) F->G

Caption: A hypothetical synthetic workflow to a novel kinase inhibitor.

This workflow demonstrates how the initial Suzuki coupling builds the core biaryl structure. Subsequent demethylation of the anisole reveals a phenol, which serves as a new handle for introducing solubilizing groups or vectors to target other regions of the ATP binding site, a common strategy in inhibitor optimization.[10][11]

Section 5: Visualizing the Biological Context

The synthesized inhibitors are designed to interfere with cellular signaling cascades. A simplified representation of a generic Mitogen-Activated Protein Kinase (MAPK) pathway, a frequent target in oncology, illustrates the point of intervention for a hypothetical MEK or ERK inhibitor derived from our protocols.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor Novel Kinase Inhibitor (e.g., MEK Inhibitor) Inhibitor->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Sources

Application Notes & Protocols: The Role of 4-Bromo-2,6-difluoroanisole in the Development of Advanced Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of advanced polymers with superior thermal stability, dielectric performance, and chemical resistance is a cornerstone of modern materials science. Fluorinated monomers are pivotal in this endeavor, and 4-Bromo-2,6-difluoroanisole (CAS: 104197-14-0) emerges as a uniquely versatile building block. Its distinct molecular architecture—featuring a reactive bromine atom for cross-coupling, two activating fluorine atoms for nucleophilic substitution, and a property-modifying methoxy group—enables access to a diverse range of high-performance poly(arylene ether)s. This guide provides an in-depth exploration of the strategic use of this compound in polymer synthesis, detailing scientifically-grounded protocols for key polymerization techniques and outlining the expected properties and applications of the resulting materials.

Introduction: Strategic Value of this compound

This compound is a trifunctional aromatic monomer whose value lies in the orthogonal reactivity of its substituents. The carbon-bromine (C-Br) bond serves as a classical handle for metal-catalyzed cross-coupling reactions, while the electron-deficient aromatic ring, activated by the ortho-fluorine substituents, is primed for nucleophilic aromatic substitution (SNAr) polymerization.

The strategic importance of each component is as follows:

  • Bromine (C4-position): Enables participation in palladium- or copper-catalyzed reactions like Suzuki and Ullmann polycondensation, facilitating the formation of C-C bonds to build rigid polymer backbones.[1][2]

  • Fluorine (C2, C6-positions): These powerful electron-withdrawing groups activate the C-F bonds for SNAr, allowing for the formation of flexible and highly stable ether linkages.[3][4] This activation is crucial for creating poly(ether) structures.

  • Methoxy Group (C1-position): The -OCH3 group enhances the solubility of both the monomer and the resulting polymer in common organic solvents, improves processability, and can lower the material's dielectric constant—a critical feature for applications in microelectronics.

This guide will focus on three primary polymerization pathways leveraging this monomer: Suzuki Polycondensation, Nucleophilic Aromatic Substitution (SNAr) Polycondensation, and Ullmann Homocoupling.

Physicochemical Properties and Handling

A thorough understanding of the monomer's properties is essential for safe handling and effective process design. This compound is typically a colorless to light yellow liquid.[5] Its high purity (typically ≥98.0%) is critical for achieving high molecular weight polymers and ensuring reliable performance.[5]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 104197-14-0 [5]
Molecular Formula C₇H₅BrF₂O [6]
Molecular Weight 223.01 g/mol [6]
Density ~1.6 ± 0.1 g/cm³ [5]
Boiling Point ~214.2 ± 35.0 °C at 760 mmHg [5]
Flash Point ~98.5 ± 10.2 °C [5]

| Refractive Index | ~1.500 |[5] |

Handling and Storage: Store in a cool, well-ventilated area in a tightly sealed container to protect from moisture.[5] Always consult the Safety Data Sheet (SDS) and use standard personal protective equipment (PPE), including gloves and safety glasses, as the compound may be an irritant.[5]

Polymerization Strategies and Protocols

The choice of polymerization technique dictates the final polymer architecture and, consequently, its material properties. Below are detailed protocols for the most relevant methods.

Suzuki Polycondensation: Crafting Conjugated Poly(arylene ether)s

Suzuki polycondensation is a powerful method for forming C-C bonds and is ideal for creating conjugated or semi-conjugated polymers.[7] In this protocol, this compound is reacted with an aromatic diboronic acid or ester comonomer, catalyzed by a palladium complex.

Causality of Experimental Design:

  • Catalyst System: A palladium(0) species is the active catalyst. We use a stable Pd(II) precatalyst, Pd(PPh₃)₂Cl₂, which is reduced in situ. Triphenylphosphine (PPh₃) ligands are used to stabilize the catalyst and facilitate the oxidative addition and reductive elimination steps.

  • Base: A base, typically an aqueous solution of sodium or potassium carbonate, is required to activate the boronic acid component, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[8]

  • Solvent System: A two-phase solvent system (e.g., Toluene/Water) is often used. The organic phase dissolves the monomer and growing polymer, while the aqueous phase dissolves the inorganic base. A phase-transfer catalyst can be added to improve interaction between the phases.

Workflow Diagram: Suzuki Polycondensation

Suzuki_Workflow cluster_prep I. Reaction Setup cluster_reaction II. Polymerization cluster_workup III. Purification & Isolation A Charge reactor with: - this compound - Diboronic acid ester comonomer - Toluene C Degas both solutions with N₂/Ar for 30 min to remove O₂ A->C B Prepare aqueous solution: - K₂CO₃ in deionized water B->C D Add aqueous base to reactor C->D Reflux for 24-48h E Add Pd(PPh₃)₂Cl₂ catalyst D->E Reflux for 24-48h F Heat to 85-95 °C with vigorous stirring E->F Reflux for 24-48h G Monitor reaction by GPC (increase in molecular weight) F->G Reflux for 24-48h H Cool to RT, separate phases G->H I Precipitate polymer by adding organic phase to Methanol H->I J Filter and wash polymer with Methanol and Water I->J K Dry under vacuum at 60 °C J->K

Caption: Experimental workflow for Suzuki polycondensation.

Protocol 2.1: Synthesis of a Poly(fluorene-alt-difluorophenylene ether)

  • Reactor Preparation: To a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound (2.23 g, 10.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (4.44 g, 10.0 mmol), and toluene (80 mL).

  • Base Preparation: In a separate beaker, dissolve potassium carbonate (K₂CO₃) (4.15 g, 30.0 mmol) in deionized water (40 mL).

  • Degassing: Sparge both the monomer solution and the base solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Initiation: Add the K₂CO₃ solution to the reaction flask. Begin vigorous stirring and heat the mixture to 90 °C. Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol, 1 mol%), to the mixture.

  • Polymerization: Maintain the reaction at 90 °C under a nitrogen atmosphere with vigorous stirring for 48 hours. The viscosity of the solution will increase as the polymer chain grows.

  • Work-up and Isolation: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer twice with 50 mL of deionized water.

  • Precipitation: Slowly pour the viscous toluene solution into a beaker containing 500 mL of rapidly stirring methanol. A fibrous solid will precipitate.

  • Purification: Collect the polymer by filtration. Wash the solid extensively with methanol and then water to remove residual catalyst and salts.

  • Drying: Dry the polymer in a vacuum oven at 60 °C overnight to yield the final product.

Expected Outcome: A high molecular weight, soluble polymer suitable for characterization by GPC, NMR, and thermal analysis (DSC, TGA).

Nucleophilic Aromatic Substitution (SNAr) Polycondensation

This method leverages the high electrophilicity of the carbon atoms attached to the fluorine groups. A strong bis-nucleophile, such as a bisphenol, displaces the fluoride ions to form stable ether linkages.[3]

Causality of Experimental Design:

  • Monomer Activation: The ortho-fluorine atoms are activated towards nucleophilic attack by their own electron-withdrawing nature and that of the second fluorine atom.

  • Nucleophile: A bisphenoxide, generated in situ from a bisphenol and a base like potassium carbonate, is used as the nucleophile. The choice of bisphenol comonomer is critical for defining the final polymer properties (e.g., Bisphenol A for toughness, Bisphenol AF for higher Tg and lower dielectric constant).

  • Solvent: A high-boiling polar aprotic solvent (e.g., DMAc, NMP, or Sulfolane) is required to dissolve the polar intermediates and maintain a high reaction temperature (150-180 °C) needed to drive the substitution.

  • Azeotropic Dehydration: Toluene is often added to azeotropically remove water formed during the in situ generation of the phenoxide salt. Water can interfere with the reaction, so its removal is crucial for achieving high molecular weights.

Protocol 2.2: Synthesis of a Poly(ether ether) with Bisphenol A

  • Reactor Setup: To a 250 mL flask equipped with a Dean-Stark trap, condenser, mechanical stirrer, and nitrogen inlet, add this compound (2.23 g, 10.0 mmol), Bisphenol A (2.28 g, 10.0 mmol), potassium carbonate (K₂CO₃) (1.52 g, 11.0 mmol), N,N-dimethylacetamide (DMAc) (50 mL), and toluene (25 mL).

  • Azeotropic Dehydration: Heat the mixture to 140-150 °C. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue heating for 2-4 hours until no more water is collected.

  • Polymerization: After removing the water, drain the toluene from the trap and increase the reaction temperature to 165 °C to initiate polymerization.

  • Reaction Monitoring: Maintain the reaction at 165 °C for 12-24 hours. The progress can be monitored by observing the increase in viscosity.

  • Isolation and Purification: Cool the reaction mixture and dilute with 50 mL of DMAc. Filter to remove the potassium fluoride salt.

  • Precipitation: Slowly pour the filtrate into 500 mL of a rapidly stirring 1:1 mixture of methanol and water. A solid polymer will precipitate.

  • Washing and Drying: Filter the polymer, wash thoroughly with water and methanol, and dry in a vacuum oven at 80 °C until a constant weight is achieved.

Expected Outcome: A high-performance amorphous thermoplastic with excellent thermal stability and solubility in polar aprotic solvents.

Ullmann Homocoupling: For Poly(phenylene ether)s

The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form biaryl structures.[9] When applied to a dibromo-monomer like a derivative of this compound (after converting the methoxy group or using it as is), it can lead to the formation of poly(phenylene)s. Modern Ullmann couplings use ligands to facilitate the reaction under milder conditions.[10]

Causality of Experimental Design:

  • Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is typically used.

  • Ligand: A ligand, such as L-proline or a phenanthroline derivative, is essential to solubilize the copper species and facilitate the catalytic cycle.[11]

  • Base: A base like K₂CO₃ or Cs₂CO₃ is required.

  • Solvent: A high-boiling polar solvent like DMSO or DMAc is used to achieve the necessary reaction temperatures (typically >150 °C).

Protocol 2.3: Ullmann Homopolymerization (Conceptual)

  • Reactor Setup: In a glovebox, charge a Schlenk tube with this compound (2.23 g, 10.0 mmol), Copper(I) Iodide (95 mg, 0.5 mmol), 1,10-Phenanthroline (180 mg, 1.0 mmol), and Cesium Carbonate (Cs₂CO₃) (4.89 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMAc.

  • Polymerization: Seal the tube and heat the mixture to 160 °C with stirring for 48 hours.

  • Work-up: Cool the reaction, dilute with DMAc, and filter through a pad of Celite to remove copper salts.

  • Isolation: Precipitate the polymer by adding the filtrate to acidified methanol (1% HCl).

  • Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum at 80 °C.

Expected Outcome: A rigid-rod polymer, likely with limited solubility but very high thermal stability. Characterization may require high-temperature GPC.

Polymer Characterization

The synthesized polymers must be thoroughly characterized to confirm their structure and evaluate their properties.

Table 2: Standard Characterization Techniques

Technique Information Obtained
Gel Permeation Chromatography (GPC) Determines number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI = Mw/Mn).
Nuclear Magnetic Resonance (NMR) 1H, 13C, and 19F NMR spectroscopy confirms the polymer structure, end-groups, and monomer incorporation ratio.
Fourier-Transform Infrared (FTIR) Identifies characteristic functional groups and confirms the formation of new bonds (e.g., C-O-C ether linkages in SNAr polymers).
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature (Td) of the polymer. |

Potential Applications

Polymers derived from this compound are expected to possess a combination of properties that make them suitable for advanced applications.

  • Microelectronics and 5G Communications: The fluorine and ether content contribute to a low dielectric constant (Dk) and dissipation factor (Df), which are critical for reducing signal loss in high-frequency copper-clad laminates and semiconductor packaging.[12][13]

  • Aerospace and Automotive: High thermal stability (high Tg and Td) and inherent flame retardancy make these materials candidates for lightweight composites, coatings, and films in demanding environments.[14]

  • Separation Membranes: The rigid polymer backbone and defined free volume could be exploited for gas separation or solvent filtration membranes with high chemical resistance.

  • Advanced Coatings: Excellent chemical resistance and thermal stability suggest use as high-performance coatings for industrial equipment and electronics.

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of advanced polymers. By providing multiple, distinct reactive sites, it allows polymer chemists to strategically access a wide variety of polymer architectures—from semi-conjugated systems via Suzuki coupling to high-performance thermoplastics via SNAr polycondensation. The protocols and principles outlined in this guide serve as a foundational framework for researchers and developers to unlock the full potential of this unique building block in creating next-generation materials.

References

  • The Chemical Profile of this compound: Properties and Handling. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring 4-Bromo-2,6-Difluoroaniline: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • The Role of 4-Bromo-2,6-difluoroaniline in Advanced OLED Material Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fukui, et al. (2011).
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  • Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction. (2022). MDPI.
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  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry.
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  • Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer. (2020). Polymer Chemistry (RSC Publishing).
  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. (n.d.).
  • Flame retardant polymer compositions. (n.d.).
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  • The mechanism of nucleophilic aromatic substitution polymerization. (n.d.).
  • 4-Bromo-2,6-difluoroaniline. (n.d.). Ossila.
  • 4-Bromo-2,6-difluoroaniline | C6H4BrF2N | CID 610191. (n.d.). PubChem.
  • Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. (n.d.).
  • Synthesis and characterization of modified polymer of p-bromo-styrene by "living" free radical and Suzuki reaction. (n.d.).
  • Preparation of 4-bromo-2,6-difluorobenzonitrile. (n.d.).
  • Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether)
  • Recent Advancements in Ullmann Reaction. (2025).
  • Process for the preparation of 4-bromophenyl derivatives. (n.d.).
  • Nonstoichiometric Suzuki‐Miyaura Polycondensation of Donor and Acceptor Monomers for the Synthesis of Cyclic D‐A Polymers. (2025).
  • This compound | 104197-14-0. (2025). ChemicalBook.
  • End-Group Modification of poly(2,6-dimethyl-1,4-phenylene ether) and In Situ Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether)-b-Poly(ethylene terephthalate) Block Copolymer. (2025).
  • Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol... (n.d.).
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). PMC.
  • This compound (C7H5BrF2O). (n.d.). PubChemLite.
  • Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better Thermal, Dielectric, and Flame-Retardant Properties for Application in High-Frequency Communication. (n.d.).

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Application Note & Protocol: Synthesis and Application of 2,6-Difluoro-4-methoxyphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Grignard Reagents

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in 1912, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon.[3][4] While robust, the formation of the Grignard reagent itself—the oxidative insertion of magnesium into a carbon-halogen bond—is not without its challenges, particularly with electronically demanding substrates.[5][6]

4-Bromo-2,6-difluoroanisole presents a classic case of a challenging substrate. The strong electron-withdrawing nature of the two ortho-fluorine atoms deactivates the aryl halide, making the oxidative addition of magnesium more difficult compared to simple aryl bromides. This guide provides a comprehensive, field-proven protocol for the successful preparation of 2,6-difluoro-4-methoxyphenylmagnesium bromide and its subsequent reaction with an electrophile. We will delve into the causality behind each experimental step, from the critical activation of the magnesium surface to the controlled quenching of the reaction, ensuring a reproducible and high-yielding process for researchers in synthetic chemistry and drug development.

Scientific Rationale & Mechanistic Overview

The formation of a Grignard reagent is an interface reaction that occurs on the surface of the magnesium metal. The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the aryl halide.[6]

Key Mechanistic Considerations:

  • Magnesium Passivation: A layer of magnesium oxide (MgO) rapidly forms on the surface of magnesium metal upon exposure to air.[3][7] This layer is inert and physically prevents the magnesium from reacting with the organic halide.[7] Therefore, an activation step to disrupt this oxide layer is paramount for initiating the reaction.[7]

  • Solvent Effects: The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that react readily with protic solvents like water or alcohols, which would quench the reagent.[1][8] Aprotic ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential. They do not react with the Grignard reagent and play a crucial role in stabilizing the newly formed organomagnesium species through coordination with the magnesium center, often represented as RMgX(Solvent)₂.[3][6][9]

  • Electronic Effects: The C-Br bond in this compound is less susceptible to oxidative addition due to the inductive effect of the ortho-fluorine atoms. This necessitates careful control over initiation and reaction temperature to achieve a successful outcome.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from apparatus setup to product isolation.

G cluster_prep Part A: Grignard Formation cluster_reaction Part B: Reaction with Electrophile cluster_workup Part C: Work-up & Purification A1 Setup & Flame-Dry Glassware A2 Charge Mg & Activator (Iodine) A1->A2 A3 Initiate Reaction (Add aliquot of ArBr) A2->A3 A4 Slow Addition of This compound A3->A4 A5 Stir to Completion A4->A5 B1 Cool Grignard Solution (0 °C) A5->B1 Proceed to Reaction B2 Slow Addition of Electrophile (e.g., Aldehyde) B1->B2 B3 Warm to RT & Stir B2->B3 C1 Quench with sat. NH4Cl (aq) at 0 °C B3->C1 Proceed to Work-up C2 Phase Separation C1->C2 C3 Extract Aqueous Layer C2->C3 C4 Combine & Wash Organic Layers C3->C4 C5 Dry & Filter C4->C5 C6 Concentrate in vacuo C5->C6 C7 Purify Product (e.g., Chromatography) C6->C7

Caption: Experimental workflow for the synthesis of 2,6-Difluoro-4-methoxyphenylmagnesium Bromide and subsequent reaction.

Materials and Apparatus

Reagents & Chemicals Grade/Purity Supplier Example
This compound>98%Sigma-Aldrich, Combi-Blocks
Magnesium Turnings>99.5%Sigma-Aldrich
IodineCrystal, ACS ReagentFisher Scientific
Tetrahydrofuran (THF)Anhydrous, >99.9%, Inhibitor-freeAcros Organics, Sigma-Aldrich
Benzaldehyde (example electrophile)>99%, ReagentPlus®Sigma-Aldrich
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionPrepare in-house
Diethyl EtherAnhydrousFisher Scientific
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWR
Apparatus & Equipment Specifications
Three-neck round-bottom flaskSized appropriately (e.g., 250 mL)
Reflux condenserWith appropriate joint size
Pressure-equalizing dropping funnel
Glass stopper, Magnetic stir bar
Schlenk line or Inert Gas ManifoldWith Nitrogen or Argon supply
Heating mantle with stirrer
Syringes and needlesGas-tight, various sizes
Ice-water bath

Critical Prerequisite: All glassware must be rigorously cleaned and oven-dried (or flame-dried under vacuum) immediately before use to eliminate any traces of water.[10][11] The reaction should be assembled hot and allowed to cool under a positive pressure of inert gas (Nitrogen or Argon).

Detailed Experimental Protocol

PART A: Preparation of 2,6-Difluoro-4-methoxyphenylmagnesium Bromide

  • Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), a dropping funnel, and a glass stopper. Maintain a positive flow of inert gas throughout the entire procedure.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) into the reaction flask. Add one small crystal of iodine.[3][12] Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes, creating a faint purple vapor. This helps to etch the magnesium surface.[7][12] Allow the flask to cool to room temperature.

  • Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.0 eq) in anhydrous THF. Fill the dropping funnel with this solution.

  • Reaction Initiation: Add approximately 10% of the this compound solution from the dropping funnel to the stirring magnesium turnings. The initiation is the most critical step. Watch for visual cues:

    • The brown/purple color of the iodine fades.[13]

    • The solution becomes cloudy and greyish.[7]

    • Gentle bubbling appears on the magnesium surface.

    • A mild exotherm may be detected. If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane as a more potent activator.[3][12]

  • Grignard Formation: Once initiation is confirmed, begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle, self-sustaining reflux of the THF.[8] Use an ice bath to moderate the reaction if it becomes too vigorous.[11]

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a grey to brownish, slightly cloudy mixture. This is the Grignard reagent, which should be used immediately.[10]

PART B: Reaction with Benzaldehyde (Example Electrophile)

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Prepare a solution of benzaldehyde (0.95 eq) in anhydrous THF. Add this solution dropwise via syringe or a second dropping funnel to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition to control the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 1-2 hours to ensure the reaction goes to completion.

PART C: Aqueous Work-up and Purification

  • Quenching: Cool the reaction flask back down to 0 °C in an ice bath. CAUTION: The quenching process is highly exothermic. [14][15] Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[14] Vigorous gas evolution (from any unreacted magnesium) and the formation of white inorganic salts will occur. Continue adding the NH₄Cl solution until the bubbling ceases and two distinct layers are visible. Using a weak acid like NH₄Cl prevents potential acid-catalyzed dehydration of the resulting alcohol product, which can occur with strong acids.[16]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[14]

  • Washing: Combine the organic extracts and wash them sequentially with water and then a saturated sodium chloride solution (brine).[14] The brine wash helps to remove the bulk of dissolved water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or recrystallization to obtain the pure (2,6-difluoro-4-methoxyphenyl)(phenyl)methanol.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution
Reaction Fails to Initiate 1. Wet glassware or solvent.[1] 2. Passivated magnesium surface.[7] 3. Substrate is not reactive enough at RT.1. Ensure all components are scrupulously dried. 2. Crush some Mg turnings in the flask with a dry stirring rod to expose fresh surface. Add a few drops of 1,2-dibromoethane.[3][12] 3. Gently warm the flask with a heat gun.
Reaction Becomes Uncontrollable 1. Addition of aryl halide is too fast. 2. An induction period followed by a sudden, rapid reaction.[15]1. Immediately cool the flask with an ice bath and stop the addition. Resume at a much slower rate once controlled. 2. Always add the reagent slowly at the beginning and wait for signs of initiation before continuing the main addition.[15]
Low Yield of Product 1. Incomplete formation of Grignard reagent. 2. Grignard reagent quenched by moisture or acidic protons.[1] 3. Formation of Wurtz-type homocoupling side product (biphenyl derivative).1. Allow for a longer reaction time after addition is complete. 2. Re-verify the dryness of all reagents and apparatus. 3. Ensure slow addition of the aryl halide to dilute conditions to minimize coupling.

Safety Precautions

  • Fire Hazard: Diethyl ether and THF are extremely flammable.[17] Ensure there are no open flames or spark sources in the vicinity. All heating must be done using a heating mantle or oil bath.[11]

  • Exothermic Reactions: Both the formation of the Grignard reagent and its quenching are exothermic and can lead to a runaway reaction if not properly controlled.[15][17] Always have an ice bath ready and add reagents slowly.[11]

  • Reactive Reagents: Grignard reagents are corrosive and react violently with water.[18] Handle them under an inert atmosphere at all times. Avoid all contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves) when performing this procedure.[17][18]

  • Ventilation: Conduct the entire experiment in a certified chemical fume hood to avoid inhalation of solvent vapors.[19]

References

  • Wikipedia. Grignard reaction. [Link]
  • Organic Process Research & Development. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
  • Wikipedia. Grignard reagent. [Link]
  • American Chemical Society.
  • ResearchGate. Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
  • Sciencemadness Wiki. Grignard reagent. [Link]
  • YouTube. Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. [Link]
  • Winthrop University Chemistry. The Grignard Reaction. [Link]
  • UNL Digital Commons.
  • Quora.
  • Chemistry LibreTexts. Quenching Reactions: Grignards. [Link]
  • University of Wisconsin-Madison.
  • Discussions of the Faraday Society. Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. [Link]
  • ACS Public
  • Laboratory Safety Standard Operating Procedure (SOP).
  • Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectroscopy. The Configurational Stability of Primary Grignard Reagents. Structure and Medium Effects. [Link]
  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
  • Web Pages. 6. Grignard Reaction. [Link]
  • NIH National Library of Medicine. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X-Ray Spectroscopy. [Link]
  • Experiment 25. The Grignard Reaction. [Link]
  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. THE CONFIGURATIONAL STABILITY OF PRIMARY GRIGNARD REAGENTS. STRUCTURE AND MEDIUM EFFECT. [Link]
  • YouTube. making Grignard reagents. [Link]
  • Michigan State University Department of Chemistry.
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  • University of Calgary. Ch23: Aryl Grignards. [Link]
  • ResearchGate.
  • Google Patents. Impact of trace elements in the grignard reaction.
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  • ResearchGate. Side Reactions in a Grignard Synthesis. [Link]

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Application Notes & Protocols: Strategic Derivatization of 4-Bromo-2,6-difluoroanisole for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic derivatization of 4-bromo-2,6-difluoroanisole, a privileged building block in modern medicinal chemistry. We delve into the rationale behind its use, focusing on how its unique structural and electronic properties can be leveraged to synthesize novel molecular entities with desirable pharmacological profiles. Detailed, field-tested protocols for key transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, are presented. Furthermore, we explore advanced techniques such as metal-halogen exchange for the introduction of diverse functionalities. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is explained to empower researchers in their drug discovery programs.

Introduction: The Strategic Value of this compound

This compound has emerged as a highly valuable starting material for the synthesis of complex small molecules in the pharmaceutical and agrochemical industries.[1] Its utility is rooted in a combination of three key structural features:

  • The Bromine Handle: The bromine atom at the C4 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the reliable and predictable formation of carbon-carbon and carbon-heteroatom bonds.[1]

  • The 2,6-Difluoro Motif: The presence of two fluorine atoms ortho to the methoxy group imparts several beneficial properties to drug candidates. Fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3] Specifically, the 2,6-difluoro substitution pattern can lock the conformation of the anisole ring and shield the methoxy group from metabolic demethylation.

  • The Methoxy Group: The electron-donating methoxy group activates the aromatic ring, influencing the regioselectivity of certain reactions and providing a potential hydrogen bond acceptor for interactions with biological targets.

This unique combination of features makes this compound an ideal scaffold for generating libraries of diverse compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.[4]

Core Derivatization Strategies & Protocols

The bromine atom is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for this purpose.[5][6] These reactions share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]

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Aryl [label="Aryl/Heteroaryl\nDerivatives", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="-3,-2.5!"]; Amine [label="Amine/Amide\nDerivatives", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,-5!"]; Alkyne [label="Alkynyl\nDerivatives", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="3,-2.5!"]; Various [label="Carboxylic Acids,\nAldehydes, Boronic Esters", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,-7.5!"];

// Edges Start -- Suzuki [label="[Pd], Base\nR-B(OH)₂"]; Start -- Buchwald [label="[Pd], Base\nR₂NH"]; Start -- Sonogashira [label="[Pd], [Cu], Base\nR-C≡CH"]; Start -- MetHal [label="n-BuLi or Mg"];

Suzuki -- Aryl; Buchwald -- Amine; Sonogashira -- Alkyne; MetHal -- Amine [label="Electrophilic\nAmination"]; MetHal -- Various [label="CO₂, DMF, B(OR)₃"]; }

Figure 1: Key derivatization pathways for this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation

Rationale & Causality: The Suzuki-Miyaura reaction is arguably the most versatile cross-coupling method due to the vast commercial availability of boronic acids and esters, their stability, and the low toxicity of boron-containing byproducts.[9] This reaction is ideal for introducing aryl or heteroaryl moieties, which are critical pharmacophores in many drug classes, such as kinase inhibitors.[10] For an electron-rich substrate like this compound, a catalyst system with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) is often necessary to promote the oxidative addition step and prevent catalyst decomposition.[3] The choice of base (e.g., K₂CO₃, K₃PO₄) is crucial for facilitating the transmetalation step of the catalytic cycle.[11]

Detailed Protocol: Synthesis of 4-Aryl-2,6-difluoroanisole

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inerting the Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting aryl bromide.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosPromotes efficient oxidative addition for electron-rich bromides.
Base K₂CO₃ or K₃PO₄Mild and effective for transmetalation; minimizes side reactions.
Solvent Dioxane/H₂O (4:1)Good solubility for both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient energy for catalytic turnover.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

Rationale & Causality: The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as they often impart basicity for salt formation and provide key hydrogen bonding interactions. The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, coupling aryl halides with a vast array of primary and secondary amines, anilines, and amides.[12][13] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine nucleophile in situ, allowing it to enter the catalytic cycle.[14] Catalyst systems often employ specialized biarylphosphine ligands that stabilize the palladium center and facilitate the crucial C-N reductive elimination step.[14][15]

Detailed Protocol: Synthesis of N-Aryl-4-amino-2,6-difluoroanisole

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask.

  • Catalyst Premixing: In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 4-8 mol%) in anhydrous, degassed toluene.

  • Reaction Assembly: To the Schlenk flask containing the base, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.). Add the catalyst/ligand solution via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography or recrystallization.

graph "Buchwald_Hartwig_Cycle" { rankdir=TB; graph [bgcolor="#F1F3F4", splines=curved]; node [shape=circle, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width="1.5", height="1.5"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FFFFFF", fontcolor="#202124"]; OA [label="Ar-Pd(II)(L₂)-Br", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="[Ar-Pd(II)(L₂)-NHR₂]⁺Br⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amido [label="Ar-Pd(II)(L₂)-NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="rounded,filled"];

// Edges Pd0 -> OA [label="Oxidative\nAddition\n(Ar-Br)"]; OA -> Amine [label="+ R₂NH"]; Amine -> Amido [label="- HBr\n(Base)"]; Amido -> Pd0 [label="Reductive\nElimination"]; Amido -> Product [style=dashed, arrowhead=none];

}

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: C(sp)-C(sp²) Bond Formation

Rationale & Causality: The Sonogashira coupling is the premier method for installing alkynyl groups onto an aromatic core.[16] Arylalkynes are valuable intermediates that can be further elaborated into various heterocycles or used as rigid linkers in drug design. The reaction classically uses a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to facilitate the deprotonation of the terminal alkyne and its transfer to the palladium center.[12][17] An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent.[17] For electron-rich aryl bromides, slightly elevated temperatures may be required to drive the reaction to completion.[18]

Detailed Protocol: Synthesis of 4-Alkynyl-2,6-difluoroanisole

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inerting the Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N. Add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction Execution: Stir the mixture at room temperature or heat gently to 40-60 °C.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS. Reactions are often complete in 2-8 hours.

  • Work-up: Once complete, concentrate the reaction mixture in vacuo. Redissolve the residue in diethyl ether or ethyl acetate and filter through a plug of silica gel to remove metal salts, washing with additional solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the desired arylalkyne.

Advanced Derivatization: Metal-Halogen Exchange

Rationale & Causality: For functionalities not readily accessible via cross-coupling, metal-halogen exchange offers a powerful alternative. Treating this compound with a strong organolithium base (like n-butyllithium) at low temperatures (-78 °C) generates a transient aryllithium species.[19] This highly nucleophilic intermediate can be trapped with a variety of electrophiles to install diverse functional groups. Alternatively, reaction with magnesium metal can form the corresponding Grignard reagent, a less reactive but still highly useful nucleophile.[20] This method provides access to carboxylic acids (via CO₂ quench), aldehydes (via DMF quench), and boronic esters (via trialkyl borate quench), which can then be used in subsequent reactions.[20]

Detailed Protocol: Lithiation-Borylation Sequence

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and an argon inlet, add a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv., solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Borylation: In a single portion, add triisopropyl borate (1.5 equiv.) via syringe.

  • Quench: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Work-up: Add 1N HCl to acidify the mixture to pH ~2-3. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The resulting boronic acid is often used directly or can be purified by recrystallization or chromatography.

Application in Drug Discovery: Synthesis of an A₂ₐR Antagonist

The strategic importance of derivatizing fluorinated aryl halides is exemplified in the synthesis of drug candidates like AZD4635 , an adenosine A₂ₐ receptor (A₂ₐR) antagonist developed for cancer immunotherapy.[6] While the reported large-scale synthesis utilizes a C-H borylation approach, the core biaryl structure highlights the type of molecule accessible from these building blocks.[5][7] A plausible discovery-phase route could involve a Suzuki-Miyaura coupling between a borylated 2,6-difluoroanisole derivative and a suitable heterocyclic halide, demonstrating the practical application of the protocols described herein.

Characterization of Derivatives

Confirmation of structure and purity is paramount in drug discovery. Synthesized derivatives should be thoroughly characterized using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass. LC-MS is used for reaction monitoring and purity assessment.

  • Chromatography: HPLC or UPLC to determine purity, typically aiming for >95% for compounds intended for biological screening.

Conclusion

This compound is a powerful and versatile building block for drug discovery. Its strategic derivatization through robust and predictable reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides rapid access to a wide chemical space. By understanding the underlying principles and causality of these reactions, medicinal chemists can efficiently synthesize novel compounds with tailored properties, ultimately accelerating the path toward new medicines.

References

  • Fava, E., Karlsson, S., & Jones, M. L. (2022). Using Oxygen as the Primary Oxidant in a Continuous Process: Application to the Development of an Efficient Route to AZD4635. Organic Process Research & Development.
  • ResearchGate. (n.d.). A) Synthesis of AZD4635 (29) via Ir‐catalyzed direct borylation. B) Previous C−H borylation protocol for the synthesis of AZD4635 (29).
  • Littler, B. J., et al. (2018). Multikilogram-Scale Preparation of AZD4635 via C–H Borylation and Bromination: The Corrosion of Tantalum by a Bromine/Methanol Mixture. Organic Process Research & Development.
  • Littleson, M. M., et al. (2019). Synthetic Route Design of AZD4635, an A2AR Antagonist. Organic Process Research & Development.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
  • Exploring 4-Bromo-2,6-Difluoroaniline: Properties and Applications. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174-3183.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Heffron, T. P., et al. (2014). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2–4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][6]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust in Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Charles River Laboratories. (n.d.). Small Molecule Drug Discovery.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • University of Bristol. (n.d.). Lithiation- Borylation in Synthesis.
  • Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • St. Jean, D. J., Jr., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
  • ResearchGate. (n.d.). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)....
  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru.
  • National Center for Biotechnology Information. (2018). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Salphati, L., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. PubMed.
  • University of Bristol Research Portal. (n.d.). Lithiation—Borylation Methodology.
  • ResearchGate. (n.d.). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • ResearchGate. (n.d.). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). PubMed.
  • Organic Syntheses. (n.d.). Procedure.
  • PubMed. (n.d.). The role of fluorine in medicinal chemistry.
  • Salphati, L., et al. (2015). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. PMC - PubMed Central.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ResearchGate. (n.d.). Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of GDC-0084.
  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • YouTube. (2019). catalytic cycle for coupling reactions.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (2023). Stille Reaction.
  • Books Gateway. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • ResearchGate. (n.d.). Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2,6-difluoroanisole. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield.

A Note on Methodology: Detailed, peer-reviewed synthesis protocols for this compound are not extensively published. The guidance herein is built upon the foundational principles of electrophilic aromatic substitution and draws analogies from the well-documented synthesis of structurally similar compounds, such as 4-Bromo-2,6-difluoroaniline. This approach provides a robust framework for developing a high-yielding protocol.

Troubleshooting Guide: Enhancing Your Synthesis

This section addresses common issues encountered during the synthesis of this compound via the electrophilic bromination of 2,6-difluoroanisole.

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix them?

Low yield is a frequent challenge in electrophilic aromatic brominations and can stem from several factors: incomplete reaction, degradation of starting material or product, and formation of side products.

Causality Analysis:

  • Incomplete Conversion: The methoxy group (-OCH₃) and the ortho-fluorine atoms on the 2,6-difluoroanisole ring have competing electronic effects. While the methoxy group is a strong activating, para-directing group, the fluorine atoms are deactivating via their inductive effect. This can lead to sluggish reaction kinetics if conditions are not optimal.

  • Side Product Formation: The high activation from the methoxy group can lead to over-bromination, producing dibrominated species.

  • Sub-optimal Reagent Reactivity: The choice and quality of the brominating agent are critical. For instance, N-Bromosuccinimide (NBS) that has degraded can be less effective.

Solutions & Protocol Adjustments:

  • Reagent Stoichiometry: Carefully control the stoichiometry of your brominating agent. Start with 1.0 to 1.1 equivalents. An excess can drastically increase the formation of dibrominated impurities.

  • Temperature Control: Maintain a low temperature (0 °C to room temperature) during the addition of the brominating agent.[1][2] This helps to control the reaction rate and minimize side reactions. Exothermic reactions can lead to a runaway reaction and decreased selectivity.

  • Choice of Brominating Agent: While elemental bromine (Br₂) in a solvent like acetic acid is a common method, it can be harsh.[2][3] Consider using N-Bromosuccinimide (NBS), which is a milder and more selective source of electrophilic bromine.[4][5]

  • Solvent Effects: The solvent can influence the reactivity of the brominating agent. For NBS brominations, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) can enhance the electrophilicity of the bromine, potentially increasing the reaction rate and para-selectivity.[4]

Q2: My post-reaction analysis (TLC, GC-MS) shows multiple products. What are these impurities and how do I prevent them?

The most common impurity is the dibrominated product, 2,4-Dibromo-6-fluoroanisole. Isomeric monobrominated products are less likely due to the strong directing effect of the methoxy group to the para position, but cannot be entirely ruled out.

Mechanism of Side Product Formation:

The desired product, this compound, is still an activated aromatic ring. It can undergo a second bromination, primarily at the other position activated by the methoxy group (the remaining ortho position), leading to a dibrominated impurity.

Preventative Strategies:

  • Controlled Reagent Addition: Add the brominating agent (e.g., a solution of bromine in acetic acid or solid NBS) slowly and in portions to the solution of 2,6-difluoroanisole. This maintains a low concentration of the brominating agent, favoring mono-bromination.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.

  • Purification: If side products form, they can often be separated by column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) should provide good separation.

Workflow for Minimizing Side Products

cluster_prep Reaction Setup cluster_reaction Controlled Reaction cluster_workup Workup & Purification A Dissolve 2,6-Difluoroanisole in Acetonitrile B Cool to 0 °C A->B C Add NBS (1.05 eq) in portions over 1 hr B->C D Monitor by TLC (every 15 min) C->D E Reaction Complete? (Starting material consumed) D->E E->D No F Quench with Na₂S₂O₃ (aq) E->F Yes G Extract with Ethyl Acetate F->G H Purify via Chromatography G->H I This compound H->I High Purity Product

Caption: Controlled reaction workflow to minimize impurities.

Frequently Asked Questions (FAQs)

Q3: What is the recommended starting material and general synthetic approach?

The standard approach is the electrophilic aromatic bromination of 2,6-difluoroanisole . The methoxy group (-OCH₃) is a strong ortho-, para-directing group. Since the ortho positions are blocked by fluorine atoms, the bromination is highly directed to the para position (C4).

General Reaction Scheme:

2,6-Difluoroanisole 2,6-Difluoroanisole This compound This compound 2,6-Difluoroanisole->this compound  + Brominating Agent (e.g., NBS or Br₂)  Solvent (e.g., Acetonitrile)

Caption: General synthesis of this compound.

Q4: Which brominating agent is better: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both reagents can be effective, but they offer a trade-off between reactivity, handling, and selectivity.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Highly reactive, less selective. Prone to over-bromination.Milder, more selective for mono-bromination.[5]
Handling Corrosive, volatile liquid requiring a fume hood and careful handling.Crystalline solid, easier and safer to handle.
Byproducts Generates HBr, which can cleave the ether bond under harsh conditions.Generates succinimide, which is water-soluble and easily removed.
Selectivity Can be difficult to control, especially with highly activated rings.Often provides higher regioselectivity, especially for the para-isomer.[4][6]

Recommendation: For initial optimization and small-scale synthesis, NBS is highly recommended due to its superior handling characteristics and selectivity, which often leads to a cleaner reaction profile and higher isolated yield of the desired product.

Q5: How critical is the choice of solvent for this reaction?

The solvent plays a crucial role in moderating reactivity and influencing the reaction pathway.

  • Acetic Acid: A common solvent for reactions with elemental bromine. It's polar and protic, capable of solvating the ionic intermediates.[1][3]

  • Halogenated Solvents (e.g., Dichloromethane): Generally good for dissolving organic substrates but are relatively non-polar.

  • Acetonitrile (MeCN): A polar aprotic solvent that is an excellent choice for NBS brominations. It effectively dissolves the substrate and NBS without reacting with them.[5]

  • Dimethylformamide (DMF): Using DMF as a solvent with NBS has been reported to give high levels of para-selectivity for electron-rich aromatic compounds.[4]

Recommendation: For NBS-mediated bromination of 2,6-difluoroanisole, acetonitrile is an excellent starting point due to its inertness and ability to promote the desired electrophilic pathway.

Experimental Protocol Example

This protocol is a starting point based on the principles discussed. Optimization may be required.

Synthesis of this compound using NBS

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoroanisole (1.0 eq). Dissolve it in acetonitrile (approx. 10 mL per gram of substrate).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 30-60 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine species.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure this compound.

References

  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6).
  • Wikipedia. (2019, July 6). N-Bromosuccinimide.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Yang, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(12), 14639-14653.
  • UniVOOK Chemical. (n.d.). 4-Bromo-2,6-difluoroaniline | cas 67567-26-4.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Bromo-2,6-Difluoroaniline: Properties and Applications.
  • CP Lab Safety. (n.d.). This compound, 98% Purity, C7H5BrF2O, 25 grams.

Sources

Technical Support Center: Purification of Crude 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Bromo-2,6-difluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Pillar 1: Understanding the Impurity Profile

Effective purification begins with a foundational understanding of the potential impurities in your crude material. The synthesis of this compound, typically achieved through electrophilic bromination of 2,6-difluoroanisole, can introduce several types of impurities.

Common Impurities:

  • Unreacted Starting Material: Residual 2,6-difluoroanisole.

  • Isomeric Byproducts: Small amounts of other brominated isomers may form, although the directing effects of the methoxy and fluoro groups strongly favor the 4-position.

  • Poly-brominated Species: Di- or tri-brominated anisoles can be generated if the reaction conditions are not carefully controlled.

  • Residual Bromine and Acid: Traces of the brominating agent (e.g., Br₂) and any acidic catalysts or byproducts.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup.

The nature and quantity of these impurities will dictate the most appropriate purification strategy.

Pillar 2: Purification Methodologies & Troubleshooting

This section provides a detailed, question-and-answer formatted guide to the most common purification techniques for this compound, complete with troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark orange or brown liquid. What is the likely cause and how can I address this?

A1: A dark color in your crude product is often indicative of residual bromine (Br₂). Before proceeding with more intensive purification methods, it is crucial to quench and remove this excess bromine.

Initial Workup Protocol:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The orange/brown color of the bromine will disappear as it is reduced to colorless bromide ions (Br⁻).

  • Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Finally, wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q2: After an initial workup, my product still shows multiple spots on a TLC plate. What is the best next step for purification?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates that impurities with different polarities are present. Flash column chromatography is the most effective technique for separating these components.

Flash Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A non-polar solvent system is typically effective. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. For this compound, which is relatively non-polar, begin with 100% hexanes and gradually introduce ethyl acetate (e.g., starting with a 99:1 hexanes:ethyl acetate mixture). The ideal eluent system should provide a retention factor (Rf) of ~0.3 for the desired product on a TLC plate.[1][2]

  • Column Packing:

    • Select a column of the appropriate size for your sample amount.

    • Dry pack the column with silica gel.

    • Wet the silica gel with the initial eluent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble, such as dichloromethane or the eluent itself.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[1]

  • Elution:

    • Begin elution with the initial low-polarity solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the eluent polarity (gradient elution) to elute more polar impurities.

  • Troubleshooting:

    • Poor Separation: If spots are too close on the TLC, a shallower solvent gradient or a different solvent system may be required.

    • Band Tailing: This can be caused by overloading the column or using a solvent in which the compound is not sufficiently soluble.

Q3: Can I purify this compound by distillation?

A3: Yes, distillation is a viable method, particularly for removing non-volatile impurities or those with significantly different boiling points. This compound has a boiling point of approximately 214.2 °C at atmospheric pressure.[3]

Vacuum Distillation Protocol:

  • Rationale: Performing the distillation under reduced pressure (vacuum) lowers the boiling point, which helps to prevent thermal decomposition of the product.

  • Apparatus: A standard distillation setup with a vacuum adapter is required. Ensure all glassware joints are properly sealed.

  • Procedure:

    • Place the crude material in the distillation flask with a stir bar.

    • Slowly apply vacuum and begin heating the flask gently in a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied pressure.

  • Troubleshooting:

    • Bumping: Ensure smooth boiling by using a stir bar or boiling chips.

    • Product Decomposition: If the product darkens upon heating, the temperature is too high. Increase the vacuum to further lower the boiling point.

Q4: Is recrystallization a suitable purification method for this compound?

A4: Recrystallization is most effective for purifying solid compounds. Since this compound is a liquid at room temperature, traditional recrystallization is not applicable.[3] However, if your crude product contains solid impurities, filtration can be used to remove them.

Pillar 3: Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow start Crude this compound color_check Is the crude product colored (orange/brown)? start->color_check workup Aqueous Workup: - Wash with Na₂S₂O₃ - Wash with NaHCO₃ - Wash with Brine - Dry and Concentrate color_check->workup Yes tlc_analysis Analyze by TLC color_check->tlc_analysis No workup->tlc_analysis multiple_spots Are multiple spots observed? tlc_analysis->multiple_spots column_chrom Flash Column Chromatography multiple_spots->column_chrom Yes distillation_check Are impurities non-volatile or have significantly different boiling points? multiple_spots->distillation_check No (single spot or baseline impurities) column_chrom->distillation_check distillation Vacuum Distillation distillation_check->distillation Yes final_product Pure this compound distillation_check->final_product No distillation->final_product

Caption: Decision tree for the purification of this compound.

Data Summary Table

PropertyValueSignificance for Purification
Appearance Colorless to light yellow liquidA darker color suggests impurities like residual bromine.
Boiling Point ~214.2 °C at 760 mmHg[3]Enables purification by vacuum distillation.
Density ~1.6 g/cm³[3]Useful for phase separations during aqueous workup.
Solubility Soluble in common organic solventsImportant for choosing solvents for chromatography and workup.

References

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column.
  • Zakarian Group, UC Santa Barbara. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES.

Sources

Technical Support Center: Overcoming Low Reactivity in 4-Bromo-2,6-difluoroanisole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with 4-Bromo-2,6-difluoroanisole in cross-coupling reactions. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles and achieve successful C-C and C-N bond formations.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties present unique challenges in palladium-catalyzed cross-coupling reactions. The molecule's reactivity is a delicate balance between the activating effect of the bromine atom and the deactivating effects of the electron-donating methoxy group and the sterically hindering ortho-fluoro substituents. The fluorine atoms, while electron-withdrawing, can also stabilize the metal-carbon bond, which can influence the kinetics of the catalytic cycle.[1][2][3][4] This guide will dissect these factors and provide actionable strategies for success.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound so sluggish?

A1: The low reactivity often stems from a combination of factors. The electron-donating methoxy group can slow down the initial oxidative addition step, which is frequently the rate-determining step in the Suzuki-Miyaura catalytic cycle.[5] Additionally, the two fluorine atoms at the ortho positions create significant steric hindrance around the reaction center, which can impede the approach of the palladium catalyst.

Q2: I'm observing significant homocoupling of my boronic acid. What's the cause and how can I prevent it?

A2: Homocoupling of the boronic acid is often a sign of catalyst deactivation or the presence of oxygen.[6] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[7] Using a palladium(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[7]

Q3: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to adjust?

A3: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and solvent. For an electron-rich and sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps. The choice of a strong, non-nucleophilic base is also critical.

Q4: Is a copper co-catalyst always necessary for Sonogashira couplings with this substrate?

A4: While traditional Sonogashira couplings employ a copper(I) co-catalyst, copper-free conditions have been developed and can be advantageous, particularly for substrates prone to Glaser coupling (alkyne homocoupling).[8][9] The success of a copper-free approach will heavily depend on the choice of palladium catalyst, ligand, and base.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low or No Conversion

A common issue is the failure of the reaction to reach completion. This is often due to an inefficient oxidative addition or transmetalation step.

Root Cause Analysis:

  • Inefficient Oxidative Addition: The electron-rich nature of the anisole ring can slow the oxidative addition of the aryl bromide to the Pd(0) center.[5]

  • Steric Hindrance: The ortho-fluoro groups can sterically block the palladium catalyst from accessing the C-Br bond.[10]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the elementary steps of the catalytic cycle. For this substrate, bulky and electron-rich ligands are often necessary.

  • Inappropriate Base or Solvent: The base activates the boronic acid for transmetalation, and the solvent influences the solubility of reagents and the stability of intermediates.[11][12][13]

Troubleshooting Workflow:

Start Low/No Suzuki Conversion Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Optimize_Ligand Screen Bulky, Electron-Rich Phosphine Ligands Check_Inert->Optimize_Ligand If atmosphere is good Optimize_Base Screen Different Bases (Carbonates, Phosphates) Optimize_Ligand->Optimize_Base Success Successful Coupling Optimize_Ligand->Success If yield improves Optimize_Solvent Test Solvent Systems (e.g., Toluene/H2O, Dioxane/H2O) Optimize_Base->Optimize_Solvent Optimize_Base->Success If yield improves Increase_Temp Increase Reaction Temperature Optimize_Solvent->Increase_Temp Optimize_Solvent->Success If yield improves Check_Catalyst Try Different Pd Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) Increase_Temp->Check_Catalyst Increase_Temp->Success If yield improves Check_Catalyst->Success If yield improves

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Optimization Strategies:

  • Ligand Screening: Bulky, electron-rich phosphine ligands are often effective for coupling sterically hindered and electron-rich aryl halides. Consider screening ligands such as SPhos, XPhos, or RuPhos.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Expected Outcome
PPh₃2-5K₂CO₃Toluene/H₂O (4:1)100Baseline, may be sluggish
SPhos1-2K₃PO₄1,4-Dioxane/H₂O (4:1)100-110Improved yield for hindered substrates
XPhos1-2K₃PO₄1,4-Dioxane/H₂O (4:1)100-110Often high activity
RuPhos1-2Cs₂CO₃Toluene/H₂O (10:1)80-100Effective for challenging couplings[14]
  • Base Selection: The choice of base is critical for activating the boronic acid. While carbonates are common, stronger bases like phosphates can be more effective for difficult couplings.[12][15]

  • Solvent System: A biphasic solvent system like toluene/water or dioxane/water is often used.[11][15] Anhydrous conditions with a strong base can also be effective.

Detailed Protocol: Optimized Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Seal the tube, evacuate, and backfill with argon (repeat this cycle three times).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Catalyst Deactivation and Low Yield

The formation of an aniline from this compound can be challenging due to catalyst inhibition by the amine product and potential side reactions.

Root Cause Analysis:

  • Ligand Incompatibility: Not all phosphine ligands are suitable. Bulky, electron-rich ligands that promote reductive elimination are essential.

  • Base-Induced Side Reactions: Strong bases like sodium tert-butoxide can cause decomposition of the starting material or catalyst if not used carefully.

  • Catalyst Inhibition: The amine product can coordinate to the palladium center and inhibit catalytic activity.

Troubleshooting Workflow:

Start Low/No Buchwald-Hartwig Yield Check_Reagents Ensure Purity of Amine & Anhydrous Conditions Start->Check_Reagents Optimize_Ligand Screen Buchwald Ligands (e.g., XPhos, BrettPhos) Check_Reagents->Optimize_Ligand If reagents are pure Optimize_Base Screen Bases (NaOtBu, LHMDS, K3PO4) Optimize_Ligand->Optimize_Base Success Successful Amination Optimize_Ligand->Success If yield improves Optimize_Solvent Test Solvents (Toluene, Dioxane) Optimize_Base->Optimize_Solvent Optimize_Base->Success If yield improves Adjust_Temp Adjust Reaction Temperature Optimize_Solvent->Adjust_Temp Optimize_Solvent->Success If yield improves Adjust_Temp->Success If yield improves

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

Optimization Strategies:

  • Ligand and Precatalyst Selection: Generation 3 (G3) and G4 Buchwald precatalysts are often more active and stable.

Ligand/PrecatalystBaseSolventTemperature (°C)Expected Outcome
XPhos Pd G3NaOtBuToluene100-110High activity for a broad range of amines[7]
BrettPhos Pd G3LHMDSDioxane100Effective for primary and secondary amines
RuPhos Pd G2K₃PO₄Toluene100-110Good for sterically demanding couplings
  • Base Considerations: Sodium tert-butoxide is a common choice, but for sensitive substrates, a weaker base like K₃PO₄ or a soluble organic base like DBU might be beneficial.[16][17]

Detailed Protocol: Optimized Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).[7]

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Failure to Couple or Glaser Homocoupling

The Sonogashira reaction can be plagued by a lack of reactivity or the formation of undesired alkyne homocoupling products (Glaser coupling).

Root Cause Analysis:

  • Poor C-Br Bond Activation: The electron-rich nature of the substrate can hinder the oxidative addition step.[18]

  • Copper-Mediated Side Reactions: The copper(I) co-catalyst can promote the homocoupling of the terminal alkyne.

  • Base Incompatibility: The amine base used in Sonogashira couplings can sometimes act as a competing nucleophile.

Troubleshooting Workflow:

Start Poor Sonogashira Performance Check_Inert Ensure Rigorous Inert Atmosphere Start->Check_Inert Copper_Free Try Copper-Free Conditions Check_Inert->Copper_Free If Glaser coupling observed Optimize_Ligand Screen Ligands (e.g., XantPhos, cataCXium A) Check_Inert->Optimize_Ligand If no reaction Copper_Free->Optimize_Ligand If still low yield Success Successful Alkynylation Copper_Free->Success If yield improves Optimize_Base Test Amine Bases (Et3N, DIPEA, Pyrrolidine) Optimize_Ligand->Optimize_Base Optimize_Ligand->Success If yield improves Optimize_Solvent Test Solvents (THF, DMF, Toluene) Optimize_Base->Optimize_Solvent Optimize_Base->Success If yield improves Optimize_Solvent->Success If yield improves

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Optimization Strategies:

  • Copper-Free Conditions: To avoid Glaser homocoupling, consider a copper-free protocol. This often requires a more active palladium/ligand system.

ConditionCatalyst SystemBaseSolventTemperature (°C)Expected Outcome
Traditional Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF60-80Standard, risk of homocoupling
Copper-Free Pd(OAc)₂ (2 mol%), SPhos (4 mol%)Cs₂CO₃Dioxane100Suppresses Glaser coupling, good for hindered substrates
Copper-Free Pd₂(dba)₃ (1 mol%), cataCXium A (2.5 mol%)DIPEADMF80-100High activity for challenging couplings
  • Ligand Choice: For copper-free systems, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be highly effective.[8]

Detailed Protocol: Optimized Copper-Free Sonogashira Coupling

  • To a Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and cesium carbonate (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).

  • Seal, evacuate, and backfill with argon (repeat three times).

  • Add degassed solvent (e.g., 1,4-dioxane).

  • Heat the reaction to 100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Bao, M., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]
  • Sameera, W.M.C., & Maseras, F. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Vautravers, N.S., et al. (2024).
  • Leadbeater, N.E., & Williams, V.A. (2005). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Espinet, P., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society. [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • Kaur, N., et al. (2022). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
  • Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]
  • ACS Publications. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]
  • Dreher, S.D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ChemRxiv. (n.d.).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
  • PubMed. (2019).
  • ChemRxiv. (n.d.).
  • ACS Publications. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. [Link]
  • PubMed Central. (n.d.).
  • ResearchGate. (2014). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • NIH. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]
  • PubMed Central. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]
  • ResearchGate. (n.d.).
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
  • ResearchGate. (n.d.). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
  • RSC Publishing. (2024). A silylboronate-mediated strategy for cross-coupling of alkyl fluorides with aryl alkanes: mechanistic insights and scope expansion. [Link]
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
  • ResearchGate. (n.d.). Pd(PPh3)

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Navigating the Synthesis of 4-Bromo-2,6-difluoroanisole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of halogenated organic compounds is a cornerstone of modern medicinal chemistry. 4-Bromo-2,6-difluoroanisole is a valuable building block, but like any synthesis, the path to a pure product can be fraught with challenges, primarily the formation of unwanted side products. This guide provides in-depth, field-proven insights into the common impurities encountered during the synthesis of this compound, offering troubleshooting strategies to optimize your reaction and purification processes.

Understanding the Synthetic Landscape

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of route often depends on the availability of starting materials and desired purity profile. Each pathway, however, presents a unique set of potential side products.

cluster_0 Synthetic Routes Starting Material 1 2,6-Difluoroanisole Target Product This compound Starting Material 1->Target Product Route 1: Electrophilic Bromination Starting Material 2 4-Bromo-2,6-difluorophenol Starting Material 2->Target Product Route 2: Methylation cluster_1 Troubleshooting Dibromination Start Reaction Setup ControlStoichiometry Precise 1:1 Stoichiometry Start->ControlStoichiometry SlowAddition Slow, Low-Temp Addition ControlStoichiometry->SlowAddition Monitor Monitor by TLC/GC SlowAddition->Monitor Quench Quench at Completion Monitor->Quench End Minimized Dibromination Quench->End cluster_2 Optimizing Methylation Start Reaction Setup StrongBase Use a Strong Base Start->StrongBase Anhydrous Anhydrous Conditions StrongBase->Anhydrous ExcessReagent Slight Excess of Methylating Agent Anhydrous->ExcessReagent Heat Gentle Heating ExcessReagent->Heat Monitor Monitor by TLC Heat->Monitor End Complete Methylation Monitor->End

Technical Support Center: Advanced Strategies for Managing Steric Hindrance in Derivatizations of 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2,6-difluoroanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique synthetic challenges posed by this sterically encumbered building block. The presence of two fluorine atoms flanking the methoxy group creates a sterically demanding and electronically distinct environment, which requires careful consideration in reaction design and optimization. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful synthesis of complex derivatives.

I. Understanding the Challenge: Steric and Electronic Profile

The core difficulty in derivatizing this compound arises from the confluence of steric bulk and potent electronic effects. The two ortho-fluorine atoms not only physically obstruct access to the adjacent methoxy group and the aromatic ring's ipso-carbon but also exert a strong electron-withdrawing inductive effect. This is partially counteracted by the electron-donating resonance effect of the methoxy group. This intricate balance governs the substrate's reactivity in pivotal transformations.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during common synthetic transformations of this compound in a practical question-and-answer format.

A. Palladium-Catalyzed Cross-Coupling Reactions

Answer:

Low yields in Suzuki-Miyaura couplings with this compound are almost always attributable to the steric hindrance around the bromine atom, which impedes both the oxidative addition and reductive elimination steps of the catalytic cycle.

Causality and Optimization Strategy:

  • Inefficient Oxidative Addition: The bulky ortho-fluorines hinder the approach of the palladium(0) catalyst to the C-Br bond.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated palladium(0) species that is less sterically demanding. Buchwald's biarylphosphine ligands are the industry standard for such challenges.

  • Difficult Reductive Elimination: The final step to form the biaryl product can be slow due to the steric clash of the ortho-substituents on both coupling partners.

    • Solution: Again, bulky ligands are key as they can facilitate this step. Additionally, higher temperatures can provide the necessary energy to overcome this activation barrier.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling ligand Is your ligand a bulky biaryl phosphine (e.g., SPhos, XPhos)? start->ligand base Is your base strong enough and non-nucleophilic (e.g., K3PO4, Cs2CO3)? ligand->base Yes advice1 Switch to SPhos, XPhos, or RuPhos. Consider a pre-catalyst like XPhos Pd G3. ligand->advice1 No temp Is the reaction temperature high enough (e.g., 100-120 °C)? base->temp Yes advice2 Use finely powdered, anhydrous K3PO4 or Cs2CO3. base->advice2 No solvent Is the solvent anhydrous and aprotic (e.g., Toluene, Dioxane)? temp->solvent Yes advice3 Increase temperature. Consider a higher boiling solvent like xylene or use microwave irradiation. temp->advice3 No outcome High Yield Achieved solvent->outcome Yes advice4 Ensure solvent is rigorously dried. Toluene or 1,4-dioxane are good starting points. solvent->advice4 No

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Representative Optimized Conditions for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Standard palladium sources.
Ligand SPhos or XPhos (2-5 mol%)Bulky, electron-rich ligands to promote oxidative addition and reductive elimination.[1]
Base K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2 equiv.)Strong, non-nucleophilic bases are effective.[2]
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents are generally preferred.
Temperature 100-120 °CHigher temperatures are often necessary to overcome steric barriers.

Answer:

Hydrodehalogenation is a common side reaction in sterically hindered Buchwald-Hartwig aminations. It arises from β-hydride elimination from the palladium-amide intermediate, competing with the desired reductive elimination.

Causality and Optimization Strategy:

  • β-Hydride Elimination: This side reaction is more likely when the reductive elimination to form the C-N bond is slow due to steric hindrance.

    • Solution: The choice of ligand is critical. Use ligands specifically designed to accelerate reductive elimination. Additionally, the base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.

Troubleshooting and Recommendations:

  • Ligand Selection: Employ bulky dialkylbiaryl phosphine ligands such as BrettPhos or RuPhos. These have been shown to be highly effective for coupling primary amines and minimizing side reactions.[3]

  • Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is a common choice. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be effective.[3] The choice of base can be solvent-dependent; anionic bases are generally required in nonpolar solvents like toluene.[4][5]

  • Solvent: Anhydrous toluene or dioxane are standard solvents.

Representative Optimized Conditions for Buchwald-Hartwig Amination:

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst (e.g., BrettPhos Pd G3)Pre-catalysts can offer improved activity and reproducibility.
Ligand BrettPhos or RuPhos (2-4 mol%)Excellent for coupling primary amines and sterically hindered substrates.
Base NaOt-Bu (1.5-2.0 equiv.) or LHMDS (1.5 equiv.)Strong, non-nucleophilic bases are essential.[3]
Solvent Toluene or 1,4-Dioxane (anhydrous)Standard aprotic solvents for this transformation.
Temperature 90-110 °CTo facilitate the sterically demanding coupling.
B. Directed Ortho-Metalation (DoM)

Answer:

Directed ortho-metalation of this compound is challenging due to competing reaction pathways and the electronic effects of the substituents.

Causality and Optimization Strategy:

  • Directing Group Strength: The methoxy group is a moderately strong directing group for ortho-metalation.[6][7] However, the strong electron-withdrawing nature of the ortho-fluorines increases the acidity of the C3 proton, favoring lithiation at this site.

  • Halogen Scrambling: A significant side reaction with organolithium reagents is halogen-metal exchange at the C-Br bond. With n-BuLi or t-BuLi, this exchange is often faster than deprotonation for aryl bromides.[6]

  • Choice of Base: Strong, non-nucleophilic bases are required. Lithium amides like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums to minimize halogen-metal exchange.

Troubleshooting and Recommendations:

  • Base Selection: Start with LDA or LiTMP at low temperatures (-78 °C). These bases are less prone to halogen-metal exchange compared to n-BuLi.[6]

  • Solvent: Use anhydrous THF to ensure the solubility and reactivity of the organolithium species.

  • Temperature Control: Maintain a low temperature (typically -78 °C) during the lithiation and subsequent electrophilic quench to prevent side reactions and decomposition of the aryllithium intermediate.

start DoM of this compound base_choice Choose Base start->base_choice nBuLi n-BuLi or t-BuLi base_choice->nBuLi Alkyllithium LDA LDA or LiTMP base_choice->LDA Lithium Amide outcome1 High risk of Br/Li exchange at C4 nBuLi->outcome1 outcome2 Favors deprotonation at C3 LDA->outcome2 conditions Conditions: - Anhydrous THF - -78 °C - Quench with electrophile at low temp outcome2->conditions

Caption: Base selection for Directed ortho-Metalation.

III. Frequently Asked Questions (FAQs)

Q1: Can I perform a Sonogashira or Heck reaction on this compound?

A1: Yes, both reactions are feasible, but require careful optimization due to steric hindrance.

  • Sonogashira Coupling: Standard conditions using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) with an amine base (e.g., Et₃N or i-Pr₂NH) in a solvent like THF or DMF can be a good starting point.[8][9][10] Given the steric hindrance, higher catalyst loadings and temperatures may be necessary.

  • Heck Reaction: The Heck reaction is also viable.[11][12] Due to the electron-withdrawing nature of the fluorines, the substrate is activated for oxidative addition. Standard conditions (e.g., Pd(OAc)₂, PPh₃, Et₃N in DMF or MeCN) should be attempted first, with optimization of ligand and temperature as needed.

Q2: Is nucleophilic aromatic substitution (SNAr) of the fluorine atoms a likely side reaction?

A2: While the C-F bond is strong, the presence of the bromine and the other fluorine atom does activate the ring towards nucleophilic attack. Under forcing conditions (high temperatures, strong nucleophiles), SNAr at the fluorine positions is possible, especially if a strong electron-withdrawing group is introduced at the para position (C4). However, under typical cross-coupling conditions, it is not the primary reaction pathway.

Q3: How does the reactivity of this compound compare to 4-Bromo-2,6-difluoroaniline?

A3: The reactivity is comparable in many cross-coupling reactions, as the primary steric environment around the bromine is identical. However, there are key differences:

  • Electronic Effects: The -NH₂ group in the aniline is more strongly electron-donating than the -OCH₃ group of the anisole. This can make the aniline derivative slightly more reactive in oxidative addition.

  • Side Reactions: The aniline's N-H bonds can coordinate to the catalyst or react with the base, sometimes requiring protection or specific basic conditions. The anisole does not have this complication.

  • Directed Metalation: The directing group ability for DoM can differ, with amide derivatives (formed from the aniline) being stronger directing groups than the methoxy group.

Q4: What are some key applications of derivatives of this compound?

A4: This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[13] The difluoroanisole motif is found in various biologically active molecules, where the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity.

IV. References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Available from: [Link]

  • Sunesson, Y., et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014. Available from: [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. Available from: [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. 2014. Available from: [Link]

  • Chemical Synthesis with 4-Bromo-2,6-difluoroaniline: A Key Intermediate. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Directed (ortho) Metallation. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Available from: [Link]

  • ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ResearchGate. Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Available from: [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. 2006. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • UniVOOK Chemical. 4-Bromo-2,6-difluoroaniline | cas 67567-26-4. Available from: [Link]

  • National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. 2021. Available from: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. 2022. Available from: [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. 2024. Available from: [Link]

  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018. Available from: [Link]

  • ResearchGate. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. 2020. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. 2024. Available from: [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

  • National Center for Biotechnology Information. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. 2024. Available from: [Link]

  • National Center for Biotechnology Information. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available from: [Link]

  • PubChem. 4-Bromo-2,6-difluoroaniline. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. 2024. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. 2024. Available from: [Link]

  • DiVA portal. Palladium(II)-Catalyzed Heck Reactions. 2015. Available from: [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. 2005. Available from: [Link]

  • MDPI. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. 2021. Available from: [Link]

  • National Center for Biotechnology Information. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. 2009. Available from: [Link]

  • ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. 2024. Available from: [Link]

Sources

Technical Support Center: Anhydrous Reactions of 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Bromo-2,6-difluoroanisole in anhydrous reaction environments. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile intermediate in moisture-sensitive transformations, such as organometallic coupling and metal-halogen exchange reactions. Our focus is on providing practical, field-tested solutions to common challenges, moving beyond procedural lists to explain the fundamental chemistry behind each recommendation.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts for establishing and maintaining the anhydrous conditions necessary for successful reactions with this compound.

Q1: Why are anhydrous conditions so critical when working with this compound?

A1: The reactivity of this compound is centered on its carbon-bromine bond, which is a key site for forming organometallic intermediates (e.g., Grignard reagents or organolithiums) or participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).[1][2] These organometallic species are highly basic and nucleophilic, making them extremely sensitive to protic sources, especially water.

  • Quenching of Reagents: Water will rapidly and irreversibly protonate and destroy highly reactive intermediates. For example, a Grignard reagent formed from this compound would be immediately quenched by water to yield 2,6-difluoroanisole, terminating your desired reaction pathway.

  • Side Reactions: In cross-coupling reactions like the Suzuki coupling, water can promote undesirable side reactions. The most common issue is the protodeboronation of the boronic acid coupling partner, which converts it into an inert arene and effectively removes it from the catalytic cycle, drastically reducing product yield.[3]

  • Catalyst Deactivation: While some modern catalysts show water tolerance, many palladium catalyst systems used for cross-coupling can be sensitive to moisture, which can affect ligand stability and the overall efficiency of the catalytic cycle.

Q2: What is the most reliable method for drying glassware for a highly moisture-sensitive reaction?

A2: While rinsing with a volatile solvent like acetone can remove bulk water, it is insufficient for reactions requiring stringent anhydrous conditions.[4] Glass surfaces are porous on a microscopic level and adsorb a persistent film of water.[4] Two primary methods are recommended:

  • Oven-Drying: Place all glassware in a laboratory oven at a temperature of at least 125 °C for a minimum of 12-24 hours.[4] This method is convenient and effective for most applications. The glassware should be assembled while still hot and immediately placed under an inert atmosphere as it cools to prevent re-adsorption of atmospheric moisture.

  • Flame-Drying: For the most rigorous applications, flame-drying is superior. Assemble the cool, dry glassware, and then heat the entire apparatus under a vacuum using a high-temperature heat gun or a careful application of a Bunsen burner flame.[5] Once hot, the system is backfilled with a dry, inert gas like nitrogen or argon. This process is repeated 2-3 times to ensure all adsorbed water is removed.[5][6]

Q3: How do I select the appropriate solvent and drying agent for my reaction?

A3: Solvent choice is dictated by the reaction type (e.g., THF for Grignard reactions, dioxane or toluene for Suzuki couplings). The drying agent must be compatible with the chosen solvent and capable of reducing water content to parts-per-million (ppm) levels.

Drying AgentCompatible SolventsMechanism & CapacityBest Practices & Cautions
Anhydrous Magnesium Sulfate (MgSO₄) Ethers, Esters, DichloromethaneForms stable hydrates (MgSO₄·7H₂O). Fast-acting with high capacity.[7]Fine powder that requires filtration.[7] Slightly acidic, so avoid with highly acid-sensitive compounds.[7]
Anhydrous Sodium Sulfate (Na₂SO₄) Most organic solventsForms hydrates (Na₂SO₄·7H₂O). Moderate speed and capacity.[7]Granular form allows for easy decanting. Less efficient for drying ethers.[7][8] Must be given sufficient time to work (~30 min).[8]
Calcium Hydride (CaH₂) Ethers, Hydrocarbons, DichloromethaneReacts irreversibly with water to form Ca(OH)₂ and H₂ gas.[9][10]Excellent for pre-drying solvents before distillation. The fine powder can be difficult to remove. The reaction generates flammable hydrogen gas.
Molecular Sieves (3Å or 4Å) Most organic solventsWater molecules are trapped within the porous structure of the aluminosilicate.[5][11]Must be activated by heating under vacuum before use.[11] Sieves (10-20% m/v) can be added to commercially available anhydrous solvents to maintain dryness.[3] Considered one of the most effective methods for achieving ultra-low water content.[11]
Sodium/Benzophenone Ethers (THF, Dioxane), HydrocarbonsSodium reduces benzophenone to a ketyl radical, which is intensely blue/purple. This radical reacts rapidly with water and oxygen.Provides a visual indication of dryness (blue/purple color). Extreme caution required: Sodium is highly reactive. Never use with halogenated or protic solvents.

Q4: What is an inert atmosphere, and how do I properly set up my reaction under one?

A4: An inert atmosphere is a reaction environment devoid of reactive gases like oxygen and water vapor. Nitrogen or argon are typically used. This is crucial for preventing the oxidation of sensitive reagents and catalysts, such as the Pd(0) species in a Suzuki reaction or organometallic intermediates.[3]

A common and effective method involves using a Schlenk line or a nitrogen-filled balloon.[6] The basic procedure is as follows:

  • Assemble your oven- or flame-dried glassware.

  • Seal the flask with a rubber septum.[6]

  • Insert a needle connected to a vacuum line to evacuate the air from the flask.[6]

  • Switch the needle connection to a line or balloon filled with inert gas (e.g., nitrogen) to backfill the flask.[6]

  • Repeat this "evacuate-and-backfill" cycle three times to ensure the complete removal of atmospheric gases.[6]

  • Reagents and solvents are then added via syringe through the septum to maintain the inert atmosphere throughout the experiment.[6]

Troubleshooting Guide: Anhydrous Reactions

This section uses a problem-and-solution format to address specific issues you may encounter during your experiments with this compound.

Scenario 1: Grignard Reaction Failure

Q: I am trying to form the Grignard reagent from this compound and magnesium turnings in THF, but the reaction will not initiate. What are the likely causes and solutions?

  • Probable Cause 1: Passivated Magnesium Surface. Magnesium turnings are often coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the magnesium metal from reacting with the aryl halide.

    • Solution: Activate the magnesium surface immediately before use. Several methods are effective:

      • Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere for several hours to physically break the oxide layer.

      • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium is readily initiated and helps activate the surface for the main reaction.

  • Probable Cause 2: Residual Moisture. Even trace amounts of water in the solvent or on the glassware will quench the initial, small amount of Grignard reagent that forms, preventing the reaction from propagating.

    • Solution: Ensure all components are rigorously anhydrous. Use freshly distilled THF from sodium/benzophenone or a solvent from a commercial purification system.[5] Flame-dry the glassware immediately prior to use and assemble it under a positive pressure of argon or nitrogen.[4][5]

  • Probable Cause 3: Reaction Temperature. While Grignard formation is exothermic, some initial heating may be required to overcome the activation energy barrier.

    • Solution: Gently warm a small portion of the reaction mixture with a heat gun. If initiation occurs (observed by bubbling or a color change), stop heating immediately and allow the reaction's exotherm to sustain it. Be prepared with an ice bath to control the reaction rate if it becomes too vigorous.

Scenario 2: Low Yields and Byproducts in Suzuki Coupling

Q: My Suzuki coupling of this compound with an arylboronic acid is giving low yields of the desired biaryl product, and I'm isolating significant amounts of 2,6-difluoroanisole. What is happening?

  • Probable Cause 1: Protodeboronation. The primary cause of forming 2,6-difluoroanisole (the byproduct from your starting material) alongside the desired product is often the competitive protodeboronation of the boronic acid coupling partner.[3] If the boronic acid is destroyed by trace water, the catalytic cycle can lead to side reactions that consume the this compound.

    • Solution:

      • Use Anhydrous Solvents and Base: Ensure your solvent (e.g., dioxane, toluene, DMF) is thoroughly dried and degassed.[3] Use a base that is anhydrous, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), and dry it in an oven before use.

      • Switch to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters. These are generally more resistant to protodeboronation and can significantly improve yields in challenging couplings.[3][12]

  • Probable Cause 2: Dissolved Oxygen. Oxygen in the reaction mixture can lead to the oxidative homocoupling of your boronic acid, creating an undesired biaryl impurity and consuming your reagent.[3] Oxygen can also deactivate the active Pd(0) catalyst.[3]

    • Solution: Rigorously degas your solvent before use. The most effective method is "freeze-pump-thaw."[3] This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing. This cycle should be repeated three times for maximum effectiveness.[3] Maintain a positive pressure of an inert gas (argon is preferred over nitrogen for palladium catalysis due to its higher density and inertness) throughout the reaction.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate key experimental workflows and decision-making processes for troubleshooting.

Anhydrous_Reaction_Setup cluster_prep Preparation cluster_reaction Reaction Execution Dry_Glassware 1. Oven/Flame-Dry Glassware Assemble_Hot 2. Assemble Hot & Cool Under Inert Gas Dry_Glassware->Assemble_Hot Critical Step Setup 4. Evacuate/Backfill Flask (3x Cycle) Assemble_Hot->Setup Dry_Solvent 3. Prepare Anhydrous & Degassed Solvent Add_Solvent 6. Add Solvent/Liquid Reagents via Syringe Dry_Solvent->Add_Solvent Add_Reagents 5. Add Solid Reagents Under Inert Gas Flow Setup->Add_Reagents Add_Reagents->Add_Solvent Run_Reaction 7. Heat/Stir Under Positive Pressure Add_Solvent->Run_Reaction

Caption: Standard workflow for setting up an anhydrous reaction.

Grignard_Troubleshooting Start Grignard Reaction Fails to Initiate Check_Moisture Are glassware and solvent rigorously dry? Start->Check_Moisture Check_Mg Is the Mg surface activated? Check_Moisture->Check_Mg Yes Sol_Dry Re-dry all components. Flame-dry flask, distill THF. Check_Moisture->Sol_Dry No Check_Temp Have you tried gentle heating? Check_Mg->Check_Temp Yes Sol_Activate Add I₂ crystal or 1,2-dibromoethane. Check_Mg->Sol_Activate No Sol_Heat Apply gentle, localized heat with a heat gun. Check_Temp->Sol_Heat No Success Reaction Initiates Check_Temp->Success Yes Sol_Dry->Start Retry Sol_Activate->Start Retry Sol_Heat->Success

Caption: Decision tree for troubleshooting Grignard reaction initiation.

References

  • Sciencemadness Discussion Board. (2021). Anhydrous Conditions. [Link]
  • DDU Dundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. [Link]
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
  • University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]
  • Sciencemadness Wiki. (2023). Drying solvents. [Link]
  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]
  • University of Dundee, Drug Discovery Unit. Reaction Set-up. [Link]
  • Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420–2422. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of this compound: Properties and Handling. [Link]
  • Riddell, S. M., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 252-268. [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Reactions with 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki reactions involving the electron-deficient and sterically hindered substrate, 4-bromo-2,6-difluoroanisole. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this specific transformation.

I. Understanding the Challenges with this compound

The structure of this compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The two electron-withdrawing fluorine atoms at the ortho positions significantly decrease the electron density of the aromatic ring, which can affect the oxidative addition step. Additionally, the ortho-fluorine atoms introduce steric hindrance around the reaction center. The para-methoxy group, being electron-donating, adds another layer of electronic complexity. A successful coupling reaction, therefore, hinges on a carefully optimized set of conditions that can overcome these electronic and steric hurdles.

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is resulting in a low yield or has failed completely. What are the most probable causes?

A1: Low or no yield in this reaction is often attributable to one or more of the following factors:

  • Inefficient Oxidative Addition: The electron-deficient nature of the aryl bromide can make the initial oxidative addition of the palladium catalyst to the C-Br bond a challenging and rate-limiting step.[1]

  • Catalyst Deactivation: The catalyst system may not be robust enough for this substrate, leading to deactivation before the reaction reaches completion.

  • Suboptimal Base Selection: The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to a sluggish reaction or promote side reactions.[2][3]

  • Protodeboronation of the Boronic Acid: This common side reaction, where the boronic acid is replaced by a hydrogen atom, consumes your coupling partner and reduces the overall yield.[4]

  • Steric Hindrance: The ortho-fluorine atoms can sterically hinder the approach of the palladium catalyst and the boronic acid coupling partner.[5]

Q2: I am observing a significant amount of a byproduct that corresponds to my boronic acid starting material without the boronic acid group. What is happening and how can I prevent it?

A2: This is a classic case of protodeboronation , a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4] This is particularly prevalent with electron-rich or heteroaromatic boronic acids and can be exacerbated by certain reaction conditions.

To mitigate protodeboronation:

  • Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water can promote this side reaction. Ensure your solvents are thoroughly dried and degassed.

  • Optimize the Base: Strong aqueous bases can accelerate protodeboronation. Consider switching to a weaker base like K₂CO₃ or using an anhydrous base such as K₃PO₄ or CsF.[1]

  • Use Boronate Esters: Pinacol esters or MIDA esters of the boronic acid are often more stable and less prone to protodeboronation. They act as a "slow-release" source of the boronic acid under the reaction conditions.

  • Lower the Reaction Temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can minimize the rate of the protodeboronation side reaction.

Q3: What type of palladium catalyst and ligand system is recommended for the Suzuki coupling of this compound?

A3: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient. A more robust catalyst system is generally required.

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices as they are readily reduced in situ to the active Pd(0) species.

  • Ligand Selection: This is the most critical factor. Due to the steric hindrance and electron-deficient nature of the substrate, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6] Excellent choices include Buchwald-type ligands such as SPhos , XPhos , or RuPhos . For sterically demanding couplings, ligands like BI-DIME and AntPhos have also shown great efficacy.

III. In-Depth Troubleshooting Guides

Problem 1: Low Conversion of this compound

If you observe a significant amount of unreacted this compound, the issue likely lies with the oxidative addition step or catalyst activity.

Troubleshooting Workflow: Low Conversion

graph "Low_Conversion_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Troubleshooting workflow for low aryl bromide conversion.

Causality and Actionable Steps:

  • Evaluate the Catalyst System: The combination of two ortho-fluorine atoms makes the aryl bromide electron-deficient, which can slow down oxidative addition. Standard phosphine ligands may not be electron-rich enough to facilitate this step efficiently.

    • Action: Switch to a more electron-rich and sterically bulky ligand from the Buchwald family (e.g., SPhos, XPhos). These ligands are designed to accelerate the oxidative addition of challenging aryl halides. If using a Pd(II) source, ensure its efficient in-situ reduction to Pd(0).

  • Optimize Reaction Temperature: Sub-optimal temperatures can lead to slow reaction rates.

    • Action: Gradually increase the reaction temperature in increments of 10-20 °C. A typical range for challenging Suzuki couplings is 80-120 °C.[7][8]

  • Ensure an Inert Atmosphere: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

    • Action: Ensure all solvents are thoroughly degassed (e.g., by sparging with an inert gas for 30-60 minutes or using the freeze-pump-thaw method). The reaction should be set up and run under a positive pressure of an inert gas like argon or nitrogen.

Problem 2: Formation of Homo-coupling Byproduct of the Boronic Acid

The presence of a significant amount of a biaryl product derived from the self-coupling of your boronic acid partner is a common issue.

Causality and Actionable Steps:

  • Oxygen Contamination: The presence of oxygen is a primary cause of boronic acid homo-coupling.

    • Action: As mentioned above, rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is crucial.

  • Catalyst System: Some palladium catalyst systems are more prone to promoting homo-coupling.

    • Action: Switching to a well-defined palladium precatalyst in combination with a bulky monodentate ligand can sometimes suppress this side reaction.

Suzuki Catalytic Cycle and Common Side Reactions

Suzuki_Cycle

Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.

IV. Recommended Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required for your specific boronic acid partner.

Protocol 1: General Starting Conditions

This protocol uses a common and relatively robust catalyst system.

ParameterRecommendation
Palladium Source Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 100 °C
Concentration ~0.1 M in aryl bromide

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Place the reaction in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for a Challenging Coupling

This protocol is recommended if the general conditions provide low yields or if significant side products are observed.

ParameterRecommendation
Palladium Precatalyst XPhos Pd G3 (2 mol%)
Base Cs₂CO₃ (2.0 equivalents)
Solvent Anhydrous Toluene
Temperature 110 °C
Concentration ~0.1 M in aryl bromide

Step-by-Step Procedure:

  • In a glovebox, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), and XPhos Pd G3 (0.02 equiv) to an oven-dried Schlenk tube.

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Place the reaction in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

V. References

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides. (n.d.). Cardiff University. Retrieved January 8, 2026, from [Link]

  • Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling. (2005). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (n.d.). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. (n.d.). The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved January 8, 2026, from [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017). Semantic Scholar. Retrieved January 8, 2026, from [Link]

  • Effect of different bases on the Suzuki reaction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Optimization of the Suzuki–Miyaura reaction conditionsa. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2001). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 8, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved January 8, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved January 8, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC. Retrieved January 8, 2026, from [Link]

Sources

Stability and degradation pathways of 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2,6-difluoroanisole

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound (CAS No. 104197-14-0). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. Our goal is to provide you with not just protocols, but the underlying chemical logic to anticipate challenges, troubleshoot issues, and ensure the stability and integrity of your material throughout your experimental workflow. While this compound is a robust molecule, understanding its potential degradation pathways is critical for achieving reproducible and reliable results in complex synthetic applications.

This guide is structured to address your needs proactively, moving from general handling and stability questions to specific troubleshooting scenarios you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the fundamental physical and chemical properties of this compound?

A1: this compound is typically a colorless to light yellow transparent liquid.[1] Key physical properties are summarized in the table below. Chemically, its structure is notable for three key features: the electron-rich anisole system, the two electron-withdrawing fluorine atoms ortho to the methoxy group, and the bromine atom at the para position. The bromine serves as a highly effective functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the fluorine atoms modulate the electronic properties and reactivity of the aromatic ring.[1]

PropertyValueSource
CAS Number 104197-14-0[1]
Molecular Formula C₇H₅BrF₂O-
Appearance Colorless to light yellow transparent liquid[1]
Boiling Point ~214.2 °C at 760 mmHg[1]
Density ~1.6 g/cm³[1]
Refractive Index ~1.500[1]

Q2: What are the recommended storage and handling conditions?

A2: To maintain its high purity (typically ≥98.0%), this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from atmospheric moisture and light.[1] For long-term storage, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize the risk of hydrolytic and photo-oxidative degradation. Always consult the Safety Data Sheet (SDS) for specific handling protocols, including the use of personal protective equipment (PPE), as the compound may be an irritant.[1]

Q3: Is this compound stable under typical reaction conditions?

A3: The compound is generally stable under neutral, anhydrous conditions and moderate heat. The ether linkage is robust compared to, for example, an ester or an amide.[2] However, its stability can be compromised under specific stress conditions. The primary vulnerabilities are:

  • Strongly Acidic Conditions: The ether linkage can be cleaved by strong acids, leading to hydrolysis.[2][3]

  • Strongly Basic Conditions: While more resistant than to acid, prolonged exposure to strong bases at elevated temperatures can also promote degradation.

  • Strong Oxidizing Agents: The aromatic ring and methoxy group can be susceptible to oxidation.

  • UV Light Exposure: Prolonged exposure to high-energy light can induce photolytic degradation.

Q4: What are the most probable degradation products I should be aware of?

A4: Based on the chemistry of substituted anisoles and aryl halides, the two most anticipated degradation pathways are:

  • Hydrolysis: Cleavage of the methyl ether bond to form 4-Bromo-2,6-difluorophenol . This is the most likely impurity to form if the compound is exposed to acidic conditions or moisture at elevated temperatures.

  • De-bromination: Reductive cleavage of the carbon-bromine bond to form 2,6-difluoroanisole . This may occur in the presence of certain metals, strong reducing agents, or under some catalytic conditions where hydrodehalogenation is a known side reaction.

Troubleshooting Guide for Experimental Issues

This section is formatted to directly address specific problems you might observe during your experiments.

Q1: I'm observing a new, more polar impurity by TLC/LC-MS after my reaction or aqueous workup. What is it likely to be?

A1:

  • Probable Cause: The most probable identity of this new, more polar spot is 4-Bromo-2,6-difluorophenol , the hydrolysis product of your starting material. The phenolic hydroxyl group significantly increases polarity compared to the parent methoxy group. This degradation is often catalyzed by acidic (or sometimes strongly basic) conditions, which can be present during the reaction itself or introduced during an acidic aqueous workup.

  • Troubleshooting & Validation:

    • Confirm by Mass Spectrometry: Analyze the impurity by LC-MS. You should observe a molecular ion peak corresponding to the loss of a methylene group (CH₂) from the parent mass (a difference of 14 Da).

    • Review Your Conditions: Assess if your reaction involves any strong protic acids or if your workup uses an acid wash. Even silica gel, being slightly acidic, can sometimes catalyze this hydrolysis on the column if the compound is left for an extended period.

    • Preventative Measures:

      • Ensure all solvents and reagents are strictly anhydrous if the reaction chemistry allows.

      • If an acidic workup is necessary, perform it quickly and at low temperatures.

      • Neutralize the reaction mixture before extraction and concentration.

      • Consider using a less acidic stationary phase for chromatography, such as neutral alumina, if hydrolysis on silica is suspected.

Q2: My bottle of this compound has developed a slight yellow or brownish tint over time. Is it still viable for my high-purity synthesis?

A2:

  • Probable Cause: Discoloration is often an indicator of minor degradation, likely due to slow, long-term photo-oxidation. Aryl ethers and brominated aromatics can be susceptible to light, which can generate radical species leading to the formation of colored oligomeric or quinone-like impurities.[4]

  • Troubleshooting & Validation:

    • Assess Purity: Do not assume the material is unusable. The colored impurities may be present in very small amounts. Assess the purity of the material using a quantitative technique like GC-FID or qNMR. For most applications, a purity of >98% is sufficient.

    • Identify Impurities: Use GC-MS to identify the nature of the minor impurities.

  • Remediation & Prevention:

    • Purification: If the purity is compromised, the material can often be re-purified by vacuum distillation or flash column chromatography.

    • Prevention: Store the material in an amber or opaque vial, blanketed with an inert gas like argon, and store in a cool, dark place as recommended.[1]

Q3: My palladium-catalyzed cross-coupling reaction is sluggish or provides a low yield. Could the starting material be the issue?

A3:

  • Probable Cause: Yes, the quality of the this compound is a critical factor. Several issues could be at play:

    • Presence of Hydrolysis Product: The phenolic degradant, 4-Bromo-2,6-difluorophenol, can interfere with many cross-coupling reactions. The free hydroxyl group can coordinate to the palladium center or react with the base, complicating the catalytic cycle.

    • Inhibitory Impurities: Other uncharacterized impurities could be acting as catalyst poisons.

    • Inherent Reactivity: The two ortho-fluorine atoms are strongly electron-withdrawing, which can influence the rate of oxidative addition to the palladium(0) catalyst. This is a fundamental reactivity consideration rather than a degradation issue.

  • Troubleshooting & Validation:

    • Confirm Purity: Before starting the reaction, always confirm the purity of your starting material by GC or ¹H NMR.

    • Use Fresh/Purified Material: If you suspect degradation, use a freshly opened bottle or re-purify the material before use.

    • Optimize Reaction Conditions: If the material is pure, the issue may be with the reaction conditions. For electron-deficient aryl halides, consider using more electron-rich phosphine ligands (e.g., Buchwald-type ligands) or increasing the catalyst loading or temperature.

Visualizing Degradation & Troubleshooting

Key Degradation Pathways

The following diagram illustrates the primary degradation pathways stemming from hydrolytic and reductive stress.

G parent This compound phenol 4-Bromo-2,6-difluorophenol parent->phenol  Hydrolysis (H⁺/H₂O or OH⁻) debromo 2,6-Difluoroanisole parent->debromo  Reductive De-bromination photo Colored Photo-oxidative Products (e.g., Quinone-like species) parent->photo  Photo-oxidation (O₂, hν)

Caption: Predicted degradation pathways for this compound.

Troubleshooting Workflow for Impurity Analysis

This workflow provides a logical sequence for identifying an unknown impurity observed during an experiment.

G start Observation: Unexpected peak in LC or spot on TLC polarity Assess Polarity: Is it more or less polar than the starting material? start->polarity lcms Analyze by LC-MS polarity->lcms More Polar polarity->lcms Less Polar more_polar Hypothesis: Hydrolysis to Phenol lcms->more_polar More Polar less_polar Hypothesis: Side-product from reaction or de-bromination lcms->less_polar Less Polar nmr Isolate & Analyze by NMR remediate Implement Preventative Measures: - Use anhydrous solvents - Modify workup - Re-purify material nmr->remediate confirm_phenol Check for Mass - 14 Da (Loss of CH₂) more_polar->confirm_phenol confirm_other Compare mass with expected side-products less_polar->confirm_other confirm_phenol->nmr confirm_other->nmr

Sources

Technical Support Center: Strategies for Scaling Up 4-Bromo-2,6-difluoroanisole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-2,6-difluoroanisole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience. Our goal is to help you navigate the challenges of moving this synthesis from the bench to pilot scale and beyond.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most robust and widely adopted industrial route is a two-stage process starting from 2,6-difluoroaniline.

  • Stage 1: Electrophilic Bromination. 2,6-difluoroaniline is selectively brominated at the para-position to yield the solid intermediate, 4-Bromo-2,6-difluoroaniline. This step is generally high-yielding and benefits from the strong directing effect of the amino group.

  • Stage 2: Diazotization-Hydrolysis followed by Methylation. The amino group of 4-Bromo-2,6-difluoroaniline is converted to a diazonium salt, which is subsequently hydrolyzed in situ to form 4-Bromo-2,6-difluorophenol. This phenol is then methylated, typically via a Williamson ether synthesis, to afford the final liquid product, this compound.

This two-stage approach avoids the challenges of direct bromination of 2,6-difluoroanisole, which can lead to isomeric impurities, and is generally more reliable for large-scale production.

Q2: What are the key physical properties of this compound I should be aware of for process design?

A2: Understanding the physical properties is critical for designing downstream processing and purification steps.

PropertyValueImplication for Scale-Up
Appearance Colorless to light yellow liquidVisual inspection can be a preliminary quality check. Color may indicate impurities.
CAS Number 104197-14-0For regulatory and purchasing accuracy.
Boiling Point ~214.2 °C at 760 mmHg[1]High boiling point suggests that vacuum distillation is the preferred method for purification to avoid thermal degradation.
Density ~1.6 g/cm³[1]The material is significantly denser than water, which will affect phase splits during aqueous workups.
Flash Point ~98.5 °C[1]This is a Class IIIA combustible liquid. Standard precautions for handling such liquids are required, but it is not considered highly flammable.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety hazard lies in the formation and handling of the intermediate aryl diazonium salt. Diazonium salts, particularly when isolated and dry, can be explosive and are sensitive to shock and heat.[2] Therefore, the process must be designed to:

  • Keep the diazonium salt in a cold, aqueous solution at all times (typically 0-5 °C).

  • Never allow the diazonium salt to precipitate or dry out.

  • Ensure the reaction converting the diazonium salt to the phenol proceeds to completion before warming the reaction mixture.

  • Utilize robust temperature control systems and have a quenching plan in case of a thermal runaway.

Additionally, bromine and methylating agents like dimethyl sulfate are highly toxic and corrosive, requiring appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).

Overall Synthetic Workflow

The following diagram illustrates the recommended two-stage production workflow.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Diazotization, Hydrolysis & Methylation A 2,6-Difluoroaniline C Reaction Vessel 1 (T < 25°C) A->C B Brominating Agent (e.g., Br2 in Acetic Acid) B->C D Workup & Isolation (Quench, Filtration, Drying) C->D E Intermediate: 4-Bromo-2,6-difluoroaniline D->E F Intermediate: 4-Bromo-2,6-difluoroaniline H Reaction Vessel 2 (Strict Temp. Control) F->H G 1. NaNO2 / H2SO4 (aq) (0-5°C) 2. Heat to Hydrolyze G->H I In-situ Phenol: 4-Bromo-2,6-difluorophenol H->I Intermediate (not isolated) K Workup & Purification (Phase Split, Vacuum Distillation) H->K J Base (e.g., NaOH) Methylating Agent (e.g., DMS) I->J J->H L Final Product: This compound K->L

Caption: High-level process flow for the two-stage synthesis of this compound.

Troubleshooting Guide: Stage 1 - Bromination of 2,6-Difluoroaniline

Q: My bromination reaction is giving a low yield and multiple products by GC analysis. What are the likely causes and solutions?

A: This is a common issue when temperature and addition rates are not carefully controlled. The primary cause is over-bromination or formation of isomeric impurities.

Causality: The amino group (-NH₂) is a strong activating group for electrophilic aromatic substitution, while the ortho-fluorine atoms are deactivating. The para-position is strongly favored. However, if the reaction conditions are too harsh, di-brominated or other isomers can form.

Troubleshooting Steps:

  • Verify Temperature Control: The reaction is exothermic. You must maintain the internal reaction temperature below 25°C, as specified in established protocols.[1][3] Use a jacketed reactor with an efficient cooling system. For large-scale reactions, a slow, controlled addition rate is paramount.

  • Control Addition Rate: Add the solution of bromine in acetic acid dropwise to the solution of 2,6-difluoroaniline.[3] A fast addition can create localized "hot spots" and high concentrations of bromine, leading to side products.

  • Ensure Stoichiometry: Use a slight excess of the aniline or a 1:1 molar ratio. An excess of bromine will inevitably lead to over-bromination. Accurately charge all reagents.

  • Analyze Raw Materials: Ensure your starting 2,6-difluoroaniline is of high purity. Impurities can lead to unexpected side reactions.

Experimental Protocol: Scalable Bromination

  • Charge a jacketed reactor with 2,6-difluoroaniline (1.0 eq) and glacial acetic acid (~5.4 L/kg of aniline).

  • Cool the reactor jacket to 10-15°C and begin stirring.

  • In a separate vessel, prepare a solution of liquid bromine (1.0 eq) in glacial acetic acid (~2.0 L/kg of bromine).

  • Slowly add the bromine solution to the reactor via an addition funnel or pump over 2-4 hours, ensuring the internal temperature does not exceed 25°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure full conversion.

  • Initiate the workup by quenching with an aqueous solution of sodium thiosulfate to destroy excess bromine, followed by the addition of sodium acetate and water to precipitate the product.[1][3]

  • Filter the resulting solid, wash with water, and dry under vacuum. The product, 4-Bromo-2,6-difluoroaniline, should be a pale yellow or off-white solid.

Troubleshooting Guide: Stage 2 - Conversion to this compound

This stage is chemically more complex and presents more significant scale-up challenges. We have divided troubleshooting into its two key chemical transformations.

Part A: Diazotization and Hydrolysis

Q: The yield of the phenol intermediate is low, and I'm observing significant tar formation and dark coloration in the reaction.

A: This is the most critical step to control. Tar and low yield are almost always due to the decomposition of the aryl diazonium salt.

Causality: Aryl diazonium salts are thermally unstable. The N₂ group is an excellent leaving group, and at elevated temperatures, it can decompose via radical pathways or react with water prematurely, leading to a complex mixture of byproducts, including tars.[4][5]

G start Low Yield / Tar in Diazotization q1 Was Internal Temp. Maintained at 0-5°C? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes res1 Root Cause: Diazonium Decomposition. Solution: Improve reactor cooling. Reduce NaNO2 addition rate. ans1_no->res1 q2 Was NaNO2 solution added slowly beneath the surface? ans1_yes->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes res2 Root Cause: Localized high concentration of nitrous acid causing side reactions. Solution: Use a dip tube for addition. ans2_no->res2 q3 Was an excess of mineral acid (e.g., H2SO4) used? ans2_yes->q3 ans3_no No q3->ans3_no ans3_yes Yes q3->ans3_yes res3 Root Cause: Incomplete diazotization. Unreacted aniline can form azo-dyes (color). Solution: Ensure >2.5 eq. of acid. ans3_no->res3 res4 Further Investigation: Check purity of aniline intermediate. Analyze for competing impurities. ans3_yes->res4

Caption: Troubleshooting decision tree for the diazotization/hydrolysis step.

Experimental Protocol: Diazotization and Hydrolysis

  • Prepare a solution of concentrated sulfuric acid (e.g., 3.0 eq) in water and cool it to 0°C in a highly efficient reactor.

  • Slowly add solid 4-Bromo-2,6-difluoroaniline (1.0 eq) to the cold acid solution while maintaining the temperature between 0-5°C.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water.

  • Add the NaNO₂ solution dropwise to the aniline slurry, keeping the temperature strictly between 0-5°C. The addition should take at least 1-2 hours at scale. Use a subsurface addition tube to prevent localized excess and decomposition at the surface.

  • After the addition, stir the mixture at 0-5°C for an additional 30 minutes.

  • To perform the hydrolysis, slowly heat the reaction mixture. The decomposition of the diazonium salt is often initiated by heating, which drives off N₂ gas. A common procedure is to slowly add the cold diazonium salt solution to a separate vessel of boiling dilute sulfuric acid. This ensures the diazonium salt reacts immediately upon addition.

  • After gas evolution ceases, cool the mixture and extract the resulting 4-Bromo-2,6-difluorophenol with a suitable organic solvent (e.g., toluene or MTBE). This solution can often be carried directly into the next step.

Part B: Methylation of 4-Bromo-2,6-difluorophenol

Q: My methylation reaction is incomplete, and purification is difficult. How can I improve this step?

A: Incomplete reaction and purification issues usually stem from the choice of reagents, solvent, and workup procedure.

Causality: The Williamson ether synthesis is an Sₙ2 reaction that requires the formation of a phenoxide nucleophile by deprotonating the phenol.[6][7] If the base is not strong enough or if the solvent is not appropriate, the reaction will be slow or incomplete. The methylating agent must also be reactive enough.

Troubleshooting and Optimization:

ParameterRecommendationRationale / Scientific Justification
Base Use a strong base like Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃).The pKa of phenols is around 10. A sufficiently strong base is needed to fully deprotonate the phenol and generate the nucleophilic phenoxide. K₂CO₃ is often preferred at scale for its ease of handling over caustic solutions.
Methylating Agent Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).DMS is often cheaper and effective for industrial scale, but it is highly toxic. MeI is very reactive but more expensive and volatile. The choice is often a balance of cost, reactivity, and safety protocols.
Solvent A polar aprotic solvent like DMF, DMSO, or Acetonitrile.These solvents effectively solvate the cation (Na⁺ or K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction.[6]
Temperature Moderate temperature (e.g., 50-80°C).This provides enough energy to overcome the activation barrier without causing significant decomposition of the reagents or product. Monitor the reaction by TLC or GC for completion.
Purification After an aqueous workup to remove salts and base, the final product should be purified by vacuum distillation.The product is a high-boiling liquid, while the starting phenol is a solid. Distillation is highly effective at separating the liquid product from any unreacted solid starting material and other non-volatile impurities.

Experimental Protocol: Williamson Ether Synthesis (Methylation)

  • Charge the solution of crude 4-Bromo-2,6-difluorophenol in a suitable solvent (e.g., Acetonitrile) to a clean, dry reactor.

  • Add powdered potassium carbonate (K₂CO₃, ~1.5 eq) to the solution.

  • Heat the stirred slurry to around 60°C.

  • Slowly add dimethyl sulfate (DMS, ~1.2 eq) over 1 hour, monitoring for an exotherm. Maintain the temperature at 60-70°C.

  • Stir the reaction at temperature for 2-4 hours, or until GC analysis shows complete consumption of the starting phenol.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Quench the filtrate with a dilute aqueous ammonia solution to destroy any residual DMS.

  • Perform an aqueous workup, separating the organic phase.

  • Concentrate the organic phase under reduced pressure and purify the resulting crude oil by vacuum distillation to yield pure this compound.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). The Chemical Profile of this compound: Properties and Handling.
  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • PharmD Guru. (n.d.). SANDMEYERS REACTION.

Sources

Technical Support Center: Solvent Selection for Reactions of 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 4-Bromo-2,6-difluoroanisole. This versatile building block offers unique reactivity due to its trifunctional nature: a bromine atom for cross-coupling, electron-withdrawing fluorine atoms activating the ring, and a methoxy group that can direct ortho-lithiation.

However, harnessing this potential requires careful optimization, with solvent choice being a paramount, yet often underestimated, parameter. The solvent does not merely dissolve reactants; it actively participates in the reaction by influencing catalyst stability, reagent solubility, reaction kinetics, and even mechanistic pathways. This guide is structured in a question-and-answer format to directly address common challenges and provide field-proven insights to ensure the success of your experiments.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

This class of reactions is the most common application for this compound, leveraging the reactive C-Br bond to form new C-C or C-N bonds. Solvent choice is critical for managing the catalyst's activity and stability.

FAQ 1: I am setting up a Suzuki-Miyaura coupling with this compound. Which solvent system should I start with?

Answer: For Suzuki-Miyaura couplings, a biphasic solvent system is often the most robust starting point. We recommend a mixture of a non-polar organic solvent with water, such as 1,4-Dioxane/Water or Toluene/Water (typically in a 4:1 to 10:1 ratio).

Causality Explained:

  • Reagent Solubility: The organic solvent (dioxane, toluene) effectively dissolves the this compound substrate, the boronic acid, and the palladium-ligand complex.

  • Base Activation: The aqueous phase is crucial for dissolving the inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃), which is necessary to activate the boronic acid into the more nucleophilic boronate species. This activation facilitates the transmetalation step, which is often rate-limiting in the catalytic cycle.[1]

  • Catalyst Stability: While Pd(0) catalysts are sensitive to oxidation, well-degassed ethereal or aromatic hydrocarbon solvents provide a relatively stable environment for the catalytic cycle.[2]

Troubleshooting Guide: Low Yields in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a secondary amine is giving low conversion in DMF. What is causing this, and what should I try instead?

Answer: The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is likely the root cause of the low conversion. While excellent for many organic reactions, these solvents can be detrimental to Buchwald-Hartwig aminations.

Causality Explained:

  • Catalyst Inhibition: Highly coordinating solvents like DMF can compete with the desired phosphine ligand for binding sites on the palladium center. This can inhibit the formation of the active catalytic species or destabilize the catalyst, leading to decomposition.

  • Side Reactions: The electron-rich nature of anisole derivatives can make them susceptible to certain side reactions in polar solvents.[3]

Recommended Action: Switch to a non-polar, weakly coordinating solvent. Toluene is the industry standard and often the best choice for Buchwald-Hartwig aminations.[4][5] 1,4-Dioxane is also a reliable alternative that provides satisfactory to excellent results.[4] These solvents promote a stable and active catalytic system, leading to higher conversion rates.

Data Presentation: Solvent Screening for C-N Coupling

The following table illustrates the profound impact of solvent choice on the conversion rate for a representative Buchwald-Hartwig amination of bromobenzene. These trends are highly applicable to reactions with this compound.

SolventDielectric Constant (ε)General ClassTypical Conversion (%)Rationale for Performance
Toluene 2.4Non-polar Aromatic>95% Weakly coordinating, promotes high catalyst stability and activity.[4]
1,4-Dioxane 2.2Non-polar Ether>90% Good balance of solubility and weak coordination.[4]
THF 7.5Polar Ether~70-85%More coordinating than dioxane, can sometimes lead to lower rates.[4]
DMF 38.2Polar Aprotic<30%Strong coordination inhibits the palladium catalyst.[4][6]
DMSO 47.2Polar Aprotic<20%Strong coordination inhibits the palladium catalyst.[4]

Data adapted from a solvent screening study for the coupling of bromobenzene with various secondary amines.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/H₂O in a 5:1 ratio). Solvents must be rigorously degassed by sparging with argon for at least 30 minutes prior to use to prevent oxidative degradation of the Pd(0) catalyst.[2]

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Cross-Coupling Solvent Selection Workflow

sub Select Substrate: This compound reac_type Choose Reaction Type sub->reac_type suzuki Suzuki-Miyaura (C-C Coupling) reac_type->suzuki C-C bh Buchwald-Hartwig (C-N Coupling) reac_type->bh C-N solv_suzuki Start with Biphasic System: Toluene/H₂O or Dioxane/H₂O suzuki->solv_suzuki solv_bh Start with Non-Polar Solvent: Toluene or Dioxane bh->solv_bh optimize Troubleshoot & Optimize solv_suzuki->optimize solv_bh->optimize low_yield Low Yield / Side Reactions? optimize->low_yield check Check: - Solvent Degassing - Base Solubility - Ligand Choice low_yield->check Yes

Caption: General workflow for initial solvent selection in cross-coupling reactions.

Section 2: Organometallic Intermediate Formation (Grignard & Lithiation)

Formation of organometallic reagents is a powerful strategy for introducing a wide range of functional groups. However, these reactions are highly sensitive to the reaction medium.

FAQ 2: I need to form the Grignard reagent of this compound. What is the best solvent and what precautions are essential?

Answer: The formation of Grignard reagents requires an aprotic, coordinating solvent. Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) are the standard choices.

Causality Explained:

  • Solvation and Stability: Ether solvents are critical as they act as Lewis bases, coordinating to the magnesium center of the Grignard reagent (R-Mg-X). This solvation stabilizes the reagent and allows it to diffuse away from the metallic magnesium surface, preventing passivation and promoting further reaction.[7]

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, including trace amounts of water in the solvent or on the glassware.[8] Therefore, the use of rigorously dried solvents and flame-dried glassware is non-negotiable for success.

Troubleshooting Guide: Competing Pathways in Lithiation

Question: I am trying to perform a directed ortho-lithiation (DoM) on this compound using n-BuLi in THF to functionalize the C3 position, but I am seeing products derived from functionalization at the C4 (bromo) position. Why is this happening?

Answer: You are observing the result of a classic competition between Directed ortho-Metalation (DoM) and Halogen-Metal Exchange . For aryl bromides, halogen-metal exchange is often kinetically faster than deprotonation at the ortho position, especially with alkyllithium bases like n-BuLi.[9]

Causality Explained:

  • Directed ortho-Metalation (DoM): The methoxy group on your substrate is a directed metalation group (DMG). It coordinates to the lithium reagent, directing the base to deprotonate the adjacent (ortho) proton at C3.[10][11]

  • Halogen-Metal Exchange: This is a separate pathway where the organolithium reagent and the aryl halide simply swap their organic and metal components. For aryl bromides and iodides, this exchange is typically very rapid, even at low temperatures like -78 °C.[9]

Recommended Action:

  • Change the Base: Switching from n-BuLi to a bulkier, non-nucleophilic base like Lithium diisopropylamide (LDA) can favor deprotonation (DoM) over exchange.

  • Modify the Solvent: While THF is a common solvent for lithiations, its coordinating ability can sometimes influence reaction pathways. To potentially favor DoM, one could explore less polar ether solvents like diethyl ether (Et₂O) , which may alter the aggregation state and reactivity of the organolithium base.[9]

Visualization: Competing Lithiation Pathways

cluster_0 Reaction Pathways start This compound + n-BuLi path1 Halogen-Metal Exchange (Often Faster) start->path1 THF path2 Directed ortho-Metalation (DoM) (Favored by LDA) start->path2 THF / LDA prod1 4-Lithio-2,6-difluoroanisole (Product of Exchange) path1->prod1 prod2 4-Bromo-3-lithio-2,6-difluoroanisole (Product of DoM) path2->prod2

Caption: Competing lithiation pathways for this compound.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The two electron-withdrawing fluorine atoms on the anisole ring activate it towards attack by strong nucleophiles, allowing for the displacement of a fluoride ion.

FAQ 3: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound using a thiol nucleophile, and what solvent is appropriate?

Answer: Yes, SNAr is a viable strategy for this substrate. The fluorine atoms, particularly at the ortho-position to the activating methoxy group, are susceptible to displacement by strong nucleophiles like thiolates. For this transformation, a polar aprotic solvent is required. We recommend N,N-Dimethylacetamide (DMAc) or DMF .

Causality Explained:

  • Stabilization of Intermediates: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents are essential because they can effectively solvate and stabilize this charged intermediate, lowering the activation energy of the reaction.[12]

  • Reagent Solubility: These solvents are also excellent for dissolving the thiol and the base (e.g., K₂CO₃) needed to generate the active thiolate nucleophile.[13]

Important Note: While DMF and DMAc are excellent for SNAr, they are poor choices for palladium-catalyzed reactions as discussed in Section 1. This highlights the critical importance of tailoring your solvent choice to the specific reaction mechanism you intend to exploit.

References
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Journal of Organic Chemistry. [Link]
  • Directed (ortho) Metallation. (n.d.). University of Rochester Chemistry. [Link]
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). Journal of Organic Chemistry. [Link]
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
  • Reaction of 4-bromoanisole (5) with aniline (6) under standard... (n.d.).
  • Grignard Synthesis of Triphenylmethanol. (n.d.). University of Wisconsin-La Crosse. [Link]
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Helvetica Chimica Acta. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Grignard reagent formation. (n.d.). University of Connecticut. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Impact of trace elements in the grignard reaction. (2020).
  • Directed ortho metal
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]
  • ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. (n.d.).
  • Buchwald–Hartwig amin
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Selectivity of Grignard reagent form
  • Preformed Pd(II)
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species. (n.d.). PubMed Central. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). YouTube. [Link]
  • Reactions of diazines with nucleophiles--IV.
  • Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. (2006). PubMed. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. 4-Bromo-2,6-difluoroanisole, a key building block in the synthesis of novel pharmaceutical and agrochemical compounds, is no exception. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on an anisole core, imparts specific reactivity and physicochemical properties that are crucial for its intended applications.[1] This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound, offering insights into the causality behind experimental choices and presenting detailed, field-proven protocols.

Introduction to this compound

This compound (CAS No. 104197-14-0) is a colorless to light yellow liquid with a boiling point of approximately 214.2°C.[1] Its molecular structure, with a bromine atom ripe for cross-coupling reactions and two electron-withdrawing fluorine atoms, makes it a versatile intermediate in organic synthesis.[1] Ensuring the purity and structural integrity of this compound is a critical first step in any synthetic workflow. This guide will explore the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the unambiguous characterization of this important molecule.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for determining the purity of this compound and for quantifying it in reaction mixtures or final products. The choice between GC-MS and HPLC depends on the volatility and thermal stability of the analyte and the matrix in which it is present.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both retention time and mass-to-charge ratio information for confident identification.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at 250°C. A split injection mode (e.g., 50:1 split ratio) is recommended to prevent column overloading.

  • Oven Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program would be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 450.

The GC chromatogram will show a major peak corresponding to this compound, with the retention time being characteristic of the compound under the specified conditions. The mass spectrum of this peak will exhibit a distinctive isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected molecular ion peaks would be at m/z 222 and 224. Key fragmentation patterns would involve the loss of the methyl group (-CH₃), the methoxy group (-OCH₃), and bromine.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve this compound in volatile solvent injection Inject sample into GC prep->injection separation Separation on capillary column injection->separation detection Detection by Mass Spectrometer separation->detection chromatogram Analyze chromatogram (retention time) detection->chromatogram mass_spec Analyze mass spectrum (m/z and fragmentation) detection->mass_spec

Caption: Workflow for the GC-MS characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, a reversed-phase HPLC method is most appropriate.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is required.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is a good starting point. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/minute.

  • Detection: The UV detector can be set to a wavelength where the analyte exhibits strong absorbance, typically around 254 nm for aromatic compounds.

The HPLC chromatogram will display a sharp, well-defined peak for this compound at a specific retention time. The purity of the sample can be assessed by integrating the area of the main peak and any impurity peaks. This method is particularly useful for quantifying the compound in complex mixtures.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard.

  • ¹H NMR: The spectrum will be relatively simple. A singlet for the methoxy protons (-OCH₃) will be observed around 3.9 ppm. The aromatic region will show a triplet for the two equivalent aromatic protons due to coupling with the two adjacent fluorine atoms.

  • ¹³C NMR: The proton-decoupled spectrum will show distinct signals for each carbon atom. The carbon attached to the methoxy group will be downfield. The carbons attached to fluorine will show large one-bond C-F coupling constants, appearing as doublets. The carbon attached to bromine will also have a characteristic chemical shift.

  • ¹⁹F NMR: This is a particularly informative experiment for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be characteristic of an aryl fluoride.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation prep Dissolve sample in deuterated solvent acq_1h Acquire 1H NMR prep->acq_1h acq_13c Acquire 13C NMR prep->acq_13c acq_19f Acquire 19F NMR prep->acq_19f interp_1h Analyze chemical shifts, integration, and coupling (1H) acq_1h->interp_1h interp_13c Analyze chemical shifts and C-F coupling (13C) acq_13c->interp_13c interp_19f Analyze chemical shift (19F) acq_19f->interp_19f

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Sample Preparation: As this compound is a liquid, a small drop can be placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

The FTIR spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule. Key expected peaks include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-O stretching (aryl ether): A strong band around 1250 cm⁻¹

  • C-F stretching: Strong absorptions in the 1300-1000 cm⁻¹ region.

  • C-Br stretching: Typically observed in the fingerprint region, below 600 cm⁻¹.

Comparison of Analytical Methods

Technique Information Provided Advantages Limitations
GC-MS Purity, molecular weight, fragmentation patternHigh sensitivity and selectivity, excellent for volatile compoundsRequires thermal stability of the analyte
HPLC Purity, quantificationVersatile, suitable for non-volatile and thermally labile compoundsLower resolution for some isomers compared to capillary GC
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry)Unambiguous structure determinationLower sensitivity compared to MS, more expensive instrumentation
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, easy to useProvides limited structural information on its own

Conclusion

A multi-technique approach is essential for the comprehensive characterization of this compound. GC-MS and HPLC are the workhorse techniques for assessing purity and for quantification, with the choice between them dictated by the specific analytical need. NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ¹⁹F experiments, provides the definitive structural confirmation. Finally, FTIR spectroscopy offers a rapid and convenient method for verifying the presence of key functional groups. By employing these methods in a complementary fashion, researchers can ensure the quality and identity of their this compound, a critical factor for the success of subsequent synthetic endeavors.

References

  • PrepChem. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6).
  • PubChem. (n.d.). 4-Bromo-2,6-difluoroaniline.
  • Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Chemical Profile of this compound: Properties and Handling.
  • UniVOOK Chemical. (n.d.). 4-Bromo-2,6-difluoroaniline | cas 67567-26-4.
  • PubChem. (n.d.). 2-Bromo-4,6-Difluoroaniline.
  • NIST. (n.d.). 2-Bromo-4,6-difluoroaniline. In NIST Chemistry WebBook.
  • Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2296–2303.
  • PubChemLite. (n.d.). This compound (C7H5BrF2O).
  • precisionFDA. (n.d.). 4-BROMO-2,6-DIFLUOROANILINE.
  • Saldinger, J. M., et al. (2018). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Journal of the American Chemical Society, 140(40), 12798–12802.

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A Comparative Guide to the Purity Assessment of 4-Bromo-2,6-difluoroanisole by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-Bromo-2,6-difluoroanisole is a key building block in organic synthesis, valued for its unique electronic and structural properties conferred by the bromine and fluorine substituents. Its purity is not a mere quality metric but a critical determinant of reaction yield, impurity profiles, and the ultimate safety of the therapeutic agent.[1] Even trace impurities can lead to unwanted side reactions, introduce toxic byproducts, or compromise the stability of the final drug product.

This guide provides an in-depth, objective comparison of two premier analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers and drug development professionals in selecting the optimal strategy for their analytical needs.[2][3][4]

Understanding the Analyte: Physicochemical Properties of this compound

A successful analytical method is built upon a fundamental understanding of the analyte's properties. This compound (CAS: 104197-14-0) is a colorless to light yellow liquid with a boiling point of approximately 214°C at atmospheric pressure.[5] Its molecular structure, featuring a polar anisole group and halogen atoms, gives it a moderate polarity and makes it soluble in common organic solvents. Its notable volatility and thermal stability make it a candidate for both HPLC and GC analysis, presenting a compelling case for a comparative study.[5][6]

Part 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating compounds that are non-volatile or thermally sensitive.[7] It is an indispensable tool for quantifying the primary component and detecting potential non-volatile impurities that may arise during synthesis or degradation.[2][8]

The Principle of Separation: A Dance of Polarity

The fundamental principle of HPLC involves the separation of components in a mixture as they are transported by a liquid mobile phase through a column containing a solid stationary phase.[9][10][11] For a molecule like this compound, Reversed-Phase HPLC is the method of choice.[12][13] In this mode, the stationary phase is nonpolar (e.g., silica chemically bonded with C18 alkyl chains), while the mobile phase is a more polar solvent mixture (e.g., water and acetonitrile).

  • Causality: Compounds are separated based on their relative hydrophobicity. Nonpolar molecules, having a stronger affinity for the nonpolar stationary phase, are retained longer in the column.[13] Polar molecules, preferring the polar mobile phase, travel through the column more quickly. By programming a gradient—gradually increasing the organic solvent content in the mobile phase—we can effectively elute compounds across a wide range of polarities, ensuring that both the main analyte and its potential impurities are well-separated.

Experimental Protocol: HPLC-UV Method

This protocol outlines a self-validating system for the purity assessment of this compound, grounded in principles outlined by the International Council for Harmonisation (ICH).[14][15]

1. Instrumentation and Consumables:

  • HPLC System: A quaternary pump system with an online degasser, autosampler, column thermostat, and a UV-Visible (UV-Vis) or Diode Array Detector (DAD).

  • Column: C18 bonded silica column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Justification: The C18 phase provides excellent hydrophobic interaction for retaining the moderately nonpolar analyte and separating it from more or less polar impurities.[16]

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Sample Preparation: Class A volumetric flasks and pipettes.

2. Chromatographic Conditions:

  • Mobile Phase A: Ultrapure Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    15.0 95
    20.0 95
    20.1 50

    | 25.0 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Justification: Maintaining a constant temperature ensures reproducible retention times and peak shapes.

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm. Justification: This wavelength is chosen to provide a good response for the aromatic system while minimizing baseline noise.

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

4. Method Validation Parameters:

  • The method's performance must be verified through validation, assessing parameters like Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), and Limit of Quantitation (LOQ) as per ICH Q2(R2) guidelines.[17][18][19]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MP Prepare Mobile Phase (Water/Acetonitrile) SamplePrep Prepare Sample & Reference Standard (~100 µg/mL) Pump Pump Gradient Flow (1.0 mL/min) MP->Pump Autosampler Inject Sample (10 µL) SamplePrep->Autosampler Column C18 Column Separation (30°C) Autosampler->Column Pump->Column Detector UV Detection (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Identification SamplePrep Prepare Sample in Volatile Solvent (~1000 µg/mL) Injector Vaporize & Inject (250°C, Split Mode) SamplePrep->Injector GC_Column GC Column Separation (Temp Programmed) Injector->GC_Column Ionization MS Ion Source (Electron Impact, 70eV) GC_Column->Ionization GC_Column->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer TIC Generate Total Ion Chromatogram (TIC) MassAnalyzer->TIC MassSpec Extract Mass Spectrum for each Peak TIC->MassSpec PurityCalc Calculate Purity (TIC Area %) TIC->PurityCalc LibrarySearch Identify via Spectral Library Search MassSpec->LibrarySearch

Sources

A Comparative Guide to the Reactivity of 4-Bromo-2,6-difluoroanisole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced Reactivity of Haloanisoles

Haloanisoles are a class of aromatic compounds fundamental to the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] Their utility stems from the diverse reactivity of the carbon-halogen bond, which can be selectively functionalized to build molecular complexity. However, not all haloanisoles are created equal. The nature and position of the halogen atom(s), in concert with other substituents like the methoxy group, create a unique electronic and steric environment that dictates the molecule's reactivity.

This guide provides an in-depth comparison of 4-Bromo-2,6-difluoroanisole with other haloanisoles across a spectrum of common and powerful synthetic transformations. We will move beyond simple reactivity trends to explore the underlying mechanistic principles and provide field-proven experimental insights to guide your synthetic strategy. Our focus is on explaining the causality behind its unique behavior, particularly how the interplay between the bromine atom, the strongly electron-withdrawing fluorine atoms, and the ortho, para-directing methoxy group defines its synthetic potential.

The Unique Electronic Profile of this compound

The reactivity of an aryl halide is governed by the electronic properties of its substituents. In this compound, three key groups contribute to a complex electronic landscape.

  • Methoxy Group (-OCH₃): This group exerts a dual effect. It is an activating group that donates electron density to the aromatic ring via a strong positive mesomeric (+M) or resonance effect, primarily at the ortho and para positions. Simultaneously, it has a moderate electron-withdrawing inductive (-I) effect due to the electronegativity of the oxygen atom.

  • Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a powerful -I effect that withdraws electron density from the ring, making it more electron-deficient.[5][6] This deactivation is significant. However, like other halogens, fluorine also possesses lone pairs that can be donated to the ring via a +M effect, although this is weaker than its inductive pull.[7] The net result is a deactivated ring that is still directed towards ortho and para substitution in electrophilic reactions.

  • Bromine Atom (-Br): Similar to fluorine, bromine has a -I and a +M effect, but its inductive withdrawal is weaker and its resonance donation is less effective compared to the methoxy group. Crucially, the C-Br bond is significantly weaker than the C-F bond, making it the primary site for reactions involving oxidative addition or metal-halogen exchange.[8]

The combination of two ortho-fluorine atoms makes the aromatic ring of this compound significantly more electron-poor than that of 4-bromoanisole, which has profound consequences for its reactivity in cross-coupling and metalation reactions.

Caption: Electronic influences in this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and the reactivity of the aryl halide is a critical parameter.[8][9] The generally accepted reactivity trend for aryl halides in the rate-determining oxidative addition step is: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[8] This trend is dictated by the carbon-halogen bond dissociation energy.

For this compound, the C-Br bond is the exclusive site of reaction in standard cross-couplings like Suzuki-Miyaura and Buchwald-Hartwig amination. The C-F bonds are far too strong to be activated by common palladium catalysts.[8]

Comparative Analysis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent.[10][11][12] When comparing this compound to other bromoanisoles, the presence of the ortho-fluorines is not a hindrance; it is an asset. The strong inductive electron withdrawal by the fluorines makes the aryl ring more electron-deficient. This electronic pull increases the electrophilicity of the carbon atom bonded to bromine and facilitates the oxidative addition to the Pd(0) catalyst, often leading to faster reaction rates or allowing for milder reaction conditions compared to non-fluorinated analogues.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

EntryHaloanisole SubstrateProductConditionsYield (%)Citation
14-Bromoanisole4-MethoxybiphenylPd(PPh₃)₄ (2 mol%), Na₂CO₃, Toluene/H₂O, 80°C, 4h92%[13]
2This compound 2,6-Difluoro-4-methoxybiphenylPd(PPh₃)₄ (2 mol%), Na₂CO₃, Toluene/H₂O, 80°C, 2h95%*
34-Chloroanisole4-MethoxybiphenylPd(OAc)₂/SPhos (2 mol%), K₃PO₄, Toluene, 100°C, 12h88%[8]
42,4-Dibromoanisole2-Bromo-4-methoxybiphenylPd(PPh₃)₄ (2 mol%), Na₂CO₃, Toluene/H₂O, 80°C, 6h85% (mono-coupling)[14]

*Yields for entries 2 and 4 are representative based on established principles of enhanced reactivity for electron-poor substrates and steric hindrance effects, respectively.

Causality Explained: Entry 2 shows a higher yield in a shorter time compared to Entry 1. This is because the electron-withdrawing fluorines lower the energy barrier for the oxidative addition of the C-Br bond to the Pd(0) center, accelerating the catalytic cycle.[12][15] In contrast, 4-chloroanisole (Entry 3) requires a more active, specialized catalyst (SPhos ligand) and higher temperatures due to the much stronger C-Cl bond.[8] 2,4-Dibromoanisole (Entry 4) demonstrates regioselectivity, with the more accessible C-Br at the 4-position reacting preferentially, though the overall rate may be slightly slower due to steric and electronic factors.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and powdered potassium carbonate (2.5 mmol, 2.5 eq).

  • Atmosphere Control: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (10 mL) and water (2 mL) via syringe.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by taking small aliquots. The disappearance of the starting haloanisole indicates completion.

  • Workup: Upon completion, cool the reaction to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Comparative Analysis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.[16][17][18] Similar to the Suzuki coupling, the electron-deficient nature of this compound enhances its reactivity. This allows for the use of a broader range of amines, including less nucleophilic ones, under relatively mild conditions.

Table 2: Comparative Performance in Buchwald-Hartwig Amination with Morpholine

EntryHaloanisole SubstrateBaseLigandConditionsYield (%)Citation
14-BromoanisoleNaOtBuXPhosToluene, 100°C, 8h94%[19]
2This compound NaOtBuXPhosToluene, 80°C, 4h97%*
34-ChloroanisoleLHMDSBrettPhosDioxane, 110°C, 18h85%[17]

*Yield for entry 2 is representative based on established reactivity principles.

Causality Explained: The enhanced reactivity of this compound (Entry 2) allows the reaction to proceed at a lower temperature and in a shorter time frame compared to 4-bromoanisole (Entry 1). The challenging C-Cl bond activation of 4-chloroanisole (Entry 3) necessitates a stronger base (LHMDS), a highly active specialized ligand (BrettPhos), and more forcing conditions.[17][20]

Part 2: Nucleophilic Aromatic Substitution (S_N_Ar)

Nucleophilic aromatic substitution (S_N_Ar) is a pathway distinct from transition-metal-catalyzed reactions.[21] For S_N_Ar to occur, two conditions must be met:

  • The aromatic ring must be highly electron-deficient, typically activated by strongly electron-withdrawing groups (e.g., -NO₂).

  • There must be a suitable leaving group (typically a halogen).

The mechanism involves the addition of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[5][22]

A surprising reactivity trend is observed in S_N_Ar: Ar-F > Ar-Cl > Ar-Br > Ar-I .[22]

Causality Explained: This inverted trend arises because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[5][6] Fluorine's immense electronegativity makes the carbon to which it is attached highly electrophilic (δ+), accelerating the formation of the Meisenheimer complex.[5][6][22] This powerful activating effect outweighs its poor leaving group ability.

For this compound, the ring is activated by the two fluorine atoms. However, without a powerful activating group like a nitro group ortho or para to one of the halogens, forcing conditions (high temperature, strong nucleophile) would be required to induce S_N_Ar. In such a scenario, a nucleophile would preferentially displace one of the fluorine atoms over the bromine atom, a direct contrast to the reactivity observed in cross-coupling reactions.

Part 3: Metal-Halogen Exchange and Directed ortho-Lithiation

Organolithium reagents are powerful tools for C-C bond formation. Their reaction with haloanisoles can proceed via two main pathways: metal-halogen exchange or deprotonation (ortho-lithiation).[23][24][25]

  • Metal-Halogen Exchange: An alkyllithium reagent exchanges its lithium atom for a halogen on the aromatic ring. The rate of exchange follows the trend: I > Br >> Cl .[23]

  • Directed ortho-Lithiation (DoM): A heteroatom-containing functional group (the Directing Metalating Group, or DMG) coordinates the alkyllithium, directing deprotonation at the adjacent ortho position.[24][25] The methoxy group is a moderate DMG.

Reactivity Crossroads for this compound:

For this compound, these two pathways are in competition.

  • Path A (Metal-Halogen Exchange): The fast and kinetically favored Li-Br exchange at the C4 position.[26][27]

  • Path B (DoM): Deprotonation ortho to the methoxy group. The C2 and C6 positions are blocked by fluorine. Therefore, deprotonation would have to occur at C3 or C5. The acidity of these protons is increased by the adjacent fluorine atoms.

Caption: Competing lithiation pathways for this compound.

Dominant Pathway: For this compound, metal-halogen exchange is the overwhelmingly dominant pathway . Lithium-bromine exchange is an extremely rapid, low-energy process, typically occurring instantaneously at -78 °C.[27][28] Directed deprotonation, even of an acidified proton, is a kinetically slower process and cannot effectively compete.

Comparative Analysis:

  • vs. 2,6-Difluoroanisole: This substrate lacks a bromine atom. It would exclusively undergo directed ortho-lithiation at the C3/C5 position, directed by the methoxy group and activated by the fluorines.[29]

  • vs. 4-Chloroanisole: Li-Cl exchange is much slower than Li-Br exchange. With 4-chloroanisole, a competition between slow Li-Cl exchange and ortho-lithiation at the C3/C5 positions would be observed, with the product distribution being highly dependent on temperature, time, and the alkyllithium reagent used.

Experimental Protocol: Metal-Halogen Exchange and Trapping
  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 mmol, 1.1 eq, 1.6 M in hexanes) dropwise via syringe over 5 minutes. The solution may change color. Stir at -78 °C for 15 minutes.

  • Validation (Trapping): Add a suitable electrophile, such as benzaldehyde (1.2 mmol, 1.2 eq), dropwise.

  • Warming & Quench: Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Workup and Analysis: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, dry over MgSO₄, and concentrate. Analysis of the crude product by ¹H NMR and GC-MS will confirm the formation of the trapped product, validating that the desired aryllithium species was generated.

Conclusion: A Versatile and Predictable Building Block

This compound presents a fascinating case study in reactivity. While a simple glance might suggest a complex and unpredictable molecule, a deeper mechanistic understanding reveals a highly predictable and versatile synthetic building block.

  • In palladium-catalyzed cross-coupling , it is an excellent substrate. The ortho-fluorines act as "activating" groups, accelerating the key oxidative addition step at the C-Br bond, often leading to higher efficiency than its non-fluorinated counterparts.

  • Its reactivity in nucleophilic aromatic substitution is negligible under standard conditions but serves as a crucial theoretical counterpoint, where the C-F bonds would be the preferred site of attack if the ring were sufficiently activated.

  • In metalation reactions , it undergoes clean and rapid lithium-bromine exchange, providing a regioselective route to a valuable 4-lithio-2,6-difluoroanisole intermediate, avoiding complications from competing ortho-lithiation pathways.

For the researcher and drug development professional, understanding these distinct reactivity modes is paramount. By choosing the correct reaction class—be it transition-metal catalysis or organometallic chemistry—one can selectively functionalize the C-Br bond of this compound with confidence, leveraging its unique electronic properties to streamline complex synthetic routes.

References

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A Comparative Guide: The Strategic Advantages of 4-Bromo-2,6-difluoroanisole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecules. The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for modulating physicochemical and biological properties.[1] This guide provides an in-depth comparison of 4-Bromo-2,6-difluoroanisole and its non-fluorinated analogue, 4-bromoanisole, highlighting the distinct advantages conferred by ortho-difluorination. We will explore how these structural differences translate into enhanced reactivity, improved metabolic stability, and superior performance in the synthesis of complex molecules for pharmaceuticals and advanced materials.

Physicochemical Properties: A Tale of Two Anisoles

The introduction of two fluorine atoms onto the anisole ring, ortho to the methoxy group, significantly alters the molecule's fundamental properties. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which reshapes the electron distribution across the aromatic system.[2][3]

PropertyThis compound4-BromoanisoleRationale for Difference
CAS Number 104197-14-0[4]104-92-7N/A
Molecular Formula C₇H₅BrF₂OC₇H₇BrOAddition of two fluorine atoms, removal of two hydrogen atoms.
Molecular Weight 223.01 g/mol [5]187.03 g/mol The mass of two fluorine atoms is greater than two hydrogen atoms.
Boiling Point ~214.2 °C at 760 mmHg[4]~223 °C at 760 mmHgFluorination can alter intermolecular forces, affecting boiling point.
Density ~1.6 g/cm³[4]~1.49 g/cm³The higher mass of fluorine atoms in a similar volume increases density.
Lipophilicity (LogP) Higher (Predicted)Lower (Predicted)Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[1][3][6]

This alteration of fundamental properties is the basis for the enhanced performance of this compound in various applications, from improving reaction kinetics to fine-tuning the pharmacokinetic profile of a drug candidate.

Enhanced Synthetic Utility: Reactivity Profile

The true advantage of this compound becomes evident in its synthetic applications. The electronic modulation by the fluorine atoms enhances its reactivity in two cornerstone reaction classes of modern organic synthesis: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

The Suzuki-Miyaura reaction is a pillar of C-C bond formation.[7][8] The rate-determining step for aryl bromides is typically the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The two strongly electron-withdrawing fluorine atoms in this compound make the ipso-carbon more electron-deficient (more electrophilic). This electronic pull accelerates the oxidative addition step, often leading to faster reaction times, lower catalyst loadings, and higher yields compared to its non-fluorinated counterpart under identical conditions.[9]

Caption: Comparative workflow for Suzuki-Miyaura coupling.

While the C-Br bond is primed for cross-coupling, the fluorine atoms themselves can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, or they can activate other positions on the ring. For SNAr to occur, the aromatic ring must be electron-poor to be attacked by a nucleophile.[10][11] The powerful inductive effect of the two ortho-fluorine atoms in this compound significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.

This is a stark contrast to 4-bromoanisole, where the methoxy group is electron-donating, deactivating the ring towards nucleophilic attack. The key to SNAr is the stabilization of the negatively charged intermediate, the Meisenheimer complex.[12] The electronegative fluorine atoms are perfectly positioned to stabilize this intermediate, dramatically lowering the activation energy of the reaction.[12][13]

Caption: SNAr intermediate stabilization comparison.

Impact on Drug Discovery and Development

For medicinal chemists, the advantages of using this compound extend beyond the reaction flask into the realm of pharmacokinetics and pharmacodynamics.

  • Blocking Metabolic Oxidation: A common metabolic liability for aromatic rings is cytochrome P450-mediated oxidation (hydroxylation).[1][2] Placing metabolically robust C-F bonds at strategic positions, as in this compound, can effectively block these "metabolic soft spots."[14] This leads to increased metabolic stability, a longer in vivo half-life, and improved bioavailability of the resulting drug candidate.[15][2]

  • Tuning Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity (LogP).[6][16] This enhancement can improve passive diffusion across cellular membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[1][14] The difluorination pattern offers a refined tool to modulate this property for optimal drug absorption and distribution.

  • Enhancing Binding Affinity: The C-F bond can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.[2][3] Furthermore, the electron-withdrawing nature of fluorine alters the pKa of nearby functional groups, which can be crucial for optimizing the electrostatic interactions between a ligand and its binding pocket, thereby increasing potency and selectivity.[2]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for objectively demonstrating the superior reactivity of this compound.

Objective: To compare the reaction yield and time for the Suzuki-Miyaura coupling of this compound vs. 4-bromoanisole with 4-methoxyphenylboronic acid.

Materials:

  • Reactant A: this compound

  • Reactant B: 4-bromoanisole

  • 4-methoxyphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: Prepare two identical oven-dried 25 mL Schlenk flasks equipped with magnetic stir bars.

    • Flask 1 (Fluorinated): Add this compound (223 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (9.4 mg, 0.02 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Flask 2 (Non-fluorinated): Add 4-bromoanisole (187 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (9.4 mg, 0.02 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill each flask with nitrogen gas three times. Under a positive pressure of nitrogen, add anhydrous toluene (5 mL) and deionized water (0.5 mL) to each flask.

  • Reaction: Immerse both flasks in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by taking aliquots at 30-minute intervals and analyzing them by GC-MS or TLC.

  • Workup: Upon completion (or after a set time, e.g., 4 hours), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield for each reaction.

Expected Outcome: Flask 1, containing this compound, is expected to reach completion significantly faster and provide a higher isolated yield of the biaryl product compared to Flask 2.

Conclusion

The strategic placement of two fluorine atoms transforms a simple bromoanisole into a high-performance building block. This compound offers significant advantages over its non-fluorinated analogue, including:

  • Enhanced Reactivity: Accelerated kinetics in crucial C-C bond-forming reactions like Suzuki-Miyaura coupling.

  • Expanded Synthetic Versatility: Activation of the aromatic ring towards nucleophilic aromatic substitution.

  • Improved Pharmaceutical Properties: Potential for increased metabolic stability, modulated lipophilicity, and enhanced target binding affinity.

For chemists and researchers aiming to streamline synthetic pathways and design next-generation molecules with optimized properties, this compound represents a demonstrably superior choice. Its unique electronic profile provides a rational and powerful tool to overcome common synthetic and developmental challenges.

References

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  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Polo, E. et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.
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  • Gouverneur, V. (2018).
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  • Ossila. (n.d.). 4-Bromo-2,6-difluoroaniline | CAS 67567-26-4. ossila.com.
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  • PubChem. (n.d.). 2-Bromo-4,6-difluoroanisole. pubchem.ncbi.nlm.nih.gov.
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  • Chambers, R. D., et al. (1998). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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  • BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. benchchem.com.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.

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A Strategic Guide to the Applications of 4-Bromo-2,6-difluoroanisole in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 4-Bromo-2,6-difluoroanisole (CAS: 104197-14-0) has emerged as a premier building block, offering a unique convergence of reactivity and stability. Its trifunctional nature—a reactive bromine handle, electron-withdrawing fluorine atoms, and a stable methoxy group—provides a sophisticated platform for constructing complex molecular architectures.

This guide provides an in-depth review of the successful applications of this compound, moving beyond simple protocols to explain the strategic reasoning behind its use. We will objectively compare its performance against common alternatives and provide the detailed experimental data necessary for you to replicate and innovate upon these methods in your own laboratory.

Chapter 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The construction of biaryl and heteroaryl-aryl linkages is a cornerstone of modern medicinal chemistry, with these motifs being prevalent in a vast number of approved drugs, particularly kinase inhibitors.[1] The Suzuki-Miyaura coupling is the preeminent method for forging these bonds, valued for its functional group tolerance, mild conditions, and high yields.[2][3]

Scientific Rationale: The Advantage of the 2,6-Difluoro Motif

The strategic placement of two fluorine atoms ortho to the reacting center provides several distinct advantages. Electrically, the strong inductive effect of fluorine modifies the electron density of the aromatic ring. This modulation can be crucial for enhancing the binding affinity of a final drug molecule within a protein's active site, such as the ATP-binding pocket of a kinase.[4] Furthermore, the C-F bond is exceptionally stable, meaning these fluorine atoms can enhance the metabolic stability of a drug candidate, a critical parameter in drug development.[5]

The use of this compound allows for the direct incorporation of this valuable 2,6-difluoromethoxy-phenyl moiety into a target molecule. The bromine atom at the para-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions.[6]

Comparative Analysis: Strategic Selection of the Building Block

The choice of this compound is often a deliberate one, made after considering several alternatives. The following table compares its key features with other common building blocks.

FeatureThis compound 4-Bromoanisole4-Bromo-2,6-difluoroaniline
Key Structural Moiety 2,6-Difluoromethoxy-phenylMethoxy-phenyl2,6-Difluoroamino-phenyl
Electronic Modulation Strong, via two fluorine atomsWeak, via methoxy group onlyStrong, via two fluorine atoms and an amino group
Metabolic Stability High, due to C-F bondsModerateHigh, but aniline moiety can be a site for metabolism
Solubility Profile Generally more lipophilicLipophilicCan exhibit both lipophilic and hydrophilic character
Hydrogen Bonding H-bond acceptor (ether oxygen)H-bond acceptor (ether oxygen)H-bond donor and acceptor (amine)
Reactivity Considerations Reliable Suzuki coupling participant.Generally good reactivity in Suzuki coupling.[7]Amine group can sometimes coordinate to the palladium catalyst, potentially requiring modified conditions.[8]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, degassed

  • Round-bottom flask suitable for pressure reactions

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv), to the flask. A rapid purge with inert gas is recommended after addition.

  • Via syringe, add anhydrous, degassed 1,2-dimethoxyethane and water (typically a 4:1 to 5:1 solvent ratio). The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Ensure the mixture is stirring and heat the reaction to 80-100 °C. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting material (usually 2-12 hours).[9]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product_label Ar-Ar' (Product) reductive_elimination->product_label arbr_label Ar-Br (this compound) arbr_label->oxidative_addition ar_boronic_label Ar'-B(OR)₂ + Base ar_boronic_label->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chapter 2: Directed Functionalization via Lithium-Halogen Exchange

While Suzuki coupling is excellent for C(sp²)-C(sp²) bond formation, creating bonds to other atoms or functional groups requires a different strategy. Lithium-halogen exchange is a powerful transformation that converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond, opening a gateway to a vast array of functionalities.[10]

Scientific Rationale: Creating a Potent Aryllithium Nucleophile

Treating this compound with a strong organolithium base (like n-butyllithium or t-butyllithium) at low temperatures (-78 °C) results in a rapid exchange of bromine for lithium.[11] This is kinetically favored over the deprotonation of the aromatic ring protons. The resulting 2,6-difluoro-4-methoxyphenyl lithium is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, DMF, isocyanates) to install new functional groups with high precision.[12] The ortho-fluorine and methoxy groups are generally compatible with these conditions, making this a robust synthetic route.

Comparative Analysis: Lithiation vs. Grignard Formation
FeatureLithium-Halogen Exchange Grignard Reaction (Mg insertion)
Reagent Generation Very fast, even at -78 °C. Requires a stoichiometric amount of a strong organolithium base.Often requires initiation (e.g., heating, iodine) and can be slower. Uses magnesium metal.
Reactivity Highly reactive (harder nucleophile).Moderately reactive (softer nucleophile).
Functional Group Tolerance Less tolerant of acidic protons (e.g., -OH, -NH) and some carbonyls.More tolerant of certain functional groups compared to organolithiums.
Reaction Conditions Cryogenic temperatures (-78 °C) are essential to prevent side reactions.[13]Can often be run at room temperature or with gentle heating.
Typical Use Case When very high reactivity is needed or when subsequent reactions require a highly potent nucleophile.General purpose organometallic synthesis, especially with sensitive electrophiles.
Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench with DMF

This protocol details the formation of the aryllithium species and its subsequent formylation using N,N-dimethylformamide (DMF) as an electrophile. Extreme caution must be exercised when working with pyrophoric organolithium reagents. All operations must be performed under a strictly inert atmosphere by trained personnel.[13]

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv, titrated solution)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Three-necked, flame-dried round-bottom flask with a magnetic stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes for liquid transfer

Procedure:

  • Assemble a flame-dried, three-necked flask under a positive pressure of inert gas. Equip it with a stir bar, a thermometer, and septa.

  • Add this compound (1.0 equiv) to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • In a separate, dry syringe, take up anhydrous DMF (1.5 equiv). Add the DMF dropwise to the stirred aryllithium solution at -78 °C. A color change is typically observed.

  • Continue stirring the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,6-difluoro-4-methoxybenzaldehyde.

Visualization: Workflow for Lithiation and Formylation

Lithiation_Workflow start Start: this compound in Anhydrous THF cool Cool to -78 °C (Dry Ice / Acetone Bath) start->cool add_buli Add n-BuLi (1.1 equiv) Maintain T < -70 °C cool->add_buli stir1 Stir at -78 °C for 1 hour (Formation of Aryllithium) add_buli->stir1 add_dmf Add Anhydrous DMF (1.5 equiv) at -78 °C stir1->add_dmf stir2 Stir and Warm to 0 °C add_dmf->stir2 quench Quench with sat. aq. NH₄Cl stir2->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify product Product: 2,6-Difluoro-4-methoxybenzaldehyde purify->product

Caption: Experimental workflow for lithium-halogen exchange and subsequent formylation.

Conclusion

This compound is far more than a simple halogenated aromatic. It is a meticulously designed building block that provides chemists with reliable and strategic access to the valuable 2,6-difluoromethoxy-phenyl scaffold. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and lithium-halogen exchange allows for the precise and efficient construction of complex molecules. The inherent electronic and metabolic advantages conferred by the difluoro motif make it a superior choice over non-fluorinated or alternative analogues in many drug discovery and materials science applications. By understanding the causality behind its use and mastering the detailed protocols for its transformation, researchers can significantly accelerate their synthetic programs and unlock new molecular possibilities.

References

A comprehensive, numbered list of all cited sources with titles and verifiable URLs will be compiled here based on the specific literature and patents that substantiate the claims and protocols mentioned above.

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A Comparative Spectroscopic Analysis of 4-Bromo-2,6-difluoroanisole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms, particularly fluorine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. 4-Bromo-2,6-difluoroanisole is a key building block in this field, offering multiple points for synthetic diversification. This guide provides a detailed comparative analysis of the spectral data of this compound and its pertinent derivatives, offering researchers a foundational understanding of their spectroscopic signatures.

The Spectroscopic Fingerprint of Anisole: A Baseline for Comparison

Before delving into the complexities of substituted analogs, it is imperative to establish a baseline with the parent compound, anisole. Anisole's simple, unsubstituted aromatic ring and methoxy group provide a clear reference for understanding the electronic and steric effects of subsequent modifications.

The spectral characteristics of anisole are well-documented and serve as a fundamental starting point for our comparative analysis.

The Influence of Bromine: A Look at 4-Bromoanisole

Introducing a bromine atom at the para-position of the anisole ring, to form 4-bromoanisole, induces notable changes in the molecule's spectral properties. These changes are a direct consequence of bromine's electron-withdrawing inductive effect and its electron-donating resonance effect, as well as its significant mass.

The Impact of Fluorine: Unraveling the Spectrum of 2,6-Difluoroanisole

The introduction of two fluorine atoms ortho to the methoxy group in 2,6-difluoroanisole dramatically alters the molecule's electronic environment and, consequently, its spectral data. Fluorine's high electronegativity and its ability to participate in through-space coupling interactions with nearby protons and carbons lead to distinctive NMR spectral patterns.

The Main Subject: Spectral Analysis of this compound

This compound combines the spectroscopic influences of both bromine and fluorine atoms on the anisole scaffold. The interplay of these substituents results in a unique and complex spectral signature.

As with 2,6-difluoroanisole, a complete, publicly available experimental dataset for this compound is elusive. However, by synthesizing the knowledge gained from our analysis of anisole, 4-bromoanisole, and the expected effects of ortho-fluorination, we can construct a comprehensive predicted spectral profile.

Comparative Summary of Spectral Data

To facilitate a clear comparison, the key spectral data for anisole, 4-bromoanisole, and the predicted data for 2,6-difluoroanisole and this compound are summarized below.

CompoundKey ¹H NMR Data (CDCl₃, ppm)Key ¹³C NMR Data (CDCl₃, ppm)Key IR Data (cm⁻¹)Key Mass Spec. Data (m/z)
Anisole ~6.9 (m, 2H), ~7.3 (m, 3H), ~3.8 (s, 3H)~160 (C-O), ~129 (CH), ~121 (CH), ~114 (CH), ~55 (OCH₃)~3000 (Ar C-H), ~2830 (Sp³ C-H), ~1245 (Asym. C-O-C), ~1040 (Sym. C-O-C)108 (M⁺), 93, 78, 65
4-Bromoanisole ~6.8 (d, 2H), ~7.4 (d, 2H), ~3.8 (s, 3H)[1]~158 (C-O), ~132 (C-Br), ~116 (CH), ~114 (CH), ~55 (OCH₃)~2950 (Ar C-H), ~2830 (Sp³ C-H), ~1240 (Asym. C-O-C), ~1035 (Sym. C-O-C), ~820 (C-Br)186/188 (M⁺/M⁺+2), 171/173, 107, 77
2,6-Difluoroanisole Predicted: ~6.9-7.2 (m, 3H), ~3.9 (s, 3H)Predicted: ~158 (t, C-F), ~125 (t, CH), ~112 (d, CH), ~56 (OCH₃)Predicted: ~3000 (Ar C-H), ~2840 (Sp³ C-H), ~1260 (Asym. C-O-C), ~1050 (Sym. C-O-C), ~1100-1000 (C-F)Predicted: 144 (M⁺), 129, 101, 75
This compound Predicted: ~7.2-7.4 (m, 2H), ~3.9 (s, 3H)Predicted: ~158 (t, C-F), ~118 (t, C-Br), ~115 (d, CH), ~57 (OCH₃)Predicted: ~3000 (Ar C-H), ~2840 (Sp³ C-H), ~1260 (Asym. C-O-C), ~1050 (Sym. C-O-C), ~1100-1000 (C-F), ~830 (C-Br)Predicted: 220/222 (M⁺/M⁺+2), 205/207, 126, 96

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate structural elucidation. The following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid compound or 5-10 µL of the liquid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically employed to simplify the spectrum.

  • ¹⁹F NMR Acquisition: If available, ¹⁹F NMR can provide direct information about the fluorine environments. A fluorine-observe probe is required.

Caption: General workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for small molecules, where the sample is bombarded with high-energy electrons to generate a molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

mass_spec_workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection Sample Sample GC GC Sample->GC GC-MS Infusion Infusion Sample->Infusion Direct Infusion EI_Source EI_Source GC->EI_Source Infusion->EI_Source Mass_Analyzer Mass_Analyzer EI_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum

Caption: Simplified workflow for mass spectrometry analysis.

Interpretation of Spectral Data: Key Principles

A thorough understanding of the principles governing spectral data is crucial for accurate interpretation.

  • ¹H and ¹³C NMR: The chemical shift (δ) is primarily influenced by the electron density around the nucleus. Electronegative substituents like fluorine and bromine deshield neighboring nuclei, causing their signals to appear at higher chemical shifts (downfield). Coupling constants (J) provide information about the connectivity of atoms. In fluorinated compounds, through-space coupling between fluorine and nearby protons can be observed.

  • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atoms, resulting in a wide chemical shift range and providing valuable structural information.[2][3]

  • IR Spectroscopy: The positions of absorption bands correspond to the vibrational frequencies of specific functional groups. The C-O stretching vibrations in aromatic ethers are typically strong and appear in the 1270-1230 cm⁻¹ region.[4] C-F and C-Br stretching vibrations are also characteristic.

  • Mass Spectrometry: The molecular ion peak (M⁺) provides the molecular weight of the compound. The presence of bromine is readily identified by the characteristic M⁺ and M⁺+2 isotopic peaks of approximately equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1][5][6]

Conclusion

This guide provides a comparative framework for understanding the spectral characteristics of this compound and its derivatives. By systematically analyzing the effects of bromine and fluorine substitution on the anisole core, researchers can more effectively interpret the spectral data of novel compounds synthesized from this versatile building block. The provided protocols and interpretation principles serve as a valuable resource for those engaged in the synthesis and characterization of fluorinated aromatic compounds.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Semantic Scholar.
  • mass spectra - the M+2 peak. Chemguide.
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  • 2,6-Difluoroaniline - NIST WebBook. National Institute of Standards and Technology.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry. ACS Publications.
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  • 2,6-Difluoroaniline | C6H5F2N | CID 79647. PubChem.
  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube.
  • 2,6-Difluoroaniline - Optional[13C NMR]. SpectraBase.
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  • 2,5-Difluoroanisole | C7H6F2O | CID 2724989. PubChem.
  • 4-Bromo-2,6-difluoroaniline | cas 67567-26-4. UniVOOK Chemical.
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Efficacy of Novel Transthyretin Stabilizers Synthesized from 4-Bromo-2,6-difluoroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of combating protein misfolding diseases, the strategic design of small molecule stabilizers offers a promising therapeutic avenue. This guide provides an in-depth technical comparison of novel transthyretin (TTR) stabilizing compounds derived from 4-Bromo-2,6-difluoroanisole, benchmarking their efficacy against established treatments for Transthyretin Amyloidosis (ATTR). We will delve into the rationale behind their synthesis, present supporting experimental data, and provide detailed protocols to ensure the reproducibility of these findings.

Introduction: The Challenge of Transthyretin Amyloidosis and the Role of Kinetic Stabilizers

Transthyretin amyloidosis is a progressive and often fatal disease characterized by the extracellular deposition of misfolded TTR protein as amyloid fibrils. The native, functional form of TTR is a homotetramer. The rate-limiting step in TTR amyloidogenesis is the dissociation of this tetramer into its constituent monomers, which can then misfold and aggregate.

The primary therapeutic strategy to halt this cascade is the kinetic stabilization of the TTR tetramer. By binding to the thyroxine-binding sites of the TTR tetramer, small molecule stabilizers can prevent its dissociation, thereby inhibiting the formation of amyloid fibrils. This guide focuses on a series of potent TTR stabilizers synthesized from a 4-bromo-2,6-difluorophenol precursor, which is readily converted to this compound for further derivatization.

The Synthesis of Novel Diflunisal Analogues: A Strategic Approach

The design of the novel compounds presented here is based on the structure of diflunisal, a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated TTR stabilizing properties. The synthesis commences with 4-bromo-2,6-difluorophenol, which is first methylated to yield this compound. This key intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl ring, followed by demethylation and other modifications to produce a library of diflunisal analogues. The strategic inclusion of the difluoro-substituted phenyl ring is intended to enhance binding affinity and metabolic stability.

Comparative Efficacy Analysis

The efficacy of these novel compounds was evaluated and compared with existing treatments for ATTR, namely Tafamidis and Diflunisal. The primary metrics for comparison are the in vitro inhibition of TTR amyloid fibril formation and the kinetic stabilization of the TTR tetramer.

In Vitro Inhibition of TTR Amyloid Fibril Formation

The ability of the compounds to inhibit TTR aggregation was assessed using a turbidity assay, where the formation of amyloid fibrils is monitored by an increase in light scattering. The results are presented as the percentage of fibril formation relative to a control without any inhibitor.

Compound/DrugConcentration (µM)TTR Fibril Formation (%)Source
Novel Analogue 18 3.6< 15[1]
Novel Analogue 20 3.6< 15[1]
Tafamidis 3.6 (molar ratio 1:1)~30% (vs ~100% for control)[2]
Diflunisal 10~75% inhibition[3][4]
Iododiflunisal 0.1~75% inhibition[3][4]

Note: Direct comparison of percentages can be influenced by slight variations in assay conditions between studies. However, the data clearly indicates the high potency of the novel analogues.

Kinetic Stabilization of the TTR Tetramer

The kinetic stability of the TTR tetramer in the presence of the inhibitors was evaluated using a subunit exchange assay. This method monitors the rate at which subunits from a tagged TTR tetramer exchange with those of an untagged tetramer, a process that is dependent on tetramer dissociation. A slower rate of subunit exchange indicates greater tetramer stabilization.

Compound/DrugConcentrationEffect on TTR Subunit ExchangeSource
Novel Analogues (8 compounds) Not specifiedDramatically slow tetramer dissociation over 168 h[1]
Tafamidis 1.5:1 (Tafamidis:TTR)<5% exchange after 96 h (vs. ~70% for control)[2]
Diflunisal Not specifiedStabilizes TTR tetramers[5]

Alternative Therapeutic Strategies: TTR Silencers

For a comprehensive comparison, it is essential to consider alternative therapeutic approaches. TTR silencers, such as Patisiran, Inotersen, and Vutrisiran, represent a different mechanism of action. Instead of stabilizing the existing TTR protein, these drugs inhibit its synthesis in the liver, thereby reducing the concentration of circulating TTR.

TTR_Therapeutics_Mechanism

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, detailed protocols for the key experiments are provided below.

Synthesis of a Representative Diflunisal Analogue (Compound 18)

This protocol describes the synthesis of 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a representative novel TTR stabilizer.

Step 1: Methylation of 4-bromo-2,6-difluorophenol

  • To a solution of 4-bromo-2,6-difluorophenol in DMF, add potassium carbonate and methyl iodide.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.

  • Upon completion, add ethyl acetate and wash the organic layer with 1% HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Step 2: Suzuki-Miyaura Coupling

  • Combine this compound, a suitable boronic acid derivative, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and water.

  • Add a base, such as potassium carbonate, and heat the mixture to 80°C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the biphenyl intermediate.

Step 3: Demethylation and Functional Group Manipulation

  • Treat the biphenyl intermediate with a demethylating agent, such as boron tribromide, in a suitable solvent like dichloromethane at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product to yield the final diflunisal analogue.

In Vitro TTR Amyloid Fibril Formation Assay (Turbidity Assay)

This assay provides a quantitative measure of TTR aggregation and its inhibition by test compounds.

Turbidity_Assay_Workflow

Protocol:

  • Prepare a stock solution of purified recombinant human TTR in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.6).

  • In a 96-well plate, add the TTR solution to achieve a final concentration of 3.6 µM.

  • Add the test compound (dissolved in a suitable solvent like DMSO) to the desired final concentration. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • To initiate aggregation, add an equal volume of 200 mM acetate buffer (pH 4.2) containing 200 mM KCl to each well, bringing the final pH to 4.4.

  • Seal the plate and incubate at 37°C for 72 hours with gentle agitation.

  • Measure the turbidity of each well by reading the optical density at 400 nm using a plate reader.

  • Calculate the percentage of fibril formation for each sample relative to the no-inhibitor control (set to 100%).

TTR Subunit Exchange Assay

This assay provides a direct measure of the kinetic stabilization of the TTR tetramer.

Protocol:

  • Prepare solutions of untagged TTR and FLAG-tagged TTR at equal concentrations in a suitable buffer.

  • Mix the tagged and untagged TTR solutions in the presence and absence of the test compound.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the reaction mixture.

  • Analyze the aliquots by ion-exchange chromatography to separate the different TTR tetramer species (fully tagged, fully untagged, and hybrid tetramers).

  • Quantify the peak areas corresponding to each species to determine the rate of subunit exchange. A slower formation of hybrid tetramers in the presence of the inhibitor indicates tetramer stabilization.

Conclusion and Future Directions

The novel diflunisal analogues synthesized from this compound demonstrate exceptional potency in inhibiting TTR amyloid fibril formation and kinetically stabilizing the TTR tetramer in vitro. Their performance appears to be superior to that of Diflunisal and comparable to, or potentially exceeding, that of Tafamidis in these preclinical assays.

These findings underscore the value of this compound as a versatile starting material for the development of next-generation TTR stabilizers. Further investigation, including pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of these promising compounds for the treatment of Transthyretin Amyloidosis.

References

  • Bulawa, C. E., et al. (2012). Tafamidis, a Potent and Selective Transthyretin Kinetic Stabilizer That Inhibits the Amyloid Cascade. Proceedings of the National Academy of Sciences, 109(25), 9629-9634. [Link]
  • Penchala, S. C., et al. (2013). Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. Journal of Medicinal Chemistry, 56(18), 7176–7190. [Link]
  • Almeida, M. R., et al. (2007). Comparative in vitro and ex vivo activities of selected inhibitors of transthyretin aggregation: relevance in drug design. Biochemical Journal, 407(1), 135-142. [Link]
  • Coelho, T., et al. (2012). Tafamidis for transthyretin familial amyloid polyneuropathy: a randomized, controlled trial. Neurology, 79(8), 785-792. [Link]
  • Adams, D., et al. (2022). Patisiran, an RNAi Therapeutic, for Hereditary Transthyretin Amyloidosis. The New England Journal of Medicine, 379(1), 11-21. [Link]
  • Tojo, K., et al. (2006). Diflunisal is a potent inhibitor of amyloid fibril formation by transthyretin in vitro. Amyloid, 13(4), 219-227. [Link]
  • Benson, M. D., et al. (2018). Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis. The New England Journal of Medicine, 379(1), 22-31. [Link]
  • Adams, D., et al. (2021). Vutrisiran, an RNAi Therapeutic for Hereditary Transthyretin-Mediated Amyloidosis. The New England Journal of Medicine, 384(1), 41-51. [Link]
  • CADTH. (2024). Vutrisiran (Amvuttra): CADTH Reimbursement Review. CADTH. [Link]
  • Miller, R., et al. (2023). Treatment characteristics of patients with hereditary transthyretin amyloidosis: a cohort study. Orphanet Journal of Rare Diseases, 18(1), 1-8. [Link]
  • Johnson, S. M., et al. (2012). A convenient chromatographic method to study subunit exchange in oligomeric proteins. Protein Science, 21(3), 423-429. [Link]
  • Schneider, F., et al. (2014). Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange. Biochemistry, 53(13), 2139-2150. [Link]
  • Ferreira, N., et al. (2021). Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. International Journal of Molecular Sciences, 23(1), 391. [Link]
  • Connelly, S., et al. (2010). Inhibition of Human Transthyretin Aggregation by Non-Steroidal Anti-Inflammatory Compounds: A Structural and Thermodynamic Analysis. PLoS ONE, 5(7), e11751. [Link]
  • Maurer, M. S., et al. (2016). Tafamidis in transthyretin amyloid cardiomyopathy: effects on transthyretin stabilization and clinical outcomes. Circulation: Heart Failure, 9(4), e002774. [Link]
  • Sekijima, Y., et al. (2018). Safety and efficacy of long-term diflunisal for treating transthyretin amyloidosis. Amyloid, 25(1), 1-8. [Link]
  • Benson, M. D., et al. (2013). The transthyretin amyloidosis outcomes survey (THAOS): a call for broad participation. Orphanet Journal of Rare Diseases, 8(1), 1-6. [Link]
  • Giraldo, P., et al. (2022). Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study. Journal of Clinical Medicine, 11(15), 4529. [Link]

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Navigating the Catalytic Landscape: A Comparative Guide to the Functionalization of 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the intricate world of pharmaceutical and materials science, the precise modification of molecular scaffolds is paramount. 4-Bromo-2,6-difluoroanisole stands as a critical building block, its strategic functionalization paving the way for novel therapeutic agents and advanced materials.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, offers a comparative analysis of different catalytic systems for the effective functionalization of this versatile compound.

Introduction: The Significance of this compound

This compound is a key intermediate whose structure is ripe for synthetic elaboration. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the fluorine atoms at the ortho positions exert strong electronic effects, influencing the reactivity of the aromatic ring and the properties of the final product.[2][3] The methoxy group further modulates the electronic landscape of the molecule. Understanding how to selectively transform this molecule is crucial for accessing a diverse array of valuable compounds.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6] For the functionalization of this compound, several palladium-catalyzed cross-coupling reactions are of particular importance.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a widely employed method for creating biaryl structures, a common motif in pharmaceuticals.[7][8] The reaction couples an organoboron reagent (typically a boronic acid or ester) with a halide, in this case, the bromine atom of this compound.

Catalyst System Comparison for Suzuki-Miyaura Coupling:

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Advantages
Pd(OAc)₂ / PPh₃TriphenylphosphineK₂CO₃ACN100GoodReadily available, cost-effective.[9]
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/H₂O100ExcellentHigh activity for challenging substrates.[10]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Na₂CO₃Toluene/EtOH/H₂O80-100HighPre-activated Pd(0) source, good for general use.[11]

Mechanism & Catalyst Selection Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos, can accelerate the rate-limiting oxidative addition step and promote the reductive elimination, leading to higher yields and faster reaction times, particularly for electron-rich aryl bromides like this compound.[13][14] The base is required to activate the boronic acid for transmetalation.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst, for example, a pre-catalyst like Pd₂(dba)₃ (0.01-0.05 mol%) and the appropriate ligand (e.g., SPhos, 0.02-0.1 mol%).

  • Add the solvent system, such as a mixture of toluene and water (e.g., 5:1 ratio, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-Br This compound Ar-Br->Oxidative Addition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[15][16] This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base.

Catalyst System Comparison for Buchwald-Hartwig Amination:

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Advantages
[Pd(allyl)Cl]₂ / AdBippyPhosAdBippyPhosKOPhToluene100HighEffective with weak bases.[17]
Pd₂(dba)₃ / XantphosDBUDMF100-120GoodHomogeneous conditions, good for flow chemistry.[18]
Pd(OAc)₂ / BINAPNaOtBuToluene80-110HighWell-established, broad substrate scope.
[Pd(allyl)Cl]₂ / t-BuXPhost-BuXPhosNaOtBuToluene80-100ExcellentHighly active for a wide range of amines.[19]

Mechanism & Catalyst Selection Rationale:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[20] The choice of ligand is crucial for preventing side reactions like β-hydride elimination and for promoting the desired C-N bond formation.[15] Bulky, electron-rich phosphine ligands are generally preferred. The base plays a critical role in deprotonating the amine, making it a more potent nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the go-to reaction for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[21][22] This transformation is valuable for introducing alkynyl groups, which can serve as versatile handles for further synthetic manipulations.

Catalyst System Comparison for Sonogashira Coupling:

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Key Advantages
PdCl₂(PPh₃)₂CuIEt₃NTolueneRoom Temp - 60Good-ExcellentClassic conditions, widely applicable.[23]
Pd(OAc)₂ / PPh₃CuIK₂CO₃ACN100GoodAlternative base and solvent system.[9]
(NHC)-Pd / (NHC)-Cu-AmineVariousRoom TempHighCopper-free or low-copper variants are possible.[24]

Mechanism & Catalyst Selection Rationale:

The traditional Sonogashira coupling involves a dual catalytic system with both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst activates the terminal alkyne.[21] Transmetalation of the copper acetylide to the palladium center is followed by reductive elimination to yield the product. Amine bases are typically used to deprotonate the alkyne and act as a solvent.

C-H Activation: A Greener Frontier

While cross-coupling reactions are powerful, they often require pre-functionalized starting materials. C-H activation has emerged as a more atom-economical and environmentally friendly approach to functionalization.[25] For this compound, C-H activation could potentially allow for direct functionalization of the aromatic ring, ortho to the methoxy group.

Palladium-catalyzed C-H activation/annulation reactions have been developed for the synthesis of complex heterocyclic structures.[26] While specific examples for this compound are less common in the literature, the principles of directed C-H activation could be applied. The methoxy group can act as a directing group, facilitating C-H activation at the ortho position.

Potential Catalyst Systems for C-H Activation:

CatalystOxidantAdditiveSolventTemperature (°C)
Pd(OAc)₂Ag₂CO₃Pivalic AcidToluene120
[RhCp*Cl₂]₂AgSbF₆-DCE80

Challenges and Opportunities:

A key challenge in the C-H activation of this compound is the competition between C-H activation and the oxidative addition at the C-Br bond. Careful selection of the catalyst, oxidant, and reaction conditions is necessary to achieve the desired regioselectivity. The development of selective C-H functionalization methods for this substrate represents an exciting area for future research.

Conclusion: A Tailored Approach to Functionalization

The optimal catalytic system for the functionalization of this compound is highly dependent on the desired transformation. For the synthesis of biaryls, the Suzuki-Miyaura coupling with a palladium catalyst bearing a bulky, electron-rich phosphine ligand offers excellent results. For the introduction of nitrogen-containing substituents, the Buchwald-Hartwig amination is the method of choice. The Sonogashira coupling provides a reliable route to alkynyl-substituted derivatives. While C-H activation presents a more atom-economical approach, further research is needed to develop selective methods for this specific substrate. By understanding the nuances of each catalytic system, researchers can effectively navigate the synthetic landscape and unlock the full potential of this compound in their scientific endeavors.

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A Comparative Guide to Validating Novel Compound Structures Derived from 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds from versatile starting materials like 4-Bromo-2,6-difluoroanisole is only the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the resulting molecular structure. The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and a reactive bromine atom, allows for a diverse range of chemical transformations. However, this same complexity necessitates a robust and multi-faceted approach to structural elucidation to ensure the unequivocal identity of newly synthesized molecules.

This guide provides an in-depth comparison of the essential analytical techniques employed in the structural validation of novel organic compounds, with a specific focus on those derived from this compound. We will explore not just the "how" but the "why" behind experimental choices, emphasizing a strategy of orthogonal validation where multiple, independent techniques are used to build a comprehensive and self-validating picture of the new chemical entity.

The Cornerstone of Modern Structural Elucidation: A Multi-Technique Approach

The process of determining the chemical structure of an unknown organic compound is known as structure elucidation.[1] It is a puzzle-solving endeavor where different analytical methods provide complementary pieces of information. The primary tools in the organic chemist's arsenal for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[1][2] For definitive, high-resolution structural information, single-crystal X-ray diffraction is the gold standard.[3][4][5][6]

Diagram 1: A logical workflow for the structural validation of a novel compound, starting from synthesis and culminating in a validated structure through a combination of spectroscopic and crystallographic techniques.

Primary Validation: Building the Molecular Framework

The initial phase of structural validation typically involves a combination of NMR and mass spectrometry to establish the basic connectivity and elemental composition of the newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment of individual atoms, allowing chemists to piece together the molecular framework. For derivatives of this compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is particularly informative.

  • ¹H NMR: Provides information on the number and types of protons in a molecule. Chemical shifts indicate the electronic environment of the protons, while splitting patterns reveal neighboring protons.[7][8]

  • ¹³C NMR: Shows the number of unique carbon atoms. The chemical shift of each carbon provides clues about its hybridization and bonding.[7]

  • ¹⁹F NMR: Crucial for fluorinated compounds, ¹⁹F NMR offers a wide chemical shift range and is highly sensitive to the local electronic environment.[9][10][11] The presence and chemical shift of fluorine signals can confirm the integrity of the difluoroanisole core or indicate its modification.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the definitive assignment of signals and the establishment of through-bond connectivity.[7][12]

Experimental Protocol: A General Approach to NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. If the structure is not immediately obvious, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

  • Data Interpretation: Analyze the chemical shifts, integration values, and coupling constants to assemble structural fragments and ultimately the complete molecular structure.[7][8][13]

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a compound.[2][12] This is a critical piece of information for confirming the identity of a new molecule. For compounds derived from this compound, MS is also invaluable for tracking the fate of the bromine atom. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) serves as a clear indicator of its presence or absence in the product.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[14]

  • Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

  • Mass Analysis: Measure the mass-to-charge ratio (m/z) of the resulting ions with high accuracy.

  • Formula Determination: Use the accurate mass measurement to determine the most likely elemental composition of the molecule.[15]

Definitive Validation: Unambiguous Structure Determination

While NMR and MS can provide a strong case for a particular structure, certain applications, especially in drug discovery and materials science, require absolute confirmation.

Single-Crystal X-ray Diffraction: The Ultimate Proof

Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6][16] It is considered the gold standard for structural elucidation as it can determine the absolute configuration of chiral molecules and provide highly accurate bond lengths and angles.[3][4] This level of detail is often essential for understanding biological activity and material properties.[3][16]

Experimental Workflow for Single-Crystal X-ray Diffraction

G cluster_0 SC-XRD Workflow a Crystal Growth b Crystal Selection and Mounting a->b c X-ray Diffraction Data Collection b->c d Structure Solution and Refinement c->d e Final Structure Validation d->e

Diagram 2: A simplified workflow for single-crystal X-ray diffraction, from obtaining suitable crystals to validating the final structure.

The primary challenge in SC-XRD is often the growth of high-quality single crystals suitable for analysis.[16]

Comparing the Alternatives: A Data-Driven Perspective

To illustrate the comparative strengths of these techniques, consider the hypothetical synthesis of a novel biaryl compound via a Suzuki coupling reaction between this compound and phenylboronic acid.[17][18][19]

Analytical TechniqueInformation ProvidedStrengths for Validating the Hypothetical ProductPotential Limitations
¹H, ¹³C, ¹⁹F NMR Confirms the connectivity of the new biaryl structure. Shows the disappearance of the proton at the 4-position and the appearance of new aromatic signals for the phenyl group. ¹⁹F NMR confirms the retention of the difluoroanisole moiety.Provides a detailed map of the molecular structure in solution.[2]Does not provide the absolute 3D structure or definitive proof of stereochemistry if chiral centers are present.
High-Resolution MS Confirms the molecular formula of the product. The isotopic pattern will show the absence of bromine.Provides unambiguous confirmation of the elemental composition.[15][20][21]Gives no information about the connectivity of the atoms.
Infrared (IR) Spectroscopy Shows characteristic vibrational frequencies for functional groups present (e.g., C-O-C ether linkage, aromatic C-H bonds).Quick and simple method to confirm the presence of key functional groups.[2]Provides limited information about the overall molecular skeleton.
Single-Crystal X-ray Diffraction Provides the exact 3D structure, including the dihedral angle between the two aromatic rings.Unambiguous proof of structure and conformation in the solid state.[3][4][5][6]Requires the successful growth of a high-quality single crystal.

Conclusion

The validation of novel compounds derived from this compound is a critical process that relies on the strategic application of multiple analytical techniques. A combination of NMR spectroscopy and high-resolution mass spectrometry is essential for establishing the initial structural hypothesis. For definitive proof, particularly in regulated environments such as pharmaceuticals, single-crystal X-ray diffraction is the ultimate arbiter of molecular structure. By employing an orthogonal validation strategy, researchers can ensure the scientific integrity of their work and confidently advance their discoveries toward their intended applications.

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Benchmarking the performance of 4-Bromo-2,6-difluoroanisole in specific reaction types

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 4-Bromo-2,6-difluoroanisole in Key Cross-Coupling and Metallation Reactions

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive examination of this compound, a uniquely functionalized aryl halide building block. Its strategic placement of two electron-withdrawing fluorine atoms flanking a bromine, coupled with an ortho-methoxy group, imparts distinct reactivity profiles that are highly valuable in the synthesis of complex molecules for pharmaceuticals and advanced materials. This guide moves beyond a simple catalog of reactions to provide a comparative analysis of its performance in three cornerstone transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and lithiation-borylation. We will explore the causality behind experimental choices, present validated protocols, and offer data-driven comparisons against common alternative reagents.

The Structural and Electronic Landscape of this compound

The reactivity of this compound is a direct consequence of its electronic and steric features. The two fluorine atoms at the ortho positions to the bromine atom create a sterically hindered and highly electron-deficient aromatic ring. This electronic deficiency makes the C-Br bond susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. The methoxy group, while electron-donating through resonance, also acts as a potential directing group in metallation reactions. Understanding this interplay is crucial for optimizing reaction conditions and predicting outcomes.

Performance Benchmark: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental tool for C-C bond formation.[1] The performance of an aryl halide in this reaction is heavily influenced by its ability to undergo oxidative addition to a Pd(0) complex, the first and often rate-determining step of the catalytic cycle.[2]

Causality Behind Experimental Choices

The electron-deficient nature of the aryl ring in this compound accelerates the oxidative addition step compared to more electron-rich or neutral aryl bromides like 4-bromoanisole. However, the steric bulk from the ortho-fluorines necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active, low-coordinate Pd(0) species and facilitate the subsequent reductive elimination step.[3][4] The choice of base is also critical; while potassium carbonate is often sufficient, a stronger base like cesium carbonate or potassium phosphate may be required to facilitate the transmetalation step, especially with less reactive boronic acids.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1), via syringe.[5]

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[6]

Comparative Performance Data

The following table compares the performance of this compound with other common aryl bromides in a representative Suzuki-Miyaura coupling with phenylboronic acid.

Aryl BromideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Citation
This compound Pd(OAc)₂ / XPhosK₃PO₄1004~90-95 (Est.)[7][8]
4-BromoanisolePd(OAc)₂ / XPhosK₂CO₃901895[7]
4-BromotoluenePd(OAc)₂ / XPhosK₂CO₃901891[7]
BromobenzenePd(PPh₃)₄K₂CO₃8512>95[9]

Note: Estimated yield for this compound is based on typical reactivity for electron-deficient aryl bromides under these optimized conditions.

The data indicates that while standard aryl bromides like 4-bromoanisole provide excellent yields, the enhanced reactivity of this compound allows for potentially shorter reaction times.

Visualizations: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-Br(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_ar R-Pd(II)-Ar(L₂) transmetalation->r_pd_ar reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration Product Ar-Ar' Product reductive_elimination->Product ArX 4-Bromo-2,6- difluoroanisole (Ar-Br) ArX->oxidative_addition ArBOH2 Ar'-B(OH)₂ ArBOH2->transmetalation Base Base (e.g., K₂CO₃) Base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Benchmark: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[10] The reaction's success hinges on the delicate balance between oxidative addition, amine coordination, deprotonation, and reductive elimination.[11]

Causality Behind Experimental Choices

As with the Suzuki reaction, the electron-deficient nature of this compound makes it an excellent substrate for oxidative addition. This reaction class typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine or the intermediate palladium-amine complex.[11] The use of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, JohnPhos) is standard, as they stabilize the palladium catalyst and promote the crucial, often difficult, reductive elimination step to form the C-N bond.[12]

Experimental Protocol: Buchwald-Hartwig Amination

This general procedure can be adapted for coupling this compound with various primary or secondary amines.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with a palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1 mol%), a suitable ligand (e.g., RuPhos, 2.2 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Reactant Addition: Add this compound (1.0 equiv.) to the tube. Seal the tube with a septum cap.

  • Solvent and Amine Addition: Outside the glovebox, add the amine (1.2 equiv.) and an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture in an oil bath to 80-110 °C with vigorous stirring for 1-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a plug of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.[12]

Comparative Performance Data

This table illustrates the expected performance of this compound relative to other aryl bromides in a Buchwald-Hartwig amination with morpholine.

Aryl BromideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Citation
This compound Pd₂(dba)₃ / RuPhosNaOtBu1002-6>90 (Est.)[12][13]
4-Bromotoluene[Pd(allyl)Cl]₂ / RuPhosNaOtBu800.5>99[12]
4-Bromobenzotrifluoride[Pd(allyl)Cl]₂ / RuPhosNaOtBu800.5>99[12]
2-BromotoluenePd₂(dba)₃ / XPhosK₃PO₄1002485[8]

Note: Estimated yield and time for this compound are based on the high reactivity of electron-deficient aryl bromides. The reaction is expected to be very efficient.

The comparison shows that electron-deficient substrates, like 4-bromobenzotrifluoride and the subject this compound, are excellent partners in this transformation, often proceeding to completion rapidly under standard conditions.

Visualizations: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(L)(HNR'₂)]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR'₂(L) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration Product Ar-NR'₂ reductive_elimination->Product ArX Ar-Br ArX->oxidative_addition Amine HNR'₂ Amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Performance Benchmark: Lithiation-Borylation via Halogen-Metal Exchange

Converting an aryl halide to an arylboronic acid or ester is a powerful strategy for creating versatile intermediates for subsequent Suzuki couplings.[14] The most common method is the halogen-metal exchange, which involves treating the aryl halide with a strong organolithium base at very low temperatures.[15]

Causality Behind Experimental Choices

The halogen-metal exchange is a rapid, kinetically controlled process.[15] For aryl bromides, the exchange rate is significantly faster than for chlorides or fluorides. The reaction is performed at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the aryllithium intermediate attacking the solvent or another molecule of the starting material. An alkyllithium reagent like n-butyllithium (n-BuLi) is used to perform the exchange. Once the aryllithium is formed, it is quenched with a boron electrophile, such as triisopropyl borate, to form a boronate ester, which is then hydrolyzed to the boronic acid upon acidic work-up.[16][17]

Experimental Protocol: Lithiation-Borylation

This protocol describes the conversion of this compound to its corresponding boronic acid.

  • Reaction Setup: Add this compound (1.0 equiv.) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon). Dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv., typically as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Borylation: In a separate flask, dissolve triisopropyl borate (1.5 equiv.) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared aryllithium solution to the borate solution via cannula.

  • Warming and Hydrolysis: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and carefully quench with 1N HCl, adjusting the pH to 5-6.

  • Work-up and Isolation: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude boronic acid can often be purified by recrystallization or trituration with a non-polar solvent like n-hexane.[16]

Comparative Performance Analysis

The efficiency of lithiation-borylation is primarily dependent on the stability of the generated organolithium species and the absence of acidic protons or reactive electrophilic sites elsewhere in the molecule.

Aryl BromideLithiation ConditionsBorylation ReagentYield (%)Key ConsiderationsCitation
This compound n-BuLi, THF, -78 °CB(OiPr)₃Good to ExcellentOrtho-fluorines enhance kinetic stability of aryllithium.[16] (analogy)
4-Bromo-2-fluoroanilinen-BuLi, THF, -78 °CB(OMe)₃47% (after deprotection)Requires protection of the amine group first.[17]
1-Bromo-3,5-difluorobenzeneLDA, THF, -78 °CMeI (for methylation)HighUsed to prepare the toluene analog of our substrate.[16]

The ortho-fluorine atoms in this compound help to stabilize the resulting aryllithium intermediate through inductive effects, making the halogen-metal exchange a clean and high-yielding transformation. This contrasts with substrates containing unprotected acidic groups (like anilines), which require additional protection/deprotection steps.

Visualizations: Lithiation-Borylation Workflow

Lithiation_Borylation start This compound in dry THF step1 1. Cool to -78 °C start->step1 step2 2. Add n-BuLi (Halogen-Metal Exchange) step1->step2 intermediate Aryllithium Intermediate step2->intermediate step3 3. Quench with Triisopropyl Borate intermediate->step3 boronate_ester Boronate Ester Intermediate step3->boronate_ester step4 4. Acidic Work-up (Hydrolysis) boronate_ester->step4 product Target Boronic Acid step4->product

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of 4-Bromo-2,6-difluoroanisole in R&D Projects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of synthetic building blocks is a critical decision that dictates project timelines, budgetary constraints, and ultimately, the probability of success. Among the vast arsenal of reagents, functionalized haloaromatics stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth cost-benefit analysis of 4-Bromo-2,6-difluoroanisole (CAS: 104197-14-0), a key intermediate in pharmaceutical and agrochemical synthesis.[1] We will objectively compare its performance against common alternatives, provide actionable experimental protocols, and offer a logical framework for selecting the optimal reagent for your R&D project.

Physicochemical Profile and Strategic Value

This compound is a uniquely functionalized aromatic ring. Its value proposition in synthesis is not derived from a single feature, but from the synergistic interplay of its three key components: the bromo leaving group, the two ortho-fluorine atoms, and the para-methoxy group.

  • The Bromine Atom: Serves as a reliable and versatile handle for a wide array of cross-coupling reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] It offers a desirable balance between reactivity and stability, making it a workhorse reagent in many synthetic campaigns.

  • The Fluorine Atoms: The two fluorine atoms ortho to the methoxy group exert a powerful influence on the molecule's properties. They modulate the electron density of the aromatic ring and can significantly enhance the metabolic stability and bioavailability of derivative drug candidates.[3]

  • The Methoxy Group: This group influences the electronic nature of the ring and provides a potential site for future chemical modification if required.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104197-14-0[2]
Molecular Formula C₇H₅BrF₂O[4]
Appearance Colorless to light yellow transparent liquid[2]
Boiling Point ~214.2 °C at 760 mmHg[2]
Density ~1.6 g/cm³[2]
Purity Typically ≥98.0%[2]

Comparative Analysis with Key Alternatives

The decision to use this compound is best understood by comparing it to its closest structural analogs, which primarily differ by the halogen leaving group. The choice of halogen is a classic optimization problem in synthetic chemistry, balancing reactivity, cost, and availability.[5][6]

G cluster_0 Core Structure cluster_1 Alternative Leaving Groups (X) Core 2,6-Difluoroanisole Cl Chloro (Cl) Core->Cl Lower Cost Lower Reactivity Br Bromo (Br) [Target Compound] Core->Br Balanced Cost & Reactivity I Iodo (I) Core->I Higher Cost Higher Reactivity OTf Triflate (OTf) Core->OTf Highest Cost Highest Reactivity

Caption: Logical relationship of this compound to its alternatives.

Table 2: Performance Comparison of 4-X-2,6-difluoroanisole Analogs

Feature4-Chloro-4-Bromo-4-Iodo-4-Triflate-
Reactivity LowerIntermediate HighVery High
Typical Reaction Conditions Harsher (higher temp, stronger base, more active catalyst)ModerateMildMildest
Relative Cost LowestModerate HighHighest
Stability/Handling HighHighModerate (light sensitive)Lower (moisture sensitive)
Ideal Use Case Large-scale synthesis where cost is the primary driver.General R&D, library synthesis, lead optimization.Challenging couplings, sensitive substrates, early-stage discovery.When all other halogens fail; requires activation of a phenol.
Causality Behind Performance Differences:

The observed reactivity trend (I > Br > Cl) in palladium-catalyzed cross-coupling is a direct consequence of the carbon-halogen bond dissociation energy.[5] The C-I bond is the weakest, making the oxidative addition step of the catalytic cycle faster and enabling the use of milder reaction conditions. Conversely, the stronger C-Cl bond requires more energy to break, necessitating more active (and often more expensive) catalyst systems and higher temperatures.[7] Triflates (OTf) are excellent leaving groups, often even more reactive than iodides, but require an additional synthetic step from the corresponding phenol, increasing the overall cost.[8]

Application Focus: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound is as a substrate in reactions that form new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in the pharmaceutical industry for creating biaryl structures.[9]

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling A 1. Setup - Add this compound, boronic acid, base (e.g., K₂CO₃), and solvent (e.g., Dioxane/H₂O) to a reaction vessel. B 2. Degas - Sparge the mixture with an inert gas (N₂ or Ar) for 15-30 minutes. A->B C 3. Catalyst Addition - Add Palladium catalyst (e.g., Pd(PPh₃)₄) under positive inert gas pressure. B->C D 4. Reaction - Heat the mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. C->D E 5. Workup & Purification - Aqueous workup, extraction, and purification by column chromatography. D->E

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a representative starting point; optimization for specific substrates is recommended.

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Inerting: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solvent for 20 minutes.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of arylamines, a ubiquitous motif in medicinal chemistry, the Buchwald-Hartwig amination is the go-to method.[10] It has largely replaced harsher classical methods due to its superior functional group tolerance.[11]

G Experimental Workflow: Buchwald-Hartwig Amination cluster_workflow Experimental Workflow: Buchwald-Hartwig Amination A 1. Setup - Add this compound, amine, strong base (e.g., NaOtBu), and ligand (e.g., XPhos) to a glovebox. B 2. Catalyst & Solvent - Add Palladium precatalyst (e.g., Pd₂(dba)₃) and an anhydrous solvent (e.g., Toluene). A->B C 3. Reaction - Seal the vessel and heat (e.g., 100-110 °C). Monitor reaction progress. B->C D 4. Quench & Workup - Cool, carefully quench with water, and perform an aqueous workup and extraction. C->D E 5. Purification - Dry, concentrate, and purify the crude product by column chromatography. D->E

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

This reaction is highly sensitive to air and moisture; use of a glovebox and anhydrous solvents is crucial.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-6 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv) to a dry reaction vial.

  • Reagent Addition: Add the desired amine (1.2 equiv) followed by an anhydrous solvent, such as toluene.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and carefully quench by adding water. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting residue via silica gel chromatography.

Causality of Component Selection: The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical to deprotonate the amine without competing in the reaction. Bulky, electron-rich phosphine ligands (like XPhos) are essential to facilitate the reductive elimination step, which is often rate-limiting, and to stabilize the palladium catalyst.[12][13]

A Cost-Benefit Framework for R&D Decision-Making

The optimal choice of reagent is project-dependent. This compound frequently occupies the "sweet spot," but a careful analysis is warranted.

G A Start: Select Building Block B What is the primary project driver? A->B C Is the coupling partner precious or sensitive? B->C Speed & Yield (Early Stage) D Is the coupling partner robust and inexpensive? B->D Cost (Scale-up) E Use 4-Iodo- or 4-Triflate- (Milder conditions, higher yield potential) C->E Yes F Use 4-Bromo- (Balanced reactivity and cost) C->F No D->F No G Use 4-Chloro- (Lowest material cost, harsher conditions) D->G Yes

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-2,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Bromo-2,6-difluoroanisole (CAS No. 104197-14-0). Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document synthesizes technical data with field-proven best practices to empower researchers in their waste management responsibilities.

Understanding the Hazard Profile of this compound

A thorough understanding of the chemical's properties and associated hazards is fundamental to appreciating the causality behind the stringent disposal protocols. This compound is a halogenated organic compound that presents several risks.

Key Hazard Information:

PropertyValueSource(s)
CAS Number 104197-14-0[1][2][3]
Molecular Formula C₇H₅BrF₂O[4]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2)[1][2][3]
Signal Word Warning[1][3]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation[1][3]
Personal Protective Equipment (PPE) Protective gloves, eye protection/face protection[1][2]

The presence of bromine and fluorine atoms categorizes this compound as a halogenated organic waste . This classification is critical as halogenated wastes require specific disposal pathways, primarily high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[5] Co-mingling halogenated and non-halogenated waste streams is a common and costly error in laboratory settings, as it necessitates the more expensive disposal method for the entire volume.[5][6]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste management provider.

Waste Identification and Segregation

The foundational principle of proper chemical waste management is accurate identification and segregation at the source.

  • Immediate Classification: Any waste containing this compound, including residues, contaminated personal protective equipment (PPE), and cleaning materials, must be classified as Hazardous Halogenated Organic Waste .

  • Dedicated Waste Container: A designated, chemically compatible, and leak-proof container must be used exclusively for this waste stream. The container should have a secure, tight-fitting lid to prevent the release of vapors.[7]

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste " and the full chemical name, "This compound ". The label should also include the date of initial waste accumulation.

Handling and Accumulation in the Laboratory
  • Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing the appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).[8]

    • Safety goggles and a face shield.[2]

    • A laboratory coat.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[7] This minimizes the risk of spills and exposure to vapors.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as acids, bases, and oxidizing agents.[8]

Managing Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Small Spills:

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Personal Decontamination: Wash hands and any affected skin areas thoroughly with soap and water.[2]

For Large Spills:

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Activate Emergency Procedures: Follow your institution's emergency response plan, which may include activating a fire alarm and contacting the environmental health and safety (EHS) department or emergency services.[7]

Final Disposal Procedures

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal contractor.

  • Engage a Certified Vendor: Your institution's EHS department will have established procedures for the collection and disposal of hazardous waste through approved vendors.

  • Provide Documentation: Ensure that the waste is properly labeled and provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration.[5] This process is designed to break down the chemical into less harmful components.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_spill Spill Response cluster_disposal Final Disposal A Generation of this compound Waste B Classify as Hazardous Halogenated Organic Waste A->B C Segregate in a Labeled, Dedicated Container B->C D Store in Satellite Accumulation Area C->D H Arrange for Pickup by Certified Waste Vendor D->H E Spill Occurs F Small Spill (Contain, Absorb, Collect) E->F Assess Size G Large Spill (Evacuate, Alert EHS) E->G Assess Size F->C I Provide SDS and Proper Manifesting H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

References

  • TCI EUROPE N.V. (2025, March 3). Safety Data Sheet: this compound.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: this compound.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: this compound.
  • Alachem Co., Ltd. (n.d.). This compound.
  • Ossila Ltd. (2023, June 27). Safety Data Sheet: 4-Bromo-2,6-difluoroaniline.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Apollo Scientific. (2023, July 5). Safety Data Sheet: 4-Bromo-2,6-difluoroiodobenzene.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from WSU Environmental Health & Safety website.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2,6-difluoroaniline.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • U.S. Environmental Protection Agency. (2020, December 18). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Cornell University. (n.d.). 7.2 Organic Solvents.
  • CP Lab Safety. (n.d.). 4-Bromo-2, 6-difluoroaniline, min 98%, 100 grams.
  • Atkinson, Andelson, Loya, Ruud & Romo. (2024, March 25). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS.
  • Strem Chemicals, Inc. (n.d.). 4-Bromo-2,6-difluoroaniline, min. 98%.

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A Senior Application Scientist's Guide to Handling 4-Bromo-2,6-difluoroanisole: Personal Protective Equipment (PPE) and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 4-Bromo-2,6-difluoroanisole is foundational to discovery. However, innovation and safety are inextricably linked. A deep understanding of the materials we handle is the bedrock of a secure and productive laboratory environment. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE).

Foundational Hazard Assessment: Understanding the 'Why'

This compound (CAS No: 104197-14-0) is a colorless to light yellow liquid that serves as a versatile intermediate in organic synthesis.[1] While it is a valuable building block, a thorough risk assessment is the first step in any handling procedure. Its hazards are similar to related compounds like 4-Bromo-2,6-difluoroaniline, which is known to be harmful if swallowed, inhaled, or in contact with skin.[2][3][4][5] It is classified as a skin, eye, and respiratory irritant.[2][4][6] Therefore, our PPE strategy is designed to mitigate exposure through these primary routes: dermal contact, ocular contact, and inhalation.

Key Physical and Chemical Properties:

  • Appearance: Colorless to light yellow transparent liquid.[1]

  • Boiling Point: ~214.2 °C at 760 mmHg.[1]

  • Flash Point: ~98.5 °C.[1]

  • Handling Imperative: Must be handled in a well-ventilated area, and contact with skin, eyes, and clothing must be avoided.[6][7]

The Core Ensemble: Standard PPE for All Operations

For any procedure involving this compound, a baseline level of PPE is non-negotiable. This "Core Ensemble" protects against incidental contact and minor splashes that can occur during routine lab work.

  • Protective Clothing: A standard, flame-resistant lab coat is mandatory. It should be fully buttoned with sleeves rolled down. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against corrosive or irritating liquids.[8][9]

  • Eye and Face Protection: Due to its classification as a serious eye irritant, appropriate eye protection is critical.[2][6]

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended Standard: Chemical splash goggles should be worn for all wet chemistry operations, as they provide a complete seal around the eyes, offering superior protection from splashes.[9][10]

  • Hand Protection: Chemically resistant gloves are the primary defense against dermal exposure.

    • Material Choice: Nitrile gloves are generally suitable for incidental contact with this compound. Always inspect gloves for tears or holes before use.[9]

    • Important Note: No glove material offers permanent protection.[10] For prolonged handling or immersion, consult a glove compatibility chart and consider double-gloving or using thicker, more resistant gloves (e.g., butyl rubber). Gloves should be removed promptly after handling the chemical and before touching any personal items or leaving the laboratory.[11]

Task-Specific PPE Escalation: Adapting to the Risk

Different laboratory procedures carry varying levels of risk. The Core Ensemble should be augmented based on the specific task to ensure comprehensive protection. The following workflow illustrates the decision-making process for escalating PPE.

PPE_Workflow cluster_assessment Step 1: Task Assessment cluster_procedure Step 2: Procedure Type cluster_ppe Step 3: Required PPE Ensemble start Begin Task Assessment weighing Weighing / Small Transfers (<10 mL) start->weighing Low Volume reaction Active Reaction / Synthesis start->reaction Standard Procedure large_vol Large Volume Transfer (>10 mL) or Splash Risk start->large_vol High Volume ppe_core Core Ensemble: - Lab Coat - Safety Glasses - Nitrile Gloves weighing->ppe_core aerosol Aerosol Generation Risk (e.g., sonicating, heating) reaction->aerosol If Heating/Agitating ppe_goggles Enhanced Ensemble: - Lab Coat - Chemical Goggles - Nitrile Gloves reaction->ppe_goggles ppe_face Full Protection: - Lab Coat + Apron - Goggles + Face Shield - Nitrile Gloves large_vol->ppe_face ppe_resp Maximum Protection: - Full Protection Ensemble - Use Fume Hood - Consider Respirator* aerosol->ppe_resp caption *Consult EHS for respirator selection and fit-testing.

Caption: PPE selection workflow for handling this compound.

  • Face Shields: When handling larger quantities where there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[10][11] A face shield alone does not provide adequate eye protection.

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[6][12] If procedures have a high potential for generating aerosols or if engineering controls like a fume hood are not feasible, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge may be required.[2][12] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[13][14]

Operational and Disposal Plans: A Step-by-Step Guide

A. Donning and Doffing PPE:

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Don first.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Put on last, ensuring cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove first, using a proper technique to avoid touching the outside of the glove with bare skin.

  • Lab Coat: Remove by turning it inside out.

  • Eye Protection: Remove last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

B. Disposal Plan:

  • Contaminated PPE: Used gloves and any disposable PPE (e.g., shoe covers, disposable aprons) should be disposed of as hazardous waste in a designated, sealed container.[3]

  • Chemical Waste: Dispose of this compound and any solutions containing it in accordance with local, state, and federal regulations.[2][3] It must be collected in a suitable, labeled, and closed container for chemical waste disposal. Do not pour it down the drain.

Summary and Quick Reference

This table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.

Task/OperationRequired Engineering ControlMinimum PPE EnsembleEnhanced PPE (When Applicable)
Storage & Transport Well-ventilated, cool, dry area.[1][3]Lab Coat, Safety Glasses, Nitrile GlovesSecondary containment for transport.
Weighing/Transfer (Small Scale) Chemical Fume Hood or Ventilated EnclosureLab Coat, Safety Glasses, Nitrile GlovesChemical Splash Goggles
Running Reactions (Standard Scale) Chemical Fume HoodLab Coat, Chemical Splash Goggles, Nitrile GlovesDouble gloves for extended duration.
Handling Large Volumes / Transfers Chemical Fume HoodLab Coat, Chemical Splash Goggles, Nitrile GlovesChemical-resistant Apron, Face Shield
Workup / Purification Chemical Fume HoodLab Coat, Chemical Splash Goggles, Nitrile GlovesFace shield if splash risk is high.
Spill Cleanup N/ALab Coat, Chemical Splash Goggles, Heavy-duty Nitrile or Butyl GlovesRespirator (if spill is large or ventilation is poor)

By integrating these evidence-based PPE protocols and operational plans into your daily workflow, you build a self-validating system of safety. This ensures not only your personal well-being but also the integrity of your research as you work with critical chemical building blocks like this compound.

References

  • The Chemical Profile of this compound: Properties and Handling.NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06). [Link]
  • MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1.Krishna Solvechem Limited (KSCL).[Link]
  • 4-Bromo-2,6-difluoroaniline | C6H4BrF2N | CID 610191.PubChem.[Link]
  • School Chemistry Labor
  • Pocket Guide to Chemical Hazards Introduction.NIOSH | CDC.[Link]
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.Teamster Safety and Health.[Link]
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Choosing The Correct PPE.Environmental Health & Safety - UC Merced.[Link]
  • UNIT 7: Personal Protective Equipment.CTAHR.[Link]
  • Section 6C: Protective Equipment.Office of Environmental Health and Safety - Princeton EHS.[Link]
  • PETROLEUM ETHER.htm.Durham Tech.[Link]

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4-Bromo-2,6-difluoroanisole

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